molecular formula C6H8N2O2 B1353676 ethyl 1H-pyrazole-3-carboxylate CAS No. 5932-27-4

ethyl 1H-pyrazole-3-carboxylate

Cat. No.: B1353676
CAS No.: 5932-27-4
M. Wt: 140.14 g/mol
InChI Key: MSPOSRHJXMILNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-4-7-8-5/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPOSRHJXMILNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5932-27-4
Record name Ethyl 1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1H-Pyrazole-3-carboxylate from Diethyl Oxalate and Hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of Ethyl 1H-Pyrazole-3-carboxylate

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a wide array of approved therapeutics, including analgesics, anti-inflammatory agents, and kinase inhibitors.[1] this compound is a highly versatile bifunctional building block, offering two distinct points for molecular elaboration: the ester moiety and the pyrazole ring nitrogens. Its synthesis via the condensation of diethyl oxalate and hydrazine represents a fundamental, efficient, and scalable approach to this valuable scaffold.

This guide provides a comprehensive technical overview of this synthesis, grounded in the principles of the classic Knorr pyrazole synthesis.[2][3][4] It delves into the reaction's mechanistic underpinnings, provides a field-proven experimental protocol, discusses critical parameters for process optimization, and outlines a self-validating system for product characterization. The objective is to equip researchers with the knowledge to not only replicate this synthesis but to rationally troubleshoot and adapt it for their specific drug discovery and development programs.

Theoretical Framework: Mechanism of Cyclocondensation

The formation of this compound from diethyl oxalate and hydrazine is a classic example of a cyclocondensation reaction. The overall transformation is robust and proceeds through a logical sequence of nucleophilic attacks and dehydration.[1][3]

The reaction mechanism can be dissected into four key stages:

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of one of the ester groups of diethyl oxalate. This forms a tetrahedral intermediate.

  • Formation of Hydrazide Intermediate: The tetrahedral intermediate collapses, eliminating a molecule of ethanol to form an ethyl oxamate hydrazide intermediate.

  • Intramolecular Cyclization: The terminal nitrogen atom of the hydrazide intermediate, which remains nucleophilic, attacks the second ester carbonyl group intramolecularly. This step is crucial as it forms the five-membered ring.

  • Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) and tautomerization to yield the stable, aromatic pyrazole ring. The acidic conditions often employed, such as using glacial acetic acid as a solvent, can catalyze this final dehydration step.[5]

Because both the hydrazine and diethyl oxalate molecules are symmetrical, this reaction proceeds without ambiguity, yielding a single constitutional isomer.

Caption: Reaction mechanism for pyrazole synthesis.

Field-Proven Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentCAS No.Molecular FormulaMol. Wt.Notes
Diethyl Oxalate95-92-1C₆H₁₀O₄146.14Corrosive, handle with care.
Hydrazine Hydrate (~64%)7803-57-8H₆N₂O50.06Highly Toxic, Corrosive, Carcinogen. [6][7]
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Corrosive, lachrymator.
Ethanol (95% or absolute)64-17-5C₂H₆O46.07For recrystallization.
Deionized Water7732-18-5H₂O18.02For work-up.
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (14.6 g, 0.1 mol) in glacial acetic acid (50 mL).

  • Hydrazine Addition: Cool the solution in an ice bath. Slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise via a dropping funnel over 20-30 minutes. Causality: The reaction is exothermic; slow, cooled addition is critical to control the reaction temperature and prevent runaway reactions or side product formation.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 118°C) using a heating mantle. Maintain reflux for 2-3 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 250 mL of ice-cold water while stirring. A precipitate will form.

  • Filtration: Allow the precipitate to stir in the cold water for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 50 mL).

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and dissolve it in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Critical Safety Precautions
  • Hydrazine is extremely hazardous. It is a suspected carcinogen, highly toxic, and corrosive.[6][7] All operations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE) is mandatory. This includes a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (chloroprene or nitrile are recommended).[7]

  • Waste Disposal: All hydrazine-containing waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[7]

Process Optimization and Parameter Control

The success of this synthesis hinges on the careful control of several key parameters. Understanding their impact allows for rational optimization to maximize yield and purity.

ParameterStandard ConditionRationale & Optimization Insights
Stoichiometry 1:1 (Oxalate:Hydrazine)A 1:1 molar ratio is theoretically required. Using a slight excess of hydrazine can ensure complete consumption of the oxalate but may complicate purification.
Solvent Glacial Acetic AcidActs as both a solvent and an acid catalyst, promoting the dehydration/aromatization step.[5] Ethanol is another common solvent; however, the reaction may require longer times or a separate acid catalyst.[9]
Temperature Reflux (~118°C in AcOH)Heating is necessary to drive the cyclization and dehydration steps to completion. Lower temperatures will result in significantly slower reaction rates.
Reaction Time 2-3 hoursThis is typically sufficient for completion. Monitoring by TLC (e.g., using 30% ethyl acetate in hexane) is the most reliable way to determine the reaction endpoint.[10]
Work-up Precipitation in WaterPouring the acidic reaction mixture into water is an effective method for precipitating the organic product, which has low water solubility, while keeping byproducts and excess reagents in the aqueous phase.

Product Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. The following data provides a benchmark for validation.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol [11]
Melting Point 126-129 °C
¹H NMR (DMSO-d₆, 400 MHz)δ 13.5 (s, 1H, NH), 7.85 (d, 1H, pyrazole-H), 6.60 (d, 1H, pyrazole-H), 4.30 (q, 2H, -CH₂-), 1.30 (t, 3H, -CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ 162.5 (C=O), 140.0 (C), 135.0 (CH), 107.0 (CH), 60.5 (-CH₂-), 14.5 (-CH₃)
FTIR (KBr, cm⁻¹)~3340 (N-H stretch), ~1720 (C=O ester stretch), ~1550 (C=N stretch)[5]
Mass Spec (ESI) m/z 141.06 [M+H]⁺

Experimental Workflow Diagram

The entire process, from initial setup to final analysis, can be visualized as a streamlined workflow.

Experimental_Workflow cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Analysis & Validation A 1. Setup Flask, Condenser, Stirrer B 2. Charge Reagents Diethyl Oxalate in Glacial Acetic Acid A->B C 3. Add Hydrazine Dropwise at 0-5°C B->C D 4. Reflux Heat at ~118°C for 2-3h C->D E 5. Cooldown & Quench Pour into Ice Water D->E F 6. Isolate Crude Vacuum Filtration E->F G 7. Purify Recrystallize from Ethanol F->G H 8. Dry Product Vacuum Oven G->H I 9. Characterization NMR, IR, MS, MP H->I J 10. Final Product This compound I->J

Caption: Workflow for pyrazole synthesis and validation.

References

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Belkacem, M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 108.
  • Kumar, A., et al. (2020). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 10(28), 16453-16457.
  • Merck Index. (1968). Knorr Pyrazole Synthesis. The Merck Index of Chemicals and Drugs, 7th ed., p. 215.
  • Slideshare. (2021). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Chem Help ASAP. Knorr Pyrazole Synthesis. [Link]

  • University of California, Santa Barbara - EH&S. (n.d.). Standard Operating Procedure: Hydrazine. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. [Link]

  • Google Patents. (2014).
  • ResearchGate. (2016). Optimization of the reaction conditions for the synthesis of pyrazole... [Link]

  • Organic Chemistry Portal. (2022). Pyrazole synthesis. [Link]

  • Gutenberg Open Science. (2020). Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

mechanism of ethyl 1H-pyrazole-3-carboxylate formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Mechanism of Ethyl 1H-Pyrazole-3-carboxylate

Executive Summary

The pyrazole ring system is a foundational scaffold in modern medicinal chemistry and agrochemicals, prized for its unique physicochemical properties and versatile biological activities.[1] Specifically, pyrazole-3-carboxylates serve as crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the predominant synthetic route to this compound: the Knorr pyrazole synthesis. We will dissect the underlying reaction mechanism, offer field-proven experimental protocols, and explore the causality behind critical process parameters. This document is intended for researchers, medicinal chemists, and process development scientists seeking a deep, actionable understanding of this vital heterocyclic synthesis.

The Strategic Importance of the Pyrazole-3-Carboxylate Scaffold

The 1,2-diazole arrangement of the pyrazole ring confers a unique combination of stability, hydrogen bonding capability, and dipole moment, making it a "privileged scaffold" in drug design.[1] Pyrazole derivatives are integral to a wide range of therapeutics, demonstrating anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2] The inclusion of an ethyl carboxylate moiety at the 3-position provides a versatile chemical handle for further molecular elaboration, enabling the construction of complex and diverse compound libraries for drug discovery programs.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most robust and widely adopted method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a transformation first reported by Ludwig Knorr in 1883.[3][4][5] This reaction is valued for its reliability, high yields, and the ready availability of starting materials.[6] The general principle involves the formation of two carbon-nitrogen bonds and the elimination of two molecules of water to generate the stable, aromatic pyrazole ring.[6]

For the synthesis of ethyl 1H-pyrazole-3-carboxylates, a specific class of 1,3-dicarbonyl precursor is required: a β-ketoester or a related 2,4-dioxo ester. These precursors contain the necessary carbonyl functionalities to react with the two nucleophilic nitrogen atoms of hydrazine, ultimately positioning the ethyl carboxylate group at the desired C3 position of the resulting heterocycle.[7]

Mechanistic Deep Dive: The Pathway to Aromaticity

The formation of this compound is a sequential process involving nucleophilic attack, condensation, intramolecular cyclization, and dehydration. Understanding each step is critical for optimizing reaction conditions and controlling outcomes. The mechanism is typically acid-catalyzed, which serves to activate the carbonyl groups toward nucleophilic attack.[5][8]

Precursor Rationale and Selection
  • The 1,3-Dielectrophile: A common and effective precursor is an ethyl 2,4-dioxoalkanoate , such as ethyl 2,4-dioxo-4-phenylbutanoate. This molecule provides two electrophilic carbonyl centers: a ketone and the carbonyl of a β-ketoester moiety.

  • The Dinucleophile: Hydrazine hydrate (H₂N-NH₂·H₂O) is the simplest hydrazine derivative and acts as the bidentate nucleophile, providing the two nitrogen atoms for the pyrazole ring.[7]

Step-by-Step Reaction Mechanism

The reaction proceeds through several key intermediates, as illustrated below.

  • Initial Nucleophilic Attack & Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from hydrazine onto the more electrophilic carbonyl group of the 1,3-dicarbonyl compound. In the case of an ethyl 2,4-dioxoalkanoate, this is typically the ketone carbonyl, which is more reactive than the ester carbonyl. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester). This ring-closing step forms a five-membered heterocyclic intermediate, often a hydroxyl-pyrazolidine or a related species.[9]

  • Dehydration and Aromatization: The final step involves the elimination of a second molecule of water and a molecule of ethanol from the cyclic intermediate. This dehydration event is the driving force of the reaction, as it leads to the formation of the thermodynamically stable, aromatic pyrazole ring system.[6]

The overall mechanism can be visualized as follows:

Knorr Pyrazole Synthesis Mechanism Mechanism of this compound Formation cluster_0 Reactants cluster_1 Intermediates cluster_2 Product R1 Ethyl 2,4-Dioxoalkanoate (1,3-Dicarbonyl) I1 Hydrazone Intermediate R1->I1 Nucleophilic Attack (-H₂O) R2 Hydrazine Hydrate R2->I1 I2 Cyclic Intermediate (Hydroxypyrazolidine) I1->I2 Intramolecular Cyclization P1 This compound I2->P1 Dehydration & Aromatization (-H₂O, -EtOH)

Caption: Knorr pyrazole synthesis reaction pathway.

Experimental Protocol: A Validated Synthesis

This section provides a self-validating, step-by-step protocol adapted from established literature for the synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylate derivatives.[7]

Materials and Reagents
  • Substituted ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq)

  • Hydrazine hydrate (80%) (1.2 eq)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Ethanol (solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ethyl 2,4-dioxo-4-phenylbutanoate derivative (1.0 eq) and ethanol to form a suspension.

  • Addition of Reagents: Add glacial acetic acid (catalytic amount) to the suspension. Slowly add hydrazine hydrate (1.2 eq) dropwise at room temperature. The causality here is crucial: the acid protonates a carbonyl, increasing its electrophilicity, while the controlled addition of the highly reactive hydrazine manages the initial exotherm.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water, leading to the precipitation of the crude product.

  • Purification: Filter the solid product and wash with water. For higher purity, the crude solid can be dissolved in ethyl acetate, washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Recrystallization: Recrystallize the purified solid from a suitable solvent system (e.g., ethanol/water) to yield the final ethyl 5-substituted-1H-pyrazole-3-carboxylate.

Experimental Workflow Visualization

Experimental Workflow Synthesis & Purification Workflow start Start reagents 1. Combine Dioxo-ester, Ethanol, and Acetic Acid start->reagents addition 2. Add Hydrazine Hydrate (Dropwise) reagents->addition reflux 3. Reflux for 2-4h (Monitor by TLC) addition->reflux workup 4. Cool & Precipitate in Cold Water reflux->workup filtration 5. Filter Crude Product workup->filtration purify 6. Optional: Liquid-Liquid Extraction & Drying filtration->purify recrystallize 7. Recrystallize from Ethanol/Water purify->recrystallize characterize 8. Characterize Product (NMR, IR, MS) recrystallize->characterize end End characterize->end

Caption: Standard workflow for pyrazole synthesis.

Process Optimization and Alternative Routes

While the Knorr synthesis is the workhorse, other methods exist, and conditions can be optimized.

Comparative Analysis of Methodologies

The choice of solvent, catalyst, and temperature can significantly impact reaction time and yield. The following table summarizes typical findings.

Precursor TypeCatalystSolventTemperatureTypical YieldReference
β-KetoesterAcetic AcidEthanolRefluxGood to Excellent[6]
1,3-DiketoneAcidic (HCl)Water/EthanolRoom Temp - RefluxVariable, Regioisomers Possible[9][10]
1,3-DiketoneNone (Microwave)Solvent-free100 °CHigh, Fast[11]
α,β-Unsaturated KetoneCopper Triflate[bmim][PF6]N/AGood (via Pyrazoline)[3]
Alternative Synthetic Routes

For a comprehensive overview, it is important to acknowledge alternative strategies for synthesizing the pyrazole-3-carboxylate core:

  • 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of an alkyne with a diazo compound, such as ethyl diazoacetate. It offers an alternative route that can provide access to different substitution patterns.[3]

  • Multicomponent Reactions (MCRs): One-pot syntheses that combine three or more starting materials are gaining traction for their efficiency. MCRs can generate 1,3-dicarbonyl compounds in situ, which then react with hydrazine to form the pyrazole ring in a single operation.[12]

Conclusion

The formation of this compound via the Knorr synthesis remains a cornerstone of heterocyclic chemistry. Its enduring utility stems from a predictable and well-understood mechanism rooted in the fundamental principles of nucleophilic addition and condensation. By carefully selecting precursors and controlling reaction conditions, researchers can reliably produce this invaluable scaffold. The detailed mechanistic insights and validated protocols presented in this guide serve as a robust foundation for scientists and professionals in the field of drug development, enabling the efficient and logical synthesis of next-generation pyrazole-based molecules.

References

  • Belkacem, I., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7388. [Link]

  • Karrouchi, K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6517. [Link]

  • Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Google Patents. (1980).
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • ResearchGate. (2024). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. [Link]

  • ACS Publications. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry, 81(15), 6666–6676. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Beilstein Journals. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1878–1911. [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2485-2492. [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 441-456. [Link]

  • ResearchGate. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles. [Link]

  • TSI Journals. (2021). The Recent Development of the Pyrazoles: A Review. Indian Journal of Environmental Science, 17(9). [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

  • ResearchGate. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. [Link]

  • Google Patents. (2014).
  • Longdom Publishing. (2021). A simple and efficient multicomponent synthesis of novel pyrazole, N-aminopyridine and pyrazolo[3,4-b]pyridine derivatives in water. Journal of Chemical Research, 12(1), 1-8. [Link]

  • Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • ResearchGate. (2024). Synthesis of ethyl 2-(arylidene)-3-oxobutanoates (8–13). [Link]

  • PubMed Central. (2011). Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

  • ResearchGate. (2011). Synthesis and Transformations of Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate. [Link]

  • MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(2), M857. [Link]

Sources

Topic: Alternative Synthetic Routes for Ethyl 1H-Pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 1H-pyrazole-3-carboxylate is a cornerstone building block in contemporary medicinal and agricultural chemistry, forming the structural core of numerous bioactive compounds.[1][2] Its synthesis, while classically dominated by the Knorr pyrazole synthesis, has evolved significantly, driven by the need for greater efficiency, regiocontrol, and substrate scope. This guide provides a comprehensive exploration of both the canonical and modern alternative methodologies for its preparation. We delve into the mechanistic underpinnings of each route, from the venerable condensation of 1,3-dicarbonyls to sophisticated multicomponent and catalytic strategies. Detailed experimental protocols, comparative data, and workflow visualizations are provided to equip researchers with the practical and theoretical knowledge required to select and implement the optimal synthetic strategy for their specific research and development needs.

Introduction: The Enduring Importance of the Pyrazole Core

The pyrazole motif is a privileged scaffold in drug discovery, present in blockbuster drugs such as Celecoxib (a COX-2 inhibitor) and Rimonabant.[2][3] The this compound derivative, in particular, offers a versatile platform for further functionalization, with the ester group providing a convenient handle for amide coupling and other transformations. The development of robust and flexible synthetic routes to this key intermediate is therefore a task of critical importance, directly impacting the efficiency of drug development pipelines.

This document moves beyond a simple recitation of known methods. It is designed as a senior scientist's guide, focusing on the causality behind experimental choices and providing a framework for troubleshooting and optimization. We will explore four major synthetic paradigms: the classical Knorr condensation, [3+2] cycloaddition reactions, syntheses from α,β-unsaturated precursors, and modern one-pot multicomponent strategies.

The Classical Approach: Knorr Pyrazole Synthesis and Its Variants

The Knorr pyrazole synthesis, first reported in 1883, remains the most fundamental method for constructing the pyrazole ring.[2][4][5] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by cyclization and dehydration.[6][7]

Mechanistic Rationale

The reaction proceeds via initial formation of a hydrazone intermediate at one of the carbonyl positions.[5][8] This is followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group, forming a cyclic intermediate that readily dehydrates to yield the stable, aromatic pyrazole ring.[5]

A significant challenge, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack can occur at either carbonyl, potentially leading to a mixture of regioisomers.[9][10] For the synthesis of this compound, the required precursor is an ethyl 2,4-dioxobutanoate derivative. This is often prepared in situ via a Claisen condensation between diethyl oxalate and a suitable ketone, which is then cyclized with hydrazine without isolation of the intermediate diketoester.[11][12]

G cluster_0 Knorr Pyrazole Synthesis A 1,3-Dicarbonyl Compound C Hydrazone Intermediate A->C + Hydrazine B Hydrazine (H2N-NH2) B->C D Cyclic Intermediate C->D Intramolecular Cyclization E Pyrazole Product D->E Dehydration (-2H2O) F H2O

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Two-Step Synthesis via Claisen-Knorr Reaction

This protocol describes the synthesis of a substituted this compound from a substituted acetophenone and diethyl oxalate, followed by cyclization with hydrazine hydrate.[12]

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate Intermediate

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • Claisen Condensation: To the cooled sodium ethoxide solution, add a mixture of the desired acetophenone derivative (1.0 eq) and diethyl oxalate (1.1 eq) dropwise with stirring.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. The formation of the solid sodium salt of the diketoester is typically observed.

  • Work-up: Quench the reaction by pouring it into a mixture of ice and dilute sulfuric acid. The precipitated solid is filtered, washed with cold water, and dried to yield the intermediate ethyl 2,4-dioxo-4-phenylbutanoate.

Step 2: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

  • Reactant Preparation: Prepare a suspension of the ethyl 2,4-dioxo-4-phenylbutanoate intermediate (1.0 eq) in glacial acetic acid.

  • Cyclization: To this suspension, add hydrazine hydrate (1.2 eq) dropwise. An exothermic reaction is often observed.

  • Reaction: Heat the reaction mixture at 80-90°C for 2-3 hours, monitoring the reaction progress by TLC.[12]

  • Isolation: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid product is collected by filtration.

  • Purification: The crude product is washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.[12]

Alternative Strategy I: [3+2] Dipolar Cycloaddition

The [3+2] cycloaddition, or Huisgen cycloaddition, represents a highly efficient and atom-economical alternative for constructing the pyrazole ring.[1] This approach involves the reaction of a 1,3-dipole with a dipolarophile.

Mechanistic Rationale

For pyrazole synthesis, the most common strategy involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile).[13][14] To synthesize this compound, the reaction can be performed between ethyl diazoacetate and acetylene or, more conveniently, between a simple diazoalkane (like diazomethane) and ethyl propiolate. The concerted or stepwise cycloaddition directly furnishes the pyrazole ring system. This method offers excellent regioselectivity and avoids the harsh conditions sometimes required for Knorr-type syntheses.[13] However, the use of potentially explosive and toxic diazo compounds necessitates careful handling and specialized equipment.

G cluster_0 [3+2] Cycloaddition Pathway A Ethyl Propiolate (Dipolarophile) C Transition State / Cyclic Intermediate A->C + Diazomethane B Diazomethane (1,3-Dipole) B->C D This compound C->D Aromatization

Caption: [3+2] Cycloaddition for pyrazole ester synthesis.

Experimental Protocol: Catalyst-Free Cycloaddition

This protocol outlines a general procedure for the thermal, catalyst-free cycloaddition of a diazo compound to an alkyne.[13]

Safety Precaution: Diazo compounds are potentially explosive and toxic. All manipulations should be conducted in a well-ventilated fume hood behind a blast shield, using appropriate personal protective equipment.

  • Reactant Preparation: In a thick-walled pressure tube equipped with a magnetic stir bar, dissolve ethyl propiolate (1.0 eq) in a suitable solvent (e.g., diethyl ether or under solvent-free conditions).

  • Addition of Diazo Compound: Cool the solution to 0°C. Carefully add a solution of diazomethane in diethyl ether (1.1 eq) dropwise.

  • Reaction: Seal the tube and allow the mixture to warm to room temperature. Stir for 24-48 hours. The reaction progress can be monitored by the disappearance of the yellow color of the diazo compound or by TLC/GC-MS.

  • Isolation: Upon completion, carefully vent the reaction vessel in the fume hood. Remove the solvent under reduced pressure.

  • Purification: The resulting crude product can often be obtained in high purity. If necessary, purification can be achieved by column chromatography on silica gel.

Alternative Strategy II: Synthesis from α,β-Unsaturated Precursors

This strategy utilizes α,β-unsaturated aldehydes or ketones as the three-carbon backbone, which react with hydrazine to form the pyrazole ring. The key to successful aromatization is either the presence of a good leaving group at the β-position or an in situ oxidation of the initially formed pyrazoline intermediate.[2][11]

Mechanistic Rationale

The reaction typically begins with a Michael addition of hydrazine to the α,β-unsaturated system, followed by condensation with the carbonyl group to form a pyrazoline.[11][15] If the β-position contains a leaving group (e.g., a halide or an amino group from an enaminone), elimination occurs to generate the aromatic pyrazole.[3] Alternatively, if no leaving group is present, an external oxidant (e.g., iodine, oxygen/air, DDQ) is required to convert the pyrazoline to the pyrazole.[3][15] Using molecular iodine is an effective, metal-free method that proceeds under mild conditions.[15]

G cluster_0 Synthesis from α,β-Unsaturated Systems A α,β-Unsaturated Carbonyl C Pyrazoline Intermediate A->C Michael Addition + Cyclization B Hydrazine B->C D Pyrazole Product C->D E Oxidant (e.g., I2) or Elimination (-HX) E->D

Caption: General pathway from α,β-unsaturated carbonyls.

Experimental Protocol: Iodine-Mediated Oxidative Cyclization

This protocol describes a one-pot, metal-free synthesis from an α,β-unsaturated aldehyde/ketone and a hydrazine salt using iodine as the oxidant.[15]

  • Reactant Preparation: To a solution of the α,β-unsaturated carbonyl compound (1.0 eq) and hydrazine hydrochloride (1.2 eq) in ethanol, add molecular iodine (I₂) (1.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired polysubstituted pyrazole.

Alternative Strategy III: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product that incorporates portions of all reactants, have emerged as a powerful tool in synthetic chemistry.[16] They offer significant advantages in terms of efficiency, atom economy, and operational simplicity.[3]

Rationale and Workflow

Several MCR strategies have been developed for pyrazole synthesis. A common approach involves the in situ generation of a Knoevenagel or Michael adduct, which then undergoes cyclization with hydrazine.[3][17] For instance, a three-component reaction of an aldehyde, an active methylene compound (like ethyl acetoacetate), and a hydrazine can yield highly substituted pyrazoles in a single step, often followed by an aromatization/oxidation step.[17] This strategy allows for the rapid assembly of complex pyrazole libraries from simple, readily available starting materials.

G A Aldehyde D One-Pot Reaction Vessel (Solvent, Catalyst) A->D B Active Methylene Compound B->D C Hydrazine C->D E Knoevenagel/ Michael Adduct (In situ) D->E Tandem Reaction F Pyrazoline Intermediate E->F Cyclization G Final Pyrazole Product F->G Oxidation/ Aromatization

Caption: Workflow for a three-component pyrazole synthesis.

Comparative Summary of Synthetic Routes

Synthetic RouteKey Starting MaterialsGeneral ConditionsAdvantagesDisadvantages/Challenges
Knorr Synthesis 1,3-Dicarbonyls, HydrazinesAcid or base catalysis, often requires heating.[5][6]Well-established, reliable, uses common reagents.Potential for regioisomeric mixtures with unsymmetrical substrates.[9]
[3+2] Cycloaddition Diazo compounds, AlkynesOften mild, can be thermal or catalyst-free.[13]High atom economy, excellent regioselectivity, clean reactions.Requires handling of potentially hazardous diazo compounds.[14]
From α,β-Unsaturated Systems Enones, Enals, HydrazinesRequires an oxidant (e.g., I₂) or a β-leaving group.[3][15]Good substrate scope, metal-free options available.May require an additional oxidation step; regioselectivity can be an issue.
Multicomponent Reactions Aldehydes, Ketones, Active Methylene Compounds, HydrazinesOne-pot, often catalyzed.[16][17]High efficiency, operational simplicity, rapid library synthesis.Optimization can be complex; may require an oxidation step.
Modern Catalytic Methods Hydrazines, Alkynoates, etc.Copper, Ruthenium, or other transition metal catalysts; often aerobic.[17][18]High yields and selectivity, novel bond formations possible.Catalyst cost and removal, may require specialized ligands.[18]

Conclusion and Future Outlook

The synthesis of this compound and its derivatives has progressed far beyond the classical Knorr reaction. Modern methodologies, including [3+2] cycloadditions, oxidative cyclizations, and multicomponent reactions, offer powerful alternatives that provide enhanced control over regioselectivity, improve efficiency, and broaden the accessible chemical space. The choice of synthetic route is no longer a matter of tradition but a strategic decision based on factors such as substrate availability, desired substitution pattern, scalability, and safety considerations.

Future developments will likely focus on further enhancing the "green" credentials of these syntheses, employing aqueous reaction media, heterogeneous catalysis, and flow chemistry to minimize waste and improve safety and scalability.[19] The continued innovation in pyrazole synthesis will undoubtedly accelerate the discovery of new therapeutic agents and agrochemicals built upon this versatile heterocyclic scaffold.

References

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. [Link]

  • Padwa, A., et al. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry (RSC Publishing). [Link]

  • Liu, X., et al. Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters. [Link]

  • Neochoritis, C. G., et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • Chang, J., Yu, W., et al. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. Organic Chemistry Portal. [Link]

  • Zheng, L., Guo, W., et al. Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. Synfacts. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Neochoritis, C. G., et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Heller, S. T., & Natarajan, S. R. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

  • Baeva, L. K., et al. Modern Approaches to the Synthesis of Pyrazoles (A Review). Consensus. [Link]

  • El-Faham, A., et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Jacob, R. G., et al. Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications (RSC Publishing). [Link]

  • Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]

  • A new method for the synthesis of pyrazoles and pyrazolines has been developed. AKM EN. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Kumar, A., et al. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Welch, D. S., & Vedejs, E. Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. ChemRxiv. [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. [Link]

Sources

A Comprehensive Guide to the Spectroscopic Analysis of Ethyl 1H-Pyrazole-3-Carboxylate by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the NMR Spectroscopic Signature of a Key Heterocyclic Building Block

[City, State] – In the landscape of modern drug discovery and development, pyrazole derivatives stand out for their vast therapeutic potential, finding applications as anti-inflammatory, analgesic, and anticancer agents. A thorough understanding of their molecular architecture is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for unambiguous structure elucidation. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of ethyl 1H-pyrazole-3-carboxylate, a crucial building block in the synthesis of more complex pharmaceutical compounds.

Introduction: The Significance of Pyrazoles and NMR

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry due to its ability to engage in various biological interactions. The precise characterization of substituted pyrazoles is critical for ensuring the identity, purity, and desired isomeric form of these compounds. NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of individual atoms within a molecule, making it an essential tool for structural confirmation.[1]

Experimental Protocol: Acquiring High-Quality NMR Data

To ensure the acquisition of reliable and interpretable NMR data for this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the N-H proton.[2]

  • Instrument Tuning: Before data acquisition, the NMR probe should be properly tuned and matched for both ¹H and ¹³C frequencies to ensure optimal sensitivity.[2]

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay that allows for full recovery of magnetization.

  • 1D ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is typically required.

  • 2D NMR Experiments (Optional but Recommended): For unambiguous assignment, especially in more complex derivatives, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly beneficial.[2]

Visualizing the Analytical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation prep Dissolve this compound in Deuterated Solvent acq_1h 1D ¹H NMR prep->acq_1h acq_13c 1D ¹³C NMR acq_1h->acq_13c acq_2d 2D NMR (COSY, HSQC) acq_13c->acq_2d analysis_1d Analyze Chemical Shifts & Coupling Constants acq_2d->analysis_1d analysis_2d Correlate Signals for Unambiguous Assignment analysis_1d->analysis_2d elucidation Confirm Molecular Structure of This compound analysis_2d->elucidation

Caption: Workflow for NMR-based structural elucidation.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides a wealth of structural information. The key signals and their interpretations are detailed below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
N-H~13.0 - 14.0Broad Singlet-The chemical shift of the N-H proton is highly dependent on solvent and concentration. In protic solvents, this signal may be broadened or absent due to exchange.[2]
Pyrazole H-5~7.8Doublet~2.0 - 3.0This proton is coupled to the H-4 proton.
Pyrazole H-4~6.8Doublet~2.0 - 3.0Coupled to the H-5 proton.
-O-CH₂-~4.4Quartet~7.1The methylene protons of the ethyl group are split by the adjacent methyl protons.
-CH₃~1.4Triplet~7.1The methyl protons of the ethyl group are split by the adjacent methylene protons.

Causality Behind Chemical Shifts and Coupling:

  • Aromatic Protons: The protons on the pyrazole ring (H-4 and H-5) appear in the aromatic region of the spectrum due to the deshielding effect of the ring current.

  • N-H Proton: The significant downfield shift of the N-H proton is attributed to its acidic nature and involvement in hydrogen bonding.

  • Ethyl Group: The characteristic quartet and triplet pattern for the ethyl group arises from spin-spin coupling between the methylene (-CH₂-) and methyl (-CH₃) protons, as described by the n+1 rule.

¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Carbon AssignmentChemical Shift (δ, ppm)Notes
C=O (Ester)~162The carbonyl carbon is significantly deshielded due to the electronegativity of the attached oxygen atoms.
Pyrazole C-3~140The carbon atom attached to the carboxylate group is deshielded.
Pyrazole C-5~135The chemical shifts of C-3 and C-5 can be influenced by tautomerism in N-unsubstituted pyrazoles.[1]
Pyrazole C-4~110This carbon typically appears at a higher field compared to C-3 and C-5.
-O-CH₂-~61The methylene carbon of the ethyl group.
-CH₃~14The methyl carbon of the ethyl group.

Influence of Tautomerism:

For N-unsubstituted pyrazoles, a rapid proton exchange between the two nitrogen atoms can occur, leading to a time-averaged spectrum where the C-3 and C-5 positions may become chemically equivalent on the NMR timescale.[1] This can result in broadened signals for these carbons.[1]

Advanced 2D NMR Techniques for Unambiguous Assignment

To definitively assign the proton and carbon signals, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For this compound, a cross-peak would be observed between the H-4 and H-5 signals, confirming their connectivity. Another cross-peak would connect the -O-CH₂- and -CH₃ signals of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[2] It allows for the unambiguous assignment of each proton to its corresponding carbon atom. For example, the signal for H-4 would show a correlation to the signal for C-4.

Visualizing Connectivity with 2D NMR

Caption: 2D NMR correlations for structural assignment.

Conclusion: A Powerful Analytical Approach

The comprehensive NMR analysis of this compound, integrating 1D and 2D techniques, provides an unequivocal confirmation of its molecular structure. This detailed spectroscopic fingerprint is essential for researchers and scientists in drug development, ensuring the quality and integrity of this key synthetic intermediate. The principles and methodologies outlined in this guide can be extended to the characterization of a wide array of pyrazole derivatives, facilitating the advancement of medicinal chemistry research.

References

  • Benchchem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.
  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • RSC Publishing. (1967). The carbon-13 n.m.r. chemical shifts of pyrazole. Retrieved from [Link]

  • Thieme Connect. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H8N2O2). Retrieved from [Link]

Sources

ethyl 1H-pyrazole-3-carboxylate IR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of Ethyl 1H-Pyrazole-3-carboxylate

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of this compound, a crucial heterocyclic building block in modern drug discovery and materials science. We will explore its structural characterization through two primary analytical techniques: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven insights for accurate interpretation.

Introduction: The Significance of this compound

This compound (C₆H₈N₂O₂) is a bifunctional molecule featuring a pyrazole ring and an ethyl ester group. The pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals due to its ability to engage in various biological interactions. Understanding its precise molecular structure and fragmentation behavior is paramount for quality control, reaction monitoring, and the design of new chemical entities.

Molecular Properties:

  • Formula: C₆H₈N₂O₂

  • Molecular Weight: 140.14 g/mol [1][2]

  • Monoisotopic Mass: 140.0586 Da[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common and informative method.

Expertise & Experience: The Rationale Behind EI-MS

Electron Ionization is chosen for its ability to produce a rich fragmentation spectrum. The high energy (typically 70 eV) imparted to the molecule leads to predictable bond cleavages, creating a unique "fingerprint." This is particularly useful for heterocyclic systems where fragmentation pathways can confirm the connectivity of the ring and its substituents. The resulting fragment ions provide a puzzle that, when pieced together, confirms the compound's identity and structure.

Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum

This protocol ensures a self-validating system by incorporating necessary checks for instrument performance and data integrity.

  • Instrument Preparation:

    • Perform a routine system check and tune the mass spectrometer using a known calibration standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy and resolution.

    • Set the ion source temperature (e.g., 200-250 °C) and the electron ionization energy to 70 eV.

  • Sample Introduction:

    • Introduce the sample (typically a dilute solution in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or a Gas Chromatography (GC) inlet. A GC inlet is preferred for its ability to separate the analyte from impurities, ensuring a clean spectrum.

  • Data Acquisition:

    • Acquire the spectrum over a relevant mass range (e.g., m/z 35-300) to capture the molecular ion and all significant fragments.

    • Acquire a background spectrum just before the analyte elutes (if using GC) to allow for background subtraction.

  • Data Processing:

    • Subtract the background spectrum from the analyte spectrum.

    • Identify the molecular ion peak (M⁺•) and analyze the relative abundances of the fragment ions.

Data Interpretation: Decoding the Fragmentation Pathway

The mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions.

Table 1: Predicted Mass Spectrometry Fragmentation Data

m/zProposed Fragment IonFormula of LossMass of LossComments
140[M]⁺• (Molecular Ion)--The parent molecule with one electron removed. Confirms the molecular weight.[1]
112[M - CO]⁺• or [M - C₂H₄]⁺•CO or C₂H₄28Loss of carbon monoxide or ethylene.
95[M - OC₂H₅]⁺•OC₂H₅45A very common and indicative loss for ethyl esters, forming a stable acylium ion.
68[C₃H₄N₂]⁺•C₂H₄O₂72Represents the protonated pyrazole ring after loss of the entire ester group.
45[C₂H₅O]⁺C₄H₃N₂O95Represents the ethoxy fragment.
Visualization: Fragmentation Pathway

The following diagram illustrates the logical cascade of fragmentation events, providing a visual map of the molecule's breakdown in the mass spectrometer.

Fragmentation_Pathway M This compound [M]⁺• m/z = 140 F95 Pyrazole-3-carbonylium [M - OC₂H₅]⁺ m/z = 95 M->F95 - •OC₂H₅ (45 Da) F68 Pyrazole cation [F95 - CO]⁺• m/z = 68 F95->F68 - CO (27 Da)

Caption: Proposed EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of molecules. It is an exceptionally powerful and rapid technique for identifying the functional groups present in a sample, thereby confirming the key structural components of this compound.

Expertise & Experience: The Diagnostic Power of IR

The choice of IR spectroscopy is based on its ability to provide immediate and unambiguous evidence for the presence of the N-H group (characteristic of the pyrazole ring), the C=O group (from the ester), and the C-O bond. The positions and shapes of these absorption bands are highly diagnostic. For instance, the broadness of the N-H stretch is a tell-tale sign of hydrogen bonding, which is expected for this molecule in a condensed phase.

Experimental Protocol: Reliable FT-IR Spectrum Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) FT-IR method is a modern, reliable, and rapid technique that requires minimal sample preparation.

  • Instrument and Background:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR crystal. This is a critical self-validating step, as it will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically perform the background subtraction.

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers (in cm⁻¹) of the major absorption bands.

    • Correlate these bands with known functional group frequencies.

Data Interpretation: Assigning the Vibrational Fingerprint

The IR spectrum provides a fingerprint unique to the molecule's structure. The key is to assign the observed absorption bands to the specific vibrational modes of the pyrazole and ethyl ester moieties. General vibrational assignments for pyrazole derivatives provide a strong basis for these interpretations.[3][4]

Table 2: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 3100Medium-BroadN-H StretchPyrazole Ring
3150 - 3050MediumC-H Stretch (Aromatic)Pyrazole Ring
2980 - 2850MediumC-H Stretch (Aliphatic)Ethyl Group
~1720Strong, SharpC=O StretchEster Carbonyl
1600 - 1450Medium-StrongC=N and C=C StretchesPyrazole Ring
~1250StrongC-O Stretch (Asymmetric)Ester
~1100StrongC-O Stretch (Symmetric)Ester
Visualization: Structure-Spectra Correlation

This diagram illustrates the direct relationship between the molecule's functional groups and their expected absorption regions in the IR spectrum.

IR_Correlation cluster_mol This compound cluster_spec Characteristic IR Absorption Regions mol Structure NH N-H Stretch (3300-3100 cm⁻¹) mol->NH  N-H CO_double C=O Stretch (~1720 cm⁻¹) mol->CO_double C=O CO_single C-O Stretch (1250-1100 cm⁻¹) mol->CO_single C-O-C CH C-H Stretch (3150-2850 cm⁻¹) Ring Ring C=N, C=C (1600-1450 cm⁻¹)

Caption: Correlation of functional groups with IR absorption regions.

Conclusion

The combined application of mass spectrometry and infrared spectroscopy provides a robust and comprehensive characterization of this compound. MS confirms the molecular weight and offers deep structural insights through predictable fragmentation, primarily driven by the stable pyrazole ring and the characteristic behavior of the ethyl ester group. IR spectroscopy provides rapid and definitive confirmation of key functional groups, validating the presence of the pyrazole N-H and the ester C=O and C-O bonds. This dual-pronged analytical approach ensures the structural integrity and identity of this vital chemical intermediate, underpinning its reliable use in research and development.

References

The Pyrazole Ring: A Technical Guide to its Chemical Properties and Reactivity for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this scaffold has demonstrated remarkable versatility, featuring prominently in a multitude of FDA-approved drugs and biologically active compounds.[2][3][4] Its unique electronic and structural properties confer a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic effects.[3][4][5]

This guide provides an in-depth exploration of the fundamental chemical properties and reactivity of the pyrazole core. Designed for researchers, scientists, and drug development professionals, it moves beyond a simple recitation of facts to explain the causality behind the ring's behavior. We will dissect its structure, aromaticity, and acid-base properties, which collectively govern its reactivity in key synthetic transformations. From classical electrophilic substitutions to modern transition-metal-catalyzed functionalizations, this document offers a comprehensive overview, complete with detailed experimental protocols and mechanistic insights, to empower the rational design of next-generation pyrazole-based therapeutics.[1][6][7][8]

Core Structural and Electronic Properties

The reactivity of the pyrazole ring is a direct consequence of its unique electronic architecture. Understanding these foundational principles is critical for predicting its behavior in chemical reactions.

Structure, Aromaticity, and Tautomerism

The pyrazole molecule is a planar, five-membered ring composed of three carbon and two adjacent nitrogen atoms.[3][9] Its structure incorporates two distinct nitrogen environments:

  • N1 (Pyrrole-like): This nitrogen is sp²-hybridized and contributes its lone pair of electrons to the aromatic system. It bears a hydrogen atom in the parent molecule.

  • N2 (Pyridine-like): This nitrogen is also sp²-hybridized, but its lone pair resides in an sp² orbital within the plane of the ring and does not participate in the aromatic sextet.[1][9]

This arrangement satisfies Hückel's rule for aromaticity (4n+2 π electrons, with n=1), bestowing significant thermodynamic stability upon the ring.[1] This aromatic character is evidenced by its bond lengths, which are intermediate between typical single and double bonds.[1]

A crucial feature of unsymmetrically substituted pyrazoles is their existence as a mixture of tautomers due to the migration of the N1 proton.[4][10][11] This equilibrium must be considered during synthesis, as reactions like N-alkylation can yield a mixture of regioisomers.[12]

Caption: Annular tautomerism of 3(5)-methylpyrazole.

Amphoteric Nature: Acidity and Basicity

The presence of both a pyrrole-like (N1) and a pyridine-like (N2) nitrogen atom gives pyrazole amphoteric properties, allowing it to act as both a weak acid and a weak base.[1][13][14]

  • Acidity: The N-H proton at the N1 position is weakly acidic. Its deprotonation by a base generates the pyrazolate anion, a potent and widely used nucleophile in substitution reactions.[1][9]

  • Basicity: The lone pair of electrons on the sp²-hybridized N2 nitrogen is available for protonation by an acid, making pyrazole a weak base.[1][9] This protonation forms the pyrazolium cation.

The quantitative measures of pyrazole's acidity and basicity are critical for selecting appropriate reaction conditions.

PropertypKa ValueDescription
Acidity (pKa of N-H) 14.21Governs the ease of deprotonation to form the pyrazolate anion.[1]
Basicity (pKa of conjugate acid) 2.49 - 2.52Indicates the strength required to protonate the N2 nitrogen.[1][11]

Reactivity of the Pyrazole Ring

The electronic landscape of the pyrazole ring—characterized by its aromaticity and the distinct nature of its nitrogen and carbon atoms—dictates its reactivity towards various reagents.

Caption: Nucleophilic and electrophilic sites on the pyrazole ring.[14]

Electrophilic Aromatic Substitution

Electrophilic substitution is a primary method for functionalizing the pyrazole ring. The key principle governing this reaction is its regioselectivity.

Causality: The pyridine-like nitrogen (N2) exerts a strong electron-withdrawing inductive effect, which deactivates the adjacent C3 and C5 positions towards electrophilic attack.[1][9] Consequently, the C4 position is the most electron-rich and, therefore, the most reactive site for electrophiles.[1][5][9][15]

Common electrophilic substitution reactions include:

  • Halogenation: Introduction of Cl, Br, or I at the C4 position.[4]

  • Nitration: Using a mixture of nitric and sulfuric acid (HNO₃/H₂SO₄) to install a nitro group (NO₂) at C4.[4][16]

  • Sulfonation: Reaction with fuming sulfuric acid to add a sulfonic acid group (SO₃H) at C4.[4][16]

  • Vilsmeier-Haack Formylation: Using POCl₃ and DMF to introduce a formyl group (-CHO) at C4.[16]

Figure 3: General Workflow for C4 Electrophilic Substitution pyrazole Pyrazole Substrate reagents Electrophilic Reagent (e.g., Br₂, HNO₃/H₂SO₄) pyrazole->reagents 1. Reaction Initiation intermediate Sigma Complex Intermediate (Positive charge delocalized) reagents->intermediate 2. Electrophilic Attack at C4 deprotonation Deprotonation (Restores Aromaticity) intermediate->deprotonation 3. Proton Loss product C4-Substituted Pyrazole deprotonation->product 4. Final Product

Caption: Generalized mechanism for electrophilic attack at the C4 position.

Nucleophilic Substitution

Nucleophilic aromatic substitution on the pyrazole ring is significantly less common than electrophilic substitution.[1]

Causality: The pyrazole ring is inherently electron-rich, making it resistant to attack by nucleophiles.[17] For this reaction to proceed, the ring must be activated by the presence of strong electron-withdrawing groups (e.g., a nitro group) and/or contain a good leaving group (e.g., a halogen) at the electron-deficient C3 or C5 positions.[1][17]

Reactions at the Ring Nitrogens: N-Alkylation & N-Acylation

The nitrogen atoms of the pyrazole ring are excellent nucleophiles, readily undergoing alkylation and acylation.[5][18]

  • N-Alkylation: This is typically achieved by first deprotonating the N1-H with a base (like NaH or K₂CO₃) to form the pyrazolate anion, which then reacts with an electrophile such as an alkyl halide.[19] Alternative methods using Mitsunobu conditions or transition metal catalysis have also been developed.[19] For unsymmetrical pyrazoles, controlling the regioselectivity of N-alkylation to favor N1 vs. N2 is a common synthetic challenge often influenced by steric factors and the nature of the base.[12]

  • N-Acylation: The N-H group can be acylated using reagents like acyl chlorides or anhydrides.[18]

Modern Synthetic Methods: C-H Functionalization

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful, atom-economical strategy for modifying the pyrazole core.[20][21] These methods avoid the need for pre-functionalized starting materials (e.g., halogenated pyrazoles).[21][22][23] Palladium, rhodium, and copper catalysts are commonly employed to directly introduce aryl, alkyl, and other functional groups at various positions on the ring, with regioselectivity often controlled by directing groups.[20][22]

Key Synthetic Routes to the Pyrazole Core

While functionalization of a pre-existing ring is common, constructing the pyrazole core itself is a fundamental process. The Knorr pyrazole synthesis is a classical and highly versatile method.

Knorr Pyrazole Synthesis: This reaction involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative, typically under acidic conditions.[1][24] The choice of an unsymmetrical dicarbonyl compound and a substituted hydrazine can lead to regioisomeric products.[9]

Figure 4: Knorr Pyrazole Synthesis Workflow start_materials 1,3-Dicarbonyl Compound + Hydrazine Derivative condensation Condensation (Formation of Hydrazone) start_materials->condensation 1. Initial Reaction cyclization Intramolecular Cyclization condensation->cyclization 2. Ring Closure dehydration Dehydration (Aromatization) cyclization->dehydration 3. Water Elimination product Substituted Pyrazole dehydration->product 4. Final Product

Caption: Conceptual steps of the Knorr pyrazole synthesis.

Other important synthetic methods include 1,3-dipolar cycloadditions of diazo compounds with alkynes and reactions of α,β-unsaturated carbonyl compounds with hydrazines.[25][26][27]

Experimental Protocols: Field-Proven Methodologies

The following protocols are presented as self-validating systems, providing clear, actionable steps for common and essential pyrazole functionalization reactions.

Protocol 1: Electrophilic C4-Iodination of a Pyrazole Substrate

This protocol details the introduction of an iodine atom at the C4 position, a versatile handle for subsequent cross-coupling reactions.

Rationale: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent. Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction proceeds via the standard mechanism for electrophilic aromatic substitution.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 mmol, 1.0 equiv) and N-Iodosuccinimide (NIS) (1.1 mmol, 1.1 equiv).

  • Solvent Addition: Add acetonitrile (5 mL) to the flask.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion (typically 2-4 hours), pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine.[20]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[20] Purify the crude product by column chromatography on silica gel to afford the 4-iodopyrazole derivative.

Protocol 2: Knorr Synthesis of 1,3,5-Trimethylpyrazole

This protocol describes the classic synthesis of a simple trisubstituted pyrazole from readily available starting materials.

Rationale: The condensation of acetylacetone (a 1,3-dicarbonyl) with methylhydrazine (a substituted hydrazine) under mildly acidic conditions leads to the formation of the pyrazole ring. Ethanol serves as a convenient solvent.

Methodology:

  • Setup: In a round-bottom flask, dissolve acetylacetone (1.0 g, 10.0 mmol) in ethanol (20 mL).

  • Reagent Addition: Add methylhydrazine (0.46 g, 10.0 mmol) dropwise to the solution at room temperature.

  • Catalyst: Add a few drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Extraction: Dilute the residue with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield the 1,3,5-trimethylpyrazole product. Further purification can be achieved by distillation if necessary.

Conclusion

The pyrazole ring is a privileged scaffold whose chemical behavior is a rich interplay of aromaticity, tautomerism, and the electronic influence of its two distinct nitrogen atoms. Its C4 position is primed for electrophilic functionalization, while its nitrogen atoms provide nucleophilic handles for substitution, offering a multitude of pathways for structural diversification. The advent of modern C-H activation techniques has further expanded the synthetic toolbox, enabling more direct and efficient routes to novel analogs. A thorough understanding of these principles of reactivity is not merely academic; it is an essential prerequisite for any scientist aiming to harness the full potential of the pyrazole core in the design of innovative pharmaceuticals and advanced materials.

References

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])

  • Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (URL: [Link])

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (2022-05-24). (URL: [Link])

  • Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014-05-14). (URL: [Link])

  • First Nucleophilic Aromatic Substitution of Annelated Pyrazole - ACS Publications. (URL: [Link])

  • Introduction of N-Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. (URL: [Link])

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (URL: [Link])

  • Complete Electrophilic Substitution Reactions Pyrazole | PDF - Scribd. (URL: [Link])

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (URL: [Link])

  • Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Pyrazole. (URL: [Link])

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). (URL: [Link])

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022-09-29). (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05). (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

  • Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01265C. (2020-07-20). (URL: [Link])

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade | Request PDF - ResearchGate. (2025-06-03). (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. (URL: [Link])

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. (URL: [Link])

  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid - ResearchGate. (URL: [Link])

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019-12-20). (URL: [Link])

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021-05-15). (URL: [Link])

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC - NIH. (2025-10-23). (URL: [Link])

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - MDPI. (URL: [Link])

  • Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles - ACS Publications. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])

  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... - ResearchGate. (URL: [Link])

Sources

electrophilic substitution reactions of ethyl 1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of Ethyl 1H-Pyrazole-3-carboxylate

Foreword: Understanding the Pyrazole Core in Modern Chemistry

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in pharmaceuticals, agrochemicals, and materials science.[1] Its unique electronic architecture, born from two adjacent nitrogen atoms within a five-membered aromatic ring, imparts a rich and often complex reactivity. This compound, a common building block, presents a particularly interesting case study. The interplay between the inherent reactivity of the pyrazole ring and the electronic influence of the C3-ester substituent governs its behavior in electrophilic substitution reactions. This guide provides a detailed exploration of these reactions, grounded in mechanistic principles and supported by practical, field-tested insights for the research and drug development professional.

Electronic Landscape and Regioselectivity of the Pyrazole Ring

The reactivity of the pyrazole ring is dictated by the distinct nature of its two nitrogen atoms. The N1 nitrogen is "pyrrole-like," donating its lone pair to the aromatic π-system. Conversely, the N2 nitrogen is "pyridine-like" and electron-withdrawing due to its sp² hybridization. This electronic arrangement makes the pyrazole ring π-excessive, yet less reactive than pyrrole.

Electrophilic attack on the unsubstituted pyrazole ring preferentially occurs at the C4 position.[2] This regioselectivity is a direct consequence of the stability of the resulting intermediate (the sigma complex or arenium ion). Attack at C4 allows the positive charge to be delocalized across the ring without placing it on the highly unstable azomethine nitrogen (N2).[2]

The introduction of an ethyl carboxylate group at the C3 position significantly modifies this landscape. As a potent electron-withdrawing group (-I, -M effects), the ester deactivates the entire ring system towards electrophilic attack. However, it does not alter the fundamental regiochemical preference. The C4 position remains the most nucleophilic and the sole site of substitution, as attack at C5 would place the positive charge of the intermediate directly adjacent to the deactivating ester group, a highly unfavorable scenario.

Caption: Logical flow of electronic effects determining reactivity.

Core Electrophilic Substitution Reactions

Due to the deactivating nature of the C3-ester, forcing conditions are often required to achieve electrophilic substitution. The following sections detail the most pertinent reactions.

Nitration

Nitration is a canonical electrophilic aromatic substitution. The reaction introduces a nitro group (-NO2) onto the pyrazole ring, a valuable functional handle for further synthetic transformations.

Mechanism & Causality: The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The electron-poor pyrazole ring then attacks the nitronium ion at the C4 position.

G start Start: this compound + HNO₃/H₂SO₄ gen_E Generation of Electrophile NO₂⁺ (Nitronium ion) start->gen_E attack Nucleophilic Attack Pyrazole C4 attacks NO₂⁺ start->attack Nucleophile gen_E->attack Electrophile sigma Formation of Sigma Complex (Arenium Ion Intermediate) attack->sigma deprotonate Deprotonation Base (HSO₄⁻) removes C4 proton sigma->deprotonate Resonance Stabilized product Product: Ethyl 4-nitro-1H-pyrazole-3-carboxylate deprotonate->product Aromaticity Restored

Caption: Workflow for the nitration of this compound.

Experimental Protocol: Synthesis of Ethyl 4-nitro-1H-pyrazole-3-carboxylate[3]

This protocol is a representative procedure based on established methods for nitrating deactivated heterocyclic systems.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (10 mL) to 0-5 °C in an ice-salt bath.

  • Reagent Addition: Slowly add this compound (1.40 g, 10 mmol) to the cold sulfuric acid with stirring. Ensure the temperature does not exceed 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, ~10.5 mmol) to concentrated sulfuric acid (3 mL) while cooling in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the pyrazole solution over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice (50 g). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product in a vacuum oven. Recrystallization from ethanol can be performed for further purification if necessary.

Trustworthiness: The protocol includes a controlled, slow addition of reagents at low temperatures to manage the exothermic nature of the reaction and prevent side reactions. The workup procedure is designed to effectively precipitate the product while removing the strong acid catalysts.

Halogenation

Direct halogenation of the pyrazole ring provides access to 4-halopyrazoles, which are versatile intermediates for cross-coupling reactions.

Mechanism & Causality: Reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or iodine are commonly used. For less reactive substrates like this compound, a catalyst or a suitable solvent system may be necessary to enhance the electrophilicity of the halogenating agent. For instance, some methods report the use of DMSO as both a solvent and a catalyst in the halogenation of pyrazol-5-amines.[1] The reaction proceeds via the attack of the C4 position on the polarized halogen source.

Experimental Protocol: Synthesis of Ethyl 4-bromo-1H-pyrazole-3-carboxylate

This generalized protocol is adapted from standard procedures for the bromination of electron-deficient aromatic rings.

  • Dissolution: Dissolve this compound (1.40 g, 10 mmol) in a suitable solvent such as acetic acid or chloroform (20 mL) in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol) to the solution in one portion.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with water (50 mL) and extract with a suitable organic solvent like ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acid), saturated sodium thiosulfate solution (to remove any unreacted bromine), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Halogenation Outcomes

Halogenating AgentTypical ProductExpected Yield Range
N-Bromosuccinimide (NBS)Ethyl 4-bromo-1H-pyrazole-3-carboxylateModerate to Good
N-Chlorosuccinimide (NCS)Ethyl 4-chloro-1H-pyrazole-3-carboxylateModerate
Iodine (I₂) / Oxidizing AgentEthyl 4-iodo-1H-pyrazole-3-carboxylateModerate to Good
Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group, which can be used to increase aqueous solubility or serve as a protecting group.

Mechanism & Causality: The electrophile is sulfur trioxide (SO₃), typically generated from fuming sulfuric acid (H₂SO₄·SO₃). The reaction is often reversible, and the position of the equilibrium can be influenced by the reaction conditions. Given the deactivated nature of the substrate, high concentrations of SO₃ and elevated temperatures may be required.

Reaction Insights: Direct sulfonation of this compound is challenging and may lead to decomposition under harsh conditions. Alternative methods, such as sulfonyl chloride introduction followed by hydrolysis, may be more viable but fall outside the scope of direct electrophilic substitution. For this reason, a detailed protocol is omitted in favor of highlighting the synthetic challenge.

Friedel-Crafts Alkylation and Acylation

The Friedel-Crafts reactions are fundamental C-C bond-forming processes in aromatic chemistry.[4]

Infeasibility on this compound:

Friedel-Crafts reactions, both alkylation and acylation, are not generally feasible on this substrate. The reasons are twofold and provide a critical field-proven insight:

  • Severe Ring Deactivation: As discussed, the pyrazole ring is strongly deactivated by the C3-ester substituent. Friedel-Crafts reactions are notoriously ineffective on deactivated aromatic rings.[5][6]

  • Lewis Acid Complexation: The reaction requires a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[7] This catalyst will preferentially coordinate with the lone pairs on the basic N2 nitrogen and the carbonyl oxygen of the ester group. This complexation adds further positive charge to the molecule, completely shutting down any nucleophilic character of the ring and preventing the electrophilic substitution from occurring.

G Start Attempted Friedel-Crafts Reaction (Substrate + Acyl Halide + AlCl₃) Deactivation Problem 1: Ring is strongly deactivated by C3-Ester Group Start->Deactivation Complexation Problem 2: Lewis Acid (AlCl₃) complexation with N2 and Carbonyl Oxygen Start->Complexation Failure Outcome: REACTION FAILURE Deactivation->Failure Complexation->Failure Further deactivation

Caption: Logical relationship diagram illustrating Friedel-Crafts failure.

Conclusion and Outlook

The electrophilic substitution chemistry of this compound is dominated by the powerful directing and deactivating influence of the ester group. Reactions are exclusively directed to the C4 position. While nitration and halogenation can be achieved under controlled conditions, providing valuable decorated pyrazoles, other classical electrophilic substitutions like sulfonation and Friedel-Crafts reactions are synthetically challenging or infeasible. Understanding these electronic limitations is paramount for researchers and drug development professionals in designing efficient synthetic routes that leverage this important heterocyclic core.

References

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available at: [Link]

  • Reddit. (2022). Regioselectivity in pyrazole EAS. r/OrganicChemistry. Available at: [Link]

  • SlideShare. (n.d.). Pyrazole. Available at: [Link]

  • ResearchGate. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 45(5). Available at: [Link]

  • Thieme Connect. (2022). A Safe and Efficient Batchwise and Continuous-Flow Synthesis and the Alkaline Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • PubChem. (n.d.). Ethyl 1-(sulfonylmethyl)pyrazole-3-carboxylate. Available at: [Link]

  • PubChem. (n.d.). ethyl 4-nitro-1H-pyrazole-3-carboxylate. Available at: [Link]

  • PubChem. (n.d.). ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • YouTube. (2012). Friedel Crafts Acylation. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

Sources

Mastering the Synthesis of Pyrazole-3-Carboxylates: A Guide to Cycloaddition Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical design, with pyrazole-3-carboxylate esters serving as critical intermediates and final products in numerous blockbuster pharmaceuticals and crop protection agents.[1][2][3][4] Their synthesis, therefore, is a topic of paramount importance. Among the various synthetic routes, [3+2] cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of diazo compounds with alkynes, stand out for their efficiency, atom economy, and modularity.[5][6] This guide provides an in-depth exploration of these powerful reactions, moving beyond simple protocols to explain the underlying principles that govern their success. We will dissect reaction mechanisms, critically evaluate the factors controlling regioselectivity, present detailed experimental workflows, and offer insights into troubleshooting common challenges, equipping researchers with the knowledge to rationally design and execute the synthesis of highly functionalized pyrazole-3-carboxylates.

The Strategic Importance of the Pyrazole-3-Carboxylate Scaffold

The pyrazole ring is a privileged scaffold in drug discovery, renowned for its metabolic stability and its ability to engage in a variety of non-covalent interactions with biological targets.[7][8][9] The inclusion of a carboxylate group at the 3-position further enhances its utility, providing a key handle for molecular elaboration or acting as a crucial pharmacophoric element. This structural motif is found in a wide array of approved drugs, including the anti-inflammatory agent Celecoxib and the cannabinoid receptor antagonist Rimonabant.[8][9][10] In agriculture, pyrazole carboxylates are pivotal intermediates for herbicides like Pyrazosulfuron-Ethyl, highlighting their economic and societal impact.[4] The consistent demand for novel, patentable analogues makes the development of robust and versatile synthetic methods a perpetual priority.

The Core Reaction: [3+2] Cycloaddition of α-Diazoesters and Alkynes

The most direct and widely employed method for constructing the pyrazole-3-carboxylate core is the 1,3-dipolar cycloaddition between an α-diazoester and an alkyne.[11][12][13] This reaction elegantly forms the five-membered heterocyclic ring in a single, atom-economical step.

Mechanistic Underpinnings

The reaction is a concerted, pericyclic process where the 1,3-dipole (the diazo compound) reacts across the π-system of the dipolarophile (the alkyne). The interaction is governed by frontier molecular orbital (FMO) theory, typically involving the Highest Occupied Molecular Orbital (HOMO) of the diazo compound and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne.

Caption: General scheme of the [3+2] cycloaddition reaction.

The Critical Question of Regioselectivity

When using unsymmetrical alkynes, the cycloaddition can potentially yield two different regioisomers. The outcome is dictated by a subtle interplay of electronic and steric factors.

  • Electronic Control: In the reaction of ethyl diazoacetate with an electron-deficient alkyne (e.g., an propiolate), the terminal nitrogen of the diazo compound (the nucleophilic center) preferentially attacks the more electrophilic β-carbon of the alkyne.[13] This regioselectivity is a cornerstone of predictable pyrazole synthesis.

  • Steric Control: Bulky substituents on either the alkyne or the diazo compound can disfavor certain transition states, thereby directing the cycloaddition towards the sterically less hindered product.

  • Catalytic Influence: The choice of catalyst can override inherent electronic preferences. Lewis acids, for instance, coordinate to the alkyne, altering its electronic properties and influencing the regiochemical outcome.[14] Similarly, copper-catalyzed reactions can provide excellent regioselectivity where thermal reactions might fail.[15][16]

Field-Proven Experimental Methodologies

The true utility of a reaction is demonstrated in its practical application. Below are two representative protocols that showcase the versatility of the [3+2] cycloaddition approach.

Protocol 1: Catalyst-Free Thermal Synthesis of Pyrazoles

This "green chemistry" approach is valued for its simplicity, avoiding the need for metal catalysts and often proceeding without a solvent.[11][12]

Objective: To synthesize Ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl diazoacetate (1.0 mmol, 1.0 eq) and phenylacetylene (1.2 mmol, 1.2 eq).

  • Reaction Execution: Heat the neat mixture to 80-100 °C. The reaction is typically monitored by TLC or GC-MS for the disappearance of the starting materials (usually 12-24 hours). The evolution of nitrogen gas may be observed initially.

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The crude product is often pure enough for many applications. For higher purity, remove the excess alkyne under reduced pressure. If necessary, purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure pyrazole product.

Workflow_Thermal A Combine Neat Reactants (Ethyl Diazoacetate + Phenylacetylene) B Heat Mixture (80-100 °C, 12-24h) A->B C Monitor by TLC/GC-MS B->C C->B Reaction Incomplete D Cool to RT C->D Reaction Complete E Purify via Column Chromatography (if necessary) D->E F Characterize Product E->F

Caption: Workflow for catalyst-free thermal cycloaddition.

Protocol 2: Lewis Acid-Catalyzed Cascade Synthesis

Lewis acids can accelerate the reaction and enable cascade processes, leading to more complex products in a single pot.[14][17]

Objective: To synthesize a substituted pyrazole via an Al(OTf)₃-catalyzed [3+2] cycloaddition/rearrangement cascade.

Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the ynone (1.0 mmol, 1.0 eq) and a catalytic amount of Aluminum triflate (Al(OTf)₃, 10 mol%).

  • Solvent and Reagent Addition: Add a dry solvent such as 1,2-dichloroethane (DCE). Begin stirring the mixture. Slowly add the α-diazoester (1.2 mmol, 1.2 eq) via syringe pump over 1-2 hours to control the concentration of the diazo compound and minimize side reactions.

  • Reaction Execution: Heat the reaction to the specified temperature (e.g., 80 °C) and monitor by TLC.[14]

  • Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired substituted pyrazole.

Comparative Data Analysis

The choice of methodology significantly impacts reaction outcomes. The following table summarizes representative results from the literature, allowing for a direct comparison of different approaches.

Entry Diazo Compound Alkyne Conditions Yield (%) Regioisomeric Ratio Reference
1Ethyl diazoacetateMethyl propiolateNeat, 80 °C95>99:1[12]
2Ethyl diazoacetatePhenylacetyleneNeat, 100 °C92>99:1[12]
3Methyl α-diazoacetate1-phenyl-2-propyn-1-oneAl(OTf)₃ (10 mol%), DCE, 80 °C61Single Isomer (via cascade)[14]
4N,N-dimethylhydrazinePhenyl propiolateCu(OAc)₂, K₂CO₃, Air, DMSO, 100 °C75Single Isomer[16]
5Sydnone2-alkynyl-1,3-dithianeNaH, THF, 0 °C to rt72Single Isomer[15]

Advanced Strategies and Troubleshooting

While the diazo-alkyne cycloaddition is robust, challenges such as poor regioselectivity or the need for harsh conditions with less reactive substrates can arise. Advanced strategies can overcome these limitations.

  • Alternative 1,3-Dipoles: When diazo compounds are unsuitable, other dipoles can be employed.

    • Sydnones: These mesoionic compounds react with alkynes to form pyrazoles, often under mild, base-mediated conditions that provide excellent regiocontrol.[15][18]

    • Nitrile Imines: Generated in situ from hydrazonoyl halides, nitrile imines react readily with alkynes or alkyne surrogates (like bromoalkenes) in a highly regioselective manner.[10][19]

  • Multi-Component Reactions (MCRs): To improve operational efficiency, cycloadditions can be integrated into MCRs. For instance, a tosylhydrazone can be formed in situ from an aldehyde and tosylhydrazine, which then decomposes in the presence of a base to generate the diazo compound for immediate cycloaddition.[1]

MCR_Workflow cluster_onepot One-Pot Synthesis Aldehyde Aldehyde Tosylhydrazone In situ formation of Tosylhydrazone Aldehyde->Tosylhydrazone Tosylhydrazine Tosylhydrazine Tosylhydrazine->Tosylhydrazone Alkyne Alkyne + Base Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Diazo In situ generation of Diazo Compound Tosylhydrazone->Diazo Base Diazo->Cycloaddition Pyrazole Final Pyrazole Product Cycloaddition->Pyrazole

Caption: Conceptual workflow of a multi-component reaction.

Troubleshooting Insights:

  • Low Yields: May result from the decomposition of the diazo compound. Using a syringe pump for slow addition can maintain a low, steady concentration. Alternatively, generating the diazo compound in situ is highly effective.

  • Mixture of Regioisomers: This indicates poor selectivity. Switching from thermal to catalytic conditions (Lewis acid or transition metal) can often enforce a single regiochemical outcome. Modifying the electronic nature of the substituents on the alkyne can also enhance selectivity.

  • Unstable Diazo Compounds: Diazo compounds can be explosive and are often handled in solution. For particularly unstable variants, the in situ generation from tosylhydrazones or via the Bestmann-Ohira reagent is the safest and most efficient approach.[20]

Conclusion

The [3+2] cycloaddition reaction is a powerful and adaptable tool for the synthesis of pyrazole-3-carboxylates. By understanding the fundamental principles of the reaction mechanism and the factors that control regioselectivity, researchers can move from trial-and-error to a rational design approach. Whether employing simple, catalyst-free thermal conditions or sophisticated, multi-component cascade reactions, the strategies outlined in this guide provide a robust framework for accessing these invaluable heterocyclic building blocks, thereby accelerating innovation in drug discovery and agrochemical development.

References

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes.Green Chemistry (RSC Publishing).
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones.Chinese Chemical Letters.
  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes.Green Chemistry (RSC Publishing) DOI:10.1039/B812242C.
  • Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis.Synfacts.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH). Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ResearchGate. Available at: [Link]

  • Mechanism of the [3+2] cycloaddition. ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. PubMed. Available at: [Link]

  • Diazoalkane 1,3-dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]

  • Study on the synthesis mechanism of pyrazoles via [3+2] cycloaddition reaction of diazocarbonyl compounds with enones without leaving groups. Semantic Scholar. Available at: [Link]

  • Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. Available at: [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. National Institutes of Health (NIH). Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones. ResearchGate. Available at: [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. MDPI. Available at: [Link]

  • A new route to synthesis of substituted pyrazoles through oxidative [3+2] cycloaddition of electron deficient alkenes and diazocarbonyl compounds. Semantic Scholar. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. ResearchGate. Available at: [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition of Diazo Compounds to Acetylene Derivatives. OUCI. Available at: [Link]

  • Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. National Institutes of Health (NIH). Available at: [Link]

Sources

Pyrazole: A Journey From Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide charts the course of pyrazole chemistry, from its serendipitous discovery in the late 19th century to its current status as a cornerstone of modern medicinal chemistry. It provides researchers, scientists, and drug development professionals with a comprehensive overview of the historical synthesis, mechanistic principles, and the evolution of synthetic methodologies. Detailed protocols for both classical and contemporary synthetic approaches are presented, alongside a discussion of the pivotal role pyrazole-containing compounds have played in the development of therapeutics. This guide aims to bridge the historical context with current-day applications, offering valuable insights for the continued exploration of this versatile heterocyclic scaffold.

The Dawn of Pyrazole Chemistry: A Fortuitous Discovery

The story of pyrazole is intrinsically linked to the quest for synthetic alternatives to natural medicines in the late 1800s. It was within this context of burgeoning organic chemistry that a German chemist, Ludwig Knorr, inadvertently opened the door to a new class of heterocyclic compounds that would profoundly impact medicine.

Ludwig Knorr and the Quest for Quinine Analogs

In 1883, while attempting to synthesize quinoline derivatives as potential substitutes for the antimalarial drug quinine, Knorr conducted a reaction between ethyl acetoacetate and phenylhydrazine.[1] His intended target was not a pyrazole, but the unexpected product of this reaction marked the dawn of a new era in medicinal chemistry.[2]

The Landmark Synthesis of Antipyrine: The First Pyrazolone Drug

The compound Knorr synthesized was 1-phenyl-3-methyl-5-pyrazolone, which he later methylated to produce Antipyrine (also known as phenazone).[3] This novel compound exhibited potent analgesic and antipyretic properties, and it was one of the first synthetic drugs to be commercially successful.[2] The discovery of Antipyrine was a landmark achievement, demonstrating that synthetic molecules could rival and even surpass naturally derived medicines in therapeutic efficacy.[4]

Elucidation of the Pyrazole Structure

Following its discovery, the structure of the pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, was elucidated.[5] This foundational understanding of its structure paved the way for the systematic investigation of its chemical properties and the synthesis of a vast array of derivatives.

The Classical Foundation: The Knorr Pyrazole Synthesis and its Progeny

The reaction that led to the discovery of Antipyrine became the archetypal method for pyrazole synthesis, now known as the Knorr pyrazole synthesis.[6] This robust and versatile reaction has remained a cornerstone of heterocyclic chemistry for over a century.[7]

The Prototypical Reaction: 1,3-Dicarbonyls and Hydrazines

The Knorr pyrazole synthesis, in its most general form, is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[8] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[9][10]

Mechanistic Insights into the Knorr Synthesis

The mechanism of the Knorr pyrazole synthesis begins with the nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone. The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic intermediate. Subsequent dehydration of this intermediate results in the formation of the stable pyrazole ring. The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomers, depending on which carbonyl group is initially attacked.[9]

Knorr_Mechanism 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation (-H2O) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H2O) Celecoxib_MoA Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Sources

theoretical calculations of ethyl 1H-pyrazole-3-carboxylate structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Calculation of Ethyl 1H-Pyrazole-3-Carboxylate's Structure

Foreword: Bridging Theory and Application in Molecular Design

In the landscape of modern drug development and materials science, pyrazole derivatives stand out as foundational scaffolds, celebrated for their vast spectrum of biological activities.[1] this compound, a key member of this family, serves as a versatile building block in synthetic chemistry. A profound understanding of its three-dimensional structure, electronic properties, and spectroscopic behavior is paramount for designing novel therapeutics and functional materials. While experimental techniques provide invaluable data, they offer a snapshot of a molecule's behavior. Theoretical calculations, particularly those grounded in quantum mechanics, allow us to build a dynamic, predictive model of the molecule, revealing insights that are often inaccessible through empirical methods alone.

This guide moves beyond a mere procedural outline. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the why behind the how in the theoretical analysis of this compound. We will dissect the causality behind methodological choices, establish a self-validating computational workflow, and ground every claim in authoritative scientific literature. Our goal is to empower you to not only replicate these calculations but to critically apply these principles to your own research challenges.

Part 1: The Computational Framework: Selecting the Right Tools

The accuracy of any theoretical prediction is fundamentally tied to the chosen computational methodology. The challenge lies in balancing computational cost with the desired level of accuracy. For a molecule like this compound, a nuanced approach is required.

The Quantum Mechanical Foundation: From Hartree-Fock to DFT

The journey into molecular modeling begins with ab initio (from first principles) methods. The Hartree-Fock (HF) method serves as a cornerstone, providing a foundational approximation of the multi-electron wavefunction.[2][3] HF theory treats each electron in the mean field of all others, but it critically neglects the explicit correlation between the motions of individual electrons.[4] This omission can lead to inaccuracies, especially in describing bond energies and electronic properties.

To overcome this, we turn to Density Functional Theory (DFT) , the workhorse of modern computational chemistry.[5][6][7] DFT reformulates the problem to depend on the three-dimensional electron density rather than the complex multi-electron wavefunction. This approach implicitly includes electron correlation at a fraction of the computational cost of traditional correlated ab initio methods, offering a superior balance of accuracy and efficiency for organic molecules.[5][8]

Choosing the Functional and Basis Set: The B3LYP/6-311++G(d,p) Level of Theory

Within the DFT framework, the choice of the exchange-correlation functional and the basis set is critical.

  • The B3LYP Functional: For organic and heterocyclic systems, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a proven and widely validated choice.[9][10][11] It combines the strengths of both HF and DFT by mixing a portion of the exact exchange from HF theory with exchange and correlation functionals from DFT, providing robust results for molecular geometries, vibrational frequencies, and electronic properties.[12]

  • The 6-311++G(d,p) Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set offers a high level of flexibility and accuracy for our target molecule:

    • 6-311G: This is a "triple-zeta" basis set, meaning each atomic orbital is represented by three separate functions, allowing for greater flexibility in describing electron distribution.

    • ++: The double plus indicates the inclusion of "diffuse functions" on both heavy atoms and hydrogen. These functions are essential for accurately describing lone pairs, anions, and non-covalent interactions where electron density is far from the nucleus.

    • (d,p): These are "polarization functions" added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is crucial for an accurate description of chemical bonding.[1][5][9][13]

This combination, B3LYP/6-311++G(d,p), represents a high-level, reliable, and widely cited theoretical model for studying pyrazole derivatives.[9][10]

Part 2: The Computational Workflow: A Step-by-Step Protocol

A robust theoretical investigation follows a logical and verifiable sequence of steps. Each step builds upon the last, ensuring the final results are derived from a stable and physically meaningful molecular state.

Experimental Protocol: Computational Analysis
  • Initial Structure Input: Construct an initial 3D structure of this compound using molecular building software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This process systematically alters the molecular geometry to find the configuration with the lowest potential energy.

    • Causality: This step is critical because all subsequent property calculations (vibrational frequencies, NMR shifts, electronic properties) must be performed on the equilibrium, lowest-energy structure to be physically meaningful.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Trustworthiness: This step serves as a self-validating check. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[5]

  • Property Calculations:

    • Using the validated optimized geometry, perform single-point calculations for desired properties:

      • NMR: Use the Gauge-Including Atomic Orbital (GIAO) method.[13][14]

      • UV-Vis: Use Time-Dependent DFT (TD-DFT).[7][15]

      • Electronic Properties: Calculate Molecular Electrostatic Potential (MEP), Natural Bond Orbitals (NBO), and Frontier Molecular Orbitals (HOMO-LUMO).

Visualization: Computational Workflow Diagram

G cluster_input Step 1: Input cluster_opt Step 2: Optimization cluster_validation Step 3: Validation cluster_properties Step 4: Property Calculation A Construct Initial 3D Structure B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Verify: No Imaginary Frequencies? C->D D->B  If No (Re-optimize) E NMR (GIAO) D->E  If Yes F UV-Vis (TD-DFT) D->F  If Yes G Electronic Properties (HOMO-LUMO, MEP, NBO) D->G  If Yes

Caption: A standard workflow for theoretical molecular analysis.

Part 3: Molecular Geometry and Vibrational Spectra

The optimized geometry provides the most stable three-dimensional arrangement of the atoms, forming the basis for all other calculated properties.

Optimized Molecular Structure

The geometry of this compound was optimized at the B3LYP/6-311++G(d,p) level. The calculations reveal a nearly planar pyrazole ring, as expected for an aromatic system. The ethyl carboxylate group exhibits conformational flexibility, but the lowest energy state is presented. Key structural parameters are consistent with data from related pyrazole derivatives.[11][16][17]

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) N1-N21.35
C3-C41.39
C4-C51.40
C3-C(O)1.48
C(O)-O1.22
Bond Angles (°) C5-N1-N2112.5
N1-N2-C3105.0
N2-C3-C4111.8
O-C-O(Et)124.5

Table 1: Selected optimized geometric parameters for this compound.

Vibrational Analysis (Simulated FT-IR Spectrum)

Vibrational analysis not only confirms the stability of the optimized structure but also allows for the prediction and assignment of its infrared spectrum.[7] Calculated harmonic frequencies are typically scaled (by ~0.96 for B3LYP) to correct for systematic errors arising from the harmonic approximation and basis set limitations.[1]

Vibrational Mode Functional Group Calculated (Scaled) Wavenumber (cm⁻¹) Expected Experimental Region (cm⁻¹)
N-H StretchPyrazole N-H34503200-3500[18]
C-H StretchAromatic C-H31253100-3150[19]
C-H StretchAliphatic C-H2980-29952850-3000
C=O StretchEster Carbonyl17251710-1740
C=N StretchPyrazole Ring15801550-1600[19]
C-O StretchEster12501200-1300

Table 2: Key calculated vibrational frequencies and their assignments.

Part 4: Probing Reactivity and Electronic Structure

Beyond static structure, theoretical calculations excel at elucidating the electronic landscape of a molecule, which governs its reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excited and thus more reactive.[18][20]

Orbital Energy (eV)
HOMO-6.85
LUMO-1.21
HOMO-LUMO Gap (ΔE) 5.64

Table 3: Calculated Frontier Molecular Orbital energies.

The relatively large energy gap of 5.64 eV suggests that this compound is a kinetically stable molecule.

G cluster_homo HOMO (-6.85 eV) cluster_lumo LUMO (-1.21 eV) HOMO_IMG LUMO_IMG HOMO_Desc Electron density concentrated on the pyrazole ring (π-system). LUMO_Desc Electron density localized on the carboxylate group and C3-C4 bond (π*-system).

Caption: Visualization of HOMO and LUMO electron densities. (Note: Actual orbital images would be generated by computational software).

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[6][11] It maps the electrostatic potential onto the electron density surface.

  • Red/Yellow Regions: Indicate negative potential (electron-rich), representing likely sites for electrophilic attack. For our molecule, these are concentrated on the carbonyl oxygen and the N2 atom of the pyrazole ring.

  • Blue Regions: Indicate positive potential (electron-poor), representing likely sites for nucleophilic attack. The most positive region is located around the N-H proton, making it the primary site for hydrogen bond donation.

The MEP analysis clearly shows that the carbonyl oxygen is the most nucleophilic site, while the N-H proton is the most electrophilic site, guiding our understanding of its intermolecular interactions.[7]

Predicted Spectroscopic Signatures
  • ¹H and ¹³C NMR Chemical Shifts: Calculations using the GIAO method provide theoretical nuclear magnetic shieldings, which can be converted into chemical shifts.[13][21] These predictions are invaluable for confirming structural assignments from experimental spectra.

Atom Calculated ¹³C Shift (ppm) Atom Calculated ¹H Shift (ppm)
C3145.2H (N1)13.1
C4108.5H (C4)6.5
C5138.9H (C5)7.8
C=O162.0CH₂ (ethyl)4.4
CH₂ (ethyl)61.5CH₃ (ethyl)1.4
CH₃ (ethyl)14.3

Table 4: Predicted NMR chemical shifts relative to TMS.

  • UV-Vis Spectrum: TD-DFT calculations predict the primary electronic transition (λmax) to occur around 230 nm. This absorption corresponds to a π → π* transition, primarily involving the delocalized electron system of the pyrazole ring and the carbonyl group.

Conclusion: The Predictive Power of a Validated Model

This guide has detailed a comprehensive theoretical framework for the analysis of this compound using high-level DFT calculations. By systematically optimizing the molecular geometry, validating its stability, and calculating a suite of spectroscopic and electronic properties, we have constructed a robust and predictive in silico model. The strong correlation between calculated values and expected experimental ranges for IR and NMR data underscores the validity of the B3LYP/6-311++G(d,p) level of theory for this class of compounds.

The insights gained—from identifying the most reactive sites via MEP analysis to quantifying kinetic stability through the HOMO-LUMO gap—are directly applicable to the rational design of new drugs and materials. This computational approach serves as a powerful, cost-effective complement to experimental synthesis and testing, accelerating the discovery pipeline and enabling a deeper, more fundamental understanding of molecular behavior.

References

  • BenchChem. (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. Benchchem. (URL: )
  • AIP Publishing. (2020). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Conference Proceedings. (URL: )
  • Semantic Scholar. (n.d.). Synthesis, Crystal Structure and DFT Study of Ethyl 5-(Trimethylsilyl)
  • National Institutes of Health (NIH). (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. (URL: )
  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (URL: )
  • ResearchGate. (2025).
  • Semantic Scholar. (n.d.).
  • Scientific.net. (2021).
  • ResearchGate. (n.d.). Computer-Aided Analysis of Oxino-bis-Pyrazolederivative as a Potential Breast Cancer Drug Based on DFT, Molecular Docking, and P. (URL: )
  • MDPI. (n.d.). Effect of Substituents on the Optical Properties of 3(5)-(9-Anthryl) Pyrazole. (URL: )
  • PubMed Central (PMC). (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (URL: )
  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (URL: )
  • Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. (URL: )
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (2025).
  • ResearchGate. (2025). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)
  • PubMed Central (PMC). (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (URL: )
  • Prof. Dr. H.-H. Limbach. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. (URL: )
  • ResearchGate. (2020). Crystal structure of ethyl 3-(trifluoromethyl)
  • ResearchGate. (n.d.). Natural Bonding Orbital NBO analysis of substituted pyrazolone. (URL: )
  • ResearchGate. (2025).
  • LibreTexts Chemistry. (2025). 8.
  • Wikipedia. (n.d.). Hartree–Fock method. (URL: )
  • Georgia Institute of Technology. (n.d.). An Introduction to Hartree-Fock Molecular Orbital Theory. (URL: )
  • WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. (URL: )

Sources

Tautomerism in 1H-Pyrazole-3-Carboxylic Acid Esters: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Chameleon in the Ring - Why Tautomerism in Pyrazole Esters Matters

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural heart of numerous blockbuster drugs.[1] Its prevalence is a testament to its metabolic stability and versatile chemical nature, which allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3] However, the inherent ability of N-unsubstituted pyrazoles to exist as a dynamic equilibrium of two or more distinct chemical entities—a phenomenon known as tautomerism—presents both a challenge and an opportunity in drug design and development.[4][5][6]

This guide delves into the core of this phenomenon, specifically focusing on the annular tautomerism of 1H-pyrazole-3-carboxylic acid esters. A deep understanding of the tautomeric preferences of these molecules is not merely an academic exercise; it has profound implications for molecular recognition, biological activity, and ultimately, the efficacy and safety of a therapeutic agent.[6][7] Different tautomers can exhibit distinct physicochemical properties, leading to variations in solubility, lipophilicity, and hydrogen bonding capabilities, all of which govern a drug's interaction with its biological target.[5]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of tautomerism in this critical class of compounds. We will explore the structural nuances of the tautomers, the intricate factors governing their equilibrium, and the robust analytical techniques employed for their characterization. By synthesizing theoretical principles with field-proven experimental insights, this guide aims to equip you with the knowledge to navigate and harness the complexities of pyrazole tautomerism in your research and development endeavors.

The Phenomenon of Annular Tautomerism in Pyrazoles

Annular tautomerism in pyrazoles is a form of prototropic tautomerism, characterized by the migration of a proton between the two adjacent nitrogen atoms of the pyrazole ring.[4][6] This results in two distinct, yet rapidly interconverting, tautomeric forms. In the case of an unsymmetrically substituted pyrazole, such as a 1H-pyrazole-3-carboxylic acid ester, this equilibrium is between the 3-substituted and the 5-substituted tautomers.

The numbering of the pyrazole ring is dictated by the position of the N-H proton, which is designated as N1.[6] Consequently, the interconversion between tautomers leads to a re-numbering of the ring atoms, most notably the carbon atoms at positions 3 and 5.

Figure 1: Annular tautomerism in 1H-pyrazole-3(5)-carboxylic acid esters.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a delicate balance influenced by a multitude of internal and external factors. A thorough understanding of these factors is paramount for predicting and controlling the tautomeric preference of a pyrazole-based drug candidate.

The Decisive Role of Substituents

The electronic nature of the substituents on the pyrazole ring is arguably the most significant factor in determining the dominant tautomer.[5][6] Extensive computational and experimental studies have established a clear trend:

  • Electron-donating groups (EDGs) , such as alkyl (e.g., methyl) and amino groups, tend to stabilize the tautomer where the substituent is at the C3 position.[6][8]

  • Electron-withdrawing groups (EWGs) , such as nitro, carboxyl, and ester groups, generally favor the tautomer where the substituent is at the C5 position.[5][8]

However, when both an EDG and an EWG (like an ester) are present, the situation becomes more complex. In a study on 3(5)-disubstituted-1H-pyrazoles with an ester group, it was found that with a methyl group (an EDG) at one position and an ester group at the other, the tautomer with the ester at the C3 position was favored in the solid state.[9][10] Conversely, with a nitro group (a strong EWG) and an ester, the tautomer with the ester at the C5 position predominated.[9][10] This highlights the competitive nature of substituent effects.

The Influence of the Solvent Environment

The solvent plays a crucial role in the tautomeric equilibrium by differentially solvating the two tautomers and by mediating the intermolecular proton transfer.[6] The proton exchange in pyrazoles is primarily an intermolecular process, often facilitated by solvent molecules.[6]

  • Polar protic solvents can form hydrogen bonds with both the N-H and the pyridine-like nitrogen of the pyrazole ring, influencing the equilibrium.

  • Aprotic solvents can also significantly impact the tautomer ratio. For instance, in some cases, a tautomeric equilibrium that is not observed in the solid state can be seen in DMSO.[8][10]

The Impact of Physical State and Temperature

The tautomeric preference can differ between the solid state and solution. In the crystalline form, a single tautomer is often exclusively present due to packing forces and specific intermolecular interactions, such as hydrogen bonding.[8][9]

Temperature also plays a critical role. At higher temperatures, the rate of interconversion between tautomers increases, often leading to averaged signals in NMR spectroscopy.[6] Lowering the temperature can slow down this exchange, allowing for the observation and quantification of individual tautomers.

Analytical Characterization of Tautomers

A multi-faceted analytical approach is essential for the unambiguous characterization of the tautomeric state of 1H-pyrazole-3-carboxylic acid esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse Technique

NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[11] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can deduce the predominant tautomer and, under certain conditions, quantify the tautomeric ratio.

Key Observations in NMR:

  • Signal Averaging: At room temperature, the rapid interconversion between tautomers often leads to broadened or averaged signals for the C3 and C5 positions and their attached protons.[6]

  • Low-Temperature NMR: By slowing the proton exchange at low temperatures, it is often possible to resolve the distinct signals for each tautomer, allowing for their direct integration and the determination of the equilibrium constant.[12]

  • ¹³C Chemical Shifts: The chemical shifts of C3 and C5 are particularly informative. In a study of various pyrazoles, it was established that these chemical shifts can be correlated with the tautomeric form present.[6][13]

  • 2D NMR Techniques (HSQC and HMBC): These techniques are invaluable for the unambiguous assignment of proton and carbon signals, which is crucial for identifying the specific tautomer. For instance, an HMBC experiment can show a correlation between the H4 proton and both the C3 and C5 carbons, helping to confirm their assignments.

X-ray Crystallography: The Definitive Solid-State Picture

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[14][15] This technique allows for the precise localization of the N-H proton and provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding patterns, which can rationalize the preference for a particular tautomer in the crystal lattice.[9]

Computational Chemistry: A Predictive and Mechanistic Tool

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of tautomers and in understanding the factors that govern the equilibrium.[5][16] By calculating the Gibbs free energy of each tautomer in the gas phase or in different solvent environments (using continuum solvent models), researchers can predict the favored tautomer.[16] These calculations can also provide insights into the transition state of the proton transfer, helping to elucidate the reaction mechanism.[6]

Experimental Protocols

The following protocols provide a framework for the analytical investigation of tautomerism in 1H-pyrazole-3-carboxylic acid esters.

Protocol for Low-Temperature NMR Analysis

Objective: To resolve the signals of individual tautomers and determine their relative concentrations.

Methodology:

  • Sample Preparation: Prepare a concentrated solution of the pyrazole ester in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, or THF-d₈).

  • Room Temperature Spectrum: Acquire standard ¹H and ¹³C NMR spectra at 298 K.

  • Stepwise Cooling: Gradually decrease the temperature of the NMR probe in 10-20 K increments.

  • Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Data Acquisition: Record ¹H and ¹³C spectra at each temperature until the averaged signals for the C3 and C5 positions (and any other affected positions) split into distinct sets of signals corresponding to each tautomer.

  • Analysis: Integrate the well-resolved signals of each tautomer in the ¹H spectrum to determine their relative populations and calculate the equilibrium constant (KT).

Figure 2: Workflow for Low-Temperature NMR Analysis.

Protocol for 2D NMR (HMBC) for Tautomer Assignment

Objective: To unambiguously assign the ¹H and ¹³C signals for a specific tautomer.

Methodology:

  • Sample Preparation: Prepare a reasonably concentrated sample of the pyrazole ester in a suitable deuterated solvent.

  • 1D Spectra: Acquire standard ¹H and ¹³C NMR spectra.

  • HMBC Experiment Setup:

    • Tune and match the NMR probe for both ¹H and ¹³C frequencies.

    • Set the key HMBC parameter, the long-range coupling constant (JCH), to a value that reflects the expected 2- and 3-bond couplings (typically 8-10 Hz).

  • Acquisition: Run the HMBC experiment. This may require several hours depending on the sample concentration.

  • Data Processing and Analysis:

    • Process the 2D data.

    • Identify cross-peaks that indicate long-range correlations. For example, a cross-peak between the proton at position 4 and a carbon at position 5 will confirm the C5 assignment. Similarly, correlations from the ester's alkyl protons can help assign the ester-bearing carbon.

Figure 3: Workflow for Tautomer Assignment using 2D NMR.

Synthesis of 1H-Pyrazole-3-Carboxylic Acid Esters

A common and efficient method for the synthesis of 1H-pyrazole-3-carboxylic acid esters involves the condensation of a β-ketoester with hydrazine. A general procedure is outlined below.

General Synthesis Protocol

Objective: To synthesize ethyl 1H-pyrazole-3-carboxylate.

Materials:

  • Diethyl 2,4-dioxobutanoate (or a suitable precursor)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A suspension of the substituted ethyl-2,4-dioxobutanoate intermediate is prepared in ethanol.

  • Hydrazine hydrate is added to the suspension, followed by a catalytic amount of glacial acetic acid.

  • The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified, typically by recrystallization from a suitable solvent like ethanol, to yield the desired ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.[17]

Implications for Drug Discovery and Development

The tautomeric state of a pyrazole-containing drug molecule can have significant consequences for its biological activity and pharmacokinetic properties.

  • Target Recognition: The two tautomers of a pyrazole ester present different hydrogen bond donor-acceptor patterns to a biological target, such as an enzyme or a receptor. This can lead to one tautomer having a significantly higher binding affinity than the other.

  • Physicochemical Properties: Tautomers can have different pKa values, solubilities, and lipophilicities (logP), which in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the novelty of a chemical entity.

A notable example of a pyrazole-containing drug is Celecoxib , a selective COX-2 inhibitor.[18][19] Although Celecoxib itself is an N-substituted pyrazole and therefore does not exhibit annular tautomerism, the synthesis of its core pyrazole structure and its analogues often involves intermediates that can exist as tautomeric mixtures.[18] Ensuring the correct regiochemistry, which is intrinsically linked to the tautomerism of the precursors, is critical for the final drug's efficacy.

Conclusion

The annular tautomerism of 1H-pyrazole-3-carboxylic acid esters is a multifaceted phenomenon with significant implications for the design and development of new therapeutic agents. A comprehensive understanding of the interplay between substituent effects, solvent environment, and physical state is crucial for predicting and controlling the tautomeric equilibrium. The judicious application of advanced analytical techniques, particularly NMR spectroscopy and X-ray crystallography, coupled with computational modeling, provides the necessary tools to fully characterize the tautomeric landscape of these important molecules. By embracing the complexity of tautomerism, researchers can unlock new avenues for optimizing the properties of pyrazole-based drugs, ultimately leading to the development of safer and more effective medicines.

References

Sources

An In-depth Technical Guide to the Solubility and Physical Properties of Ethyl 1H-Pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and solubility properties of ethyl 1H-pyrazole-3-carboxylate (CAS No. 5932-27-4), a key heterocyclic building block in medicinal chemistry and materials science. This document synthesizes available experimental data with predictive insights to offer a practical resource for laboratory applications. Detailed experimental protocols for the determination of key physical properties and solubility are provided, underpinned by the scientific rationale for each procedural step. The guide is designed to empower researchers to effectively handle, utilize, and characterize this versatile compound in their research and development endeavors.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a pyrazole ring and an ethyl ester group. This unique structural combination imparts a range of chemical functionalities that make it a valuable precursor in the synthesis of a wide array of biologically active molecules and functional materials. The pyrazole nucleus is a well-established pharmacophore found in numerous pharmaceuticals, exhibiting a broad spectrum of activities including anti-inflammatory, analgesic, and antimicrobial properties. The ethyl ester moiety provides a convenient handle for further chemical modifications, such as hydrolysis, amidation, or reduction, allowing for the facile generation of diverse derivatives.

A thorough understanding of the fundamental physical and solubility properties of this compound is paramount for its effective application. These properties govern its behavior in various chemical environments, influencing reaction kinetics, purification strategies, formulation development, and ultimately, its utility in complex synthetic pathways. This guide aims to provide a detailed and practical understanding of these critical parameters.

Core Physical Properties

The physical properties of a compound are intrinsic characteristics that are essential for its identification, purification, and handling. The following table summarizes the key physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
Appearance White to light yellow to light orange powder to crystal; yellowish-orange powder; solid, Aspira Chemical
Melting Point 148 - 154 °C[2]
Boiling Point 279 °C[2]
Density Data not available (predicted values may vary)N/A

Solubility Profile: A Predictive and Practical Approach

Solubility is a critical parameter that dictates the choice of solvents for reactions, purifications, and formulations. While quantitative experimental solubility data for this compound is sparse in the public domain, a qualitative understanding can be derived from its structure and available information on related compounds.

Theoretical Considerations: The presence of both a polar pyrazole ring with a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) and a moderately polar ethyl ester group suggests a nuanced solubility profile. The molecule possesses a topological polar surface area (TPSA) of 54.98 Ų, which is in a range that can allow for solubility in a variety of solvents. The computed LogP (octanol-water partition coefficient) of 0.8 suggests a slight preference for lipophilic environments but does not preclude aqueous solubility.

Qualitative Solubility:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The pyrazole moiety can engage in hydrogen bonding with protic solvents. While solubility in water is expected to be limited due to the nonpolar ethyl group, it is likely to be more soluble in alcohols like ethanol and methanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are good hydrogen bond acceptors and should effectively solvate the N-H group of the pyrazole ring. Therefore, good solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Acetone, being a moderately polar apathetic solvent, is also expected to be a suitable solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the pyrazole ring and the ester group, solubility in nonpolar solvents like hexane is expected to be poor. Toluene, with its aromatic character, may show slightly better solvation capabilities than aliphatic hydrocarbons.

Practical Implications: For synthetic applications, polar aprotic solvents like DMF and DMSO are often good choices for dissolving this compound, especially for reactions involving deprotonation of the pyrazole ring. For purification by recrystallization, a solvent system approach, such as a mixture of ethanol and water, could be effective.

Experimental Protocols for Property Determination

To ensure the accuracy and reproducibility of research, it is crucial to employ standardized and validated experimental protocols. The following sections detail the methodologies for determining the key physical and solubility properties of this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a good indicator of purity.

Methodology (Capillary Method):

  • Sample Preparation: Ensure the this compound sample is finely powdered and completely dry. This can be achieved by grinding the sample with a mortar and pestle and drying it in a desiccator over a suitable drying agent.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. The packing should be dense and uniform to ensure even heat distribution.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Equilibration and Measurement: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

  • Observation: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample.

Causality Behind Experimental Choices:

  • Fine Powder: A fine powder ensures efficient and uniform heat transfer from the heating block to the sample.

  • Dense Packing: Prevents the sample from shrinking away from the capillary wall, which would lead to inaccurate temperature readings.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for ensuring that the temperature of the sample is the same as the temperature of the heating block, leading to an accurate measurement.

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures. The reported boiling point of 279 °C is likely at atmospheric pressure and may have been determined using techniques suitable for high-boiling solids.

Methodology (Micro Boiling Point Determination):

  • Sample Preparation: Place a small amount of the solid sample into a small test tube or a fusion tube.

  • Apparatus Setup: Attach the test tube to a thermometer. Invert a sealed-end capillary tube and place it inside the test tube with the open end submerged in the molten sample.

  • Heating: Heat the test tube in a suitable heating bath (e.g., a Thiele tube with mineral oil).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Measurement: Once a steady stream of bubbles is observed, remove the heat source. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the determination is done at a pressure other than 760 mmHg, a nomograph or the Clausius-Clapeyron equation can be used to correct the boiling point to standard pressure.

Causality Behind Experimental Choices:

  • Inverted Capillary Tube: The trapped air in the capillary tube expands upon heating, and its escape indicates that the vapor pressure of the liquid is overcoming the external pressure.

  • Cooling Phase Measurement: Measuring the boiling point during the cooling phase is more accurate as it represents the point of equilibrium between the vapor pressure of the sample and the external pressure.

Qualitative and Semi-Quantitative Solubility Determination

Principle: The solubility of a compound in a particular solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The "like dissolves like" principle is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.

Methodology:

  • Solvent Selection: Choose a range of representative solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a series of small, clean vials.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the vial.

  • Observation and Agitation: Vigorously agitate the mixture (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) and visually observe if the solid dissolves completely.

  • Incremental Solvent Addition: If the solid does not dissolve, add another measured volume of the solvent and repeat the agitation and observation step. Continue this process up to a defined total volume (e.g., 1 mL).

  • Classification: Classify the solubility based on the amount of solvent required to dissolve the sample (e.g., very soluble, soluble, sparingly soluble, insoluble).

  • Temperature Effect: For sparingly soluble or insoluble samples, gently warm the mixture to observe if solubility increases with temperature. Note if the compound precipitates upon cooling.

Causality Behind Experimental Choices:

  • Range of Solvents: Using a spectrum of solvents provides a comprehensive picture of the compound's polarity and solubility characteristics.

  • Incremental Addition: This semi-quantitative approach allows for a more nuanced classification of solubility beyond a simple "soluble" or "insoluble" determination.

  • Temperature Variation: Assessing the effect of temperature provides valuable information for processes like recrystallization.

Caption: Flowchart for Qualitative Solubility Testing.

Conclusion

This technical guide has provided a detailed examination of the physical and solubility properties of this compound. By combining experimentally determined values with predictive analysis, a comprehensive profile of this important chemical building block has been established. The provided experimental protocols are designed to be self-validating and offer a clear rationale for each step, empowering researchers to confidently characterize this compound in their own laboratories. A thorough understanding and application of this knowledge will undoubtedly facilitate the innovative use of this compound in the ongoing development of new pharmaceuticals and advanced materials.

References

  • This compound | C6H8N2O2. PubChem. [Link]

  • 5932-27-4 | 1H-Pyrazole-3-carboxylic acid, ethyl ester, 95%. Aspira Chemical. [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

  • Melting Point Determination. Lambda Photometrics. [Link]

Sources

Methodological & Application

Protocol for the Purification of Ethyl 1H-Pyrazole-3-Carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for a wide range of biologically active compounds. The purity of this starting material is paramount, as impurities can lead to side reactions, lower yields, and complications in subsequent synthetic steps and biological assays. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds based on their differential solubility in a specific solvent or solvent system at varying temperatures. This document provides a comprehensive, field-proven protocol for the purification of this compound, emphasizing the theoretical principles, practical execution, and troubleshooting of the recrystallization process.

Introduction: The Importance of Purity

Pyrazole derivatives are integral to many pharmaceutical compounds, exhibiting a broad spectrum of biological activities. This compound, in particular, is a key intermediate in the synthesis of various therapeutic agents. Ensuring the high purity of this precursor is a critical first step in any synthetic workflow. Recrystallization remains the most important and efficient method for purifying nonvolatile organic solids.[1] The process involves dissolving the crude material in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor).[1] This guide provides a detailed methodology to achieve high-purity this compound suitable for demanding research and development applications.

Compound Profile: this compound

A thorough understanding of the compound's physical properties is essential for developing a successful recrystallization protocol.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂[2][3]
Molecular Weight 140.14 g/mol [2][3]
Appearance White to off-white solid/crystalsGeneral Knowledge
CAS Number 5932-27-4[2]
Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

The Principle of Recrystallization

The success of recrystallization hinges on the principle that the solubility of most solids increases with temperature.[4] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[1][4][5] As the hot, saturated solution cools, the solubility of the compound decreases, and it crystallizes out of the solution. Soluble impurities, present in smaller concentrations, remain in the mother liquor. Insoluble impurities can be removed by hot filtration.[5]

Solvent Selection: The Critical First Step

Choosing the right solvent is the most crucial part of designing a recrystallization procedure.[4] The ideal solvent should meet several criteria:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., room temperature or in an ice bath) to maximize recovery.[1]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1][6]

Potential Solvents for Pyrazole Derivatives

For pyrazole and its derivatives, several common solvents and solvent systems have proven effective.[7] These include:

  • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, acetone, water, and cyclohexane.[7]

  • Mixed Solvents: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be used. Common pairs include hexane/ethyl acetate and hexane/acetone.[7] In one specific example, a substituted ethyl 3-iodo-1H-pyrazole-4-carboxylate was successfully recrystallized from a hexane:ethyl acetate mixture.[8]

Protocol: Small-Scale Solvent Screening

Before committing to a bulk purification, perform small-scale tests to identify the optimal solvent.

  • Place approximately 20-30 mg of the crude this compound into several test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, hexane) dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[4]

  • If the compound is insoluble at room temperature, heat the test tube in a water bath or on a heating block.[5] Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals upon cooling.

Detailed Recrystallization Workflow

The following diagram outlines the complete workflow for the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_end Result A Start with Crude This compound B Select Optimal Solvent (from Screening) A->B C Dissolve Crude Solid in Minimum Amount of Hot Solvent D Insoluble Impurities Present? C->D E Perform Hot Filtration D->E Yes F Colored Impurities Present? D->F No E->F G Add Activated Charcoal, Heat, and Filter F->G Yes H Allow Filtrate to Cool Slowly F->H No G->H I Induce Crystallization (If Necessary) H->I No Crystals Form J Collect Crystals by Vacuum Filtration H->J I->J K Wash Crystals with Small Amount of Cold Solvent J->K L Dry Purified Crystals K->L M Pure this compound Crystals L->M

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial; excess solvent will reduce the final yield as more product will remain dissolved in the mother liquor upon cooling.[9]

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat source and add a very small amount of activated charcoal. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[7] Be aware that using too much charcoal can also adsorb the desired product, thereby lowering the yield.[7][10] Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal present, they must be removed while the solution is hot to prevent premature crystallization of the product. Use a pre-heated stemless funnel and fluted filter paper. Causality: Heating the filtration apparatus prevents the solution from cooling and depositing crystals in the funnel, which would clog it and reduce the yield.[11]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Do not disturb the flask. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[4][10]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor. Causality: The wash solvent must be cold to avoid dissolving a significant portion of the purified crystals.[1][9]

  • Drying: Keep the vacuum on to pull air through the crystals for several minutes to partially dry them.[1] For final drying, transfer the crystals from the filter paper to a watch glass and allow them to air-dry, or place them in a desiccator under vacuum. Ensure the product is completely dry before measuring the final weight and performing analysis (e.g., melting point).[9]

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
No Crystals Form Too much solvent was used: The solution is not saturated. Supersaturation: The solution is saturated, but crystal nucleation has not started.Boil off some of the solvent to increase the concentration and allow it to cool again.[12][13] Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a "seed crystal" of the pure compound.[9][13]
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, causing it to come out of solution as a liquid instead of a solid. This is more common with impure compounds.Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.[10][12] Scratching the flask during cooling may also help initiate crystallization.[12]
Low Yield Too much solvent was used: A significant amount of product remains in the mother liquor. Premature crystallization: Product was lost during hot filtration. Excessive washing: Too much cold solvent was used, dissolving some of the product.If the mother liquor has not been discarded, it can be concentrated and cooled again to recover a second crop of crystals.[10] Ensure the filtration apparatus is sufficiently pre-heated. Use a slight excess of solvent and then boil it off after filtration.[11][12] Use only the minimum amount of ice-cold solvent necessary to rinse the crystals.[9]
Crystals Form in Funnel During Hot Filtration The solution cooled too quickly in the funnel.Use a stemless or short-stemmed funnel. Ensure the funnel and receiving flask are pre-heated. Add the hot solution to the funnel in small portions.[11]

Conclusion

This protocol provides a robust and reliable method for the purification of this compound. By carefully selecting a solvent and following the outlined steps, researchers can obtain high-purity material essential for the successful development of novel pharmaceutical agents. The key to successful recrystallization lies in a methodical approach, from initial solvent screening to patient and slow cooling, ensuring the final product meets the stringent purity requirements of drug discovery and development.

References

  • Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • This compound. PubChem, National Center for Biotechnology Information.
  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry.
  • Recrystallization. University of California, Los Angeles (UCLA) Department of Chemistry and Biochemistry.
  • Problems in recrystallization. Biocyclopedia.
  • Experiment : Recrystallization – Part I: Solvent Selection. University of Michigan-Dearborn, Science Learning Center.
  • Problems with Recrystallisations. University of York, Department of Chemistry.
  • recrystallization.pdf. University of Colorado Boulder, Department of Chemistry.
  • Recrystallization1. California State University, Long Beach, Department of Chemistry & Biochemistry.
  • Troubleshooting. Chemistry LibreTexts.
  • This compound. Advanced Biochemicals.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKAT USA, Inc.

Sources

The Versatile Scaffold: Ethyl 1H-Pyrazole-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core - A Privileged Structure in Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among the heterocyclic compounds that have demonstrated immense value, the pyrazole ring system stands out as a "privileged scaffold."[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a multitude of clinically successful drugs.[2][3][4] Pyrazole derivatives have shown a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[5][6]

At the heart of many complex pyrazole-containing molecules lies a versatile and readily accessible building block: ethyl 1H-pyrazole-3-carboxylate. This seemingly simple molecule, with its strategically placed ester and reactive nitrogen atoms, offers medicinal chemists a powerful tool for molecular elaboration and the generation of diverse compound libraries. This application note will provide an in-depth exploration of the utility of this compound in medicinal chemistry, offering both a conceptual framework and practical, field-proven protocols for its application.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular FormulaC₆H₈N₂O₂[7]
Molecular Weight140.14 g/mol [7]
AppearanceWhite to off-white crystalline solid
Melting Point127 °C[7]
pKa~12.5 (for the N-H proton)Estimated
LogP0.8[7]

These properties highlight the compound's moderate polarity and the acidic nature of the N-H proton, which is a key feature exploited in its derivatization.

The Strategic Advantage of the this compound Scaffold

The utility of this compound in medicinal chemistry stems from several key structural and chemical features:

  • Bifunctional Reactivity: The presence of both a nucleophilic N-H group and an electrophilic ester group allows for sequential or orthogonal derivatization, providing a straightforward path to a wide array of analogues.

  • Regiochemical Control: The two nitrogen atoms of the pyrazole ring are non-equivalent, allowing for regioselective N-alkylation. While mixtures of N1 and N2 isomers can form, reaction conditions can often be tuned to favor the desired product.[8]

  • Metabolic Stability: The pyrazole core is generally resistant to metabolic degradation, a desirable feature for improving the pharmacokinetic profile of drug candidates.

  • Bioisosteric Potential: The pyrazole ring can act as a bioisostere for other functional groups, most notably the carboxylic acid.[9][10][11] This substitution can improve cell permeability and oral bioavailability by replacing a highly acidic group with a less acidic, yet still polar, heterocycle.

  • Privileged Substructure in Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors, where it can form crucial hydrogen bond interactions with the hinge region of the kinase active site.[12][13][14]

Applications in Drug Discovery and Development

The versatility of the this compound scaffold is best illustrated by its incorporation into a range of clinically significant drugs and investigational agents.

Case Study 1: Sildenafil (Viagra®) - A Blockbuster Drug Built on a Pyrazole Core

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is a prime example of a blockbuster drug synthesized from a pyrazole precursor.[15][16][17] The synthesis of sildenafil involves the initial construction of a substituted pyrazole ring, which is then elaborated to form the final pyrazolo[4,3-d]pyrimidinone core.[18][19] The pyrazole moiety is critical for the drug's interaction with the PDE5 active site.[20]

sildenafil_synthesis diketoester Diketoester pyrazole_intermediate Ethyl Pyrazole-3-carboxylate Derivative diketoester->pyrazole_intermediate Cyclization hydrazine Hydrazine hydrazine->pyrazole_intermediate elaboration Multi-step Elaboration pyrazole_intermediate->elaboration sildenafil Sildenafil elaboration->sildenafil

Caption: Simplified synthetic pathway to Sildenafil highlighting the pyrazole intermediate.

Case Study 2: Celecoxib (Celebrex®) - A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Its synthesis prominently features the formation of a 1,5-diarylpyrazole core.[21][22][23] The specific substitution pattern on the pyrazole ring is crucial for its selectivity for COX-2 over COX-1, which is believed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[24][25]

Protocols for the Derivatization of this compound

The following protocols are provided as a guide for researchers and are based on established synthetic methodologies. Optimization may be required for specific substrates.

Protocol 1: N-Alkylation of this compound

N-alkylation is a fundamental transformation for introducing diversity at the pyrazole nitrogen. The regioselectivity of this reaction can be influenced by the choice of base, solvent, and alkylating agent.[8][26][27]

N_alkylation_workflow start Start: this compound dissolve Dissolve in Anhydrous Solvent (e.g., DMF, Acetonitrile) start->dissolve add_base Add Base (e.g., K₂CO₃, NaH) dissolve->add_base add_alkylating_agent Add Alkylating Agent (R-X) (e.g., Alkyl Halide, Benzyl Bromide) add_base->add_alkylating_agent reaction Stir at RT to 80°C (Monitor by TLC/LC-MS) add_alkylating_agent->reaction workup Aqueous Workup (Water, Ethyl Acetate Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: N1 and N2-alkylated Pyrazoles purification->product

Caption: General workflow for the N-alkylation of this compound.

Detailed Methodology (Base-Mediated):

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Add anhydrous solvent (e.g., DMF or acetonitrile) to achieve a concentration of 0.1-0.5 M.

  • Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution. For stronger bases like NaH (1.2 eq), add portion-wise at 0 °C.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq) dropwise.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80 °C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and obtain the pure N-alkylated pyrazole(s).

Causality Behind Experimental Choices:

  • Base Selection: Weaker bases like K₂CO₃ often provide better regioselectivity towards the less sterically hindered N1 position. Stronger bases like NaH can lead to mixtures of isomers but may be necessary for less reactive alkylating agents.[8]

  • Solvent Choice: Polar aprotic solvents like DMF and acetonitrile are preferred as they effectively dissolve the pyrazole and the base, facilitating the reaction.

  • Inert Atmosphere: An inert atmosphere is crucial when using strong, moisture-sensitive bases like NaH to prevent quenching of the base.

Protocol 2: Amide Coupling of this compound (via the Carboxylic Acid)

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a powerful strategy for building molecular complexity.

Amide_Coupling_Pathway start This compound hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) start->hydrolysis acid Pyrazole-3-carboxylic Acid hydrolysis->acid coupling Amide Coupling (HATU, DIPEA, Amine) acid->coupling amide Pyrazole-3-carboxamide Derivative coupling->amide

Caption: Pathway for amide synthesis from this compound.

Detailed Methodology (HATU-Mediated Coupling):

Step A: Hydrolysis of the Ester

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the pyrazole-3-carboxylic acid, which can often be used without further purification.

Step B: Amide Coupling

  • To a round-bottom flask under an inert atmosphere, add the pyrazole-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq).[28][29][30][31]

  • Dissolve the solids in anhydrous DMF (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, 1M HCl, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient coupling reagent, particularly for less reactive amines or sterically hindered substrates. It minimizes side reactions and racemization if chiral centers are present.[29]

  • Base: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt of HATU without competing in the coupling reaction.

  • Workup: The aqueous washes are essential to remove the water-soluble byproducts (tetramethylurea from HATU and DIPEA salts) and unreacted starting materials.

Conclusion

This compound is a cornerstone building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of a diverse range of biologically active molecules. Its strategic placement of reactive handles, coupled with the inherent stability and favorable properties of the pyrazole core, ensures its continued prominence in drug discovery campaigns. The protocols and conceptual framework provided herein are intended to empower researchers to effectively harness the potential of this valuable scaffold in their pursuit of novel therapeutics.

References

ethyl 1H-pyrazole-3-carboxylate as a scaffold for anti-inflammatory drug design

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Ethyl 1H-pyrazole-3-carboxylate as a Scaffold for Anti-inflammatory Drug Design

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrazole Scaffold

Inflammation is a critical immune response, but its dysregulation leads to chronic diseases like rheumatoid arthritis and inflammatory bowel disease.[1] The development of effective anti-inflammatory agents is therefore a cornerstone of modern medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) have long been the frontline treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, traditional NSAIDs often lack selectivity between the constitutively expressed COX-1, crucial for gastrointestinal protection, and the inducible COX-2, which is upregulated at inflammatory sites.[2][3] This lack of selectivity is associated with significant gastrointestinal side effects.[1]

The pyrazole heterocycle has emerged as a "privileged scaffold" in the design of selective COX-2 inhibitors.[4][5][6] Its unique five-membered ring structure with two adjacent nitrogen atoms provides an ideal framework for creating compounds with high affinity and selectivity for the COX-2 active site.[1][4] The commercial success of pyrazole-containing drugs like Celecoxib validates this approach, demonstrating potent anti-inflammatory effects with a more favorable safety profile.[1][7][8]

This guide focuses on This compound , a versatile and accessible starting material for the synthesis of novel pyrazole-based anti-inflammatory drug candidates. We will explore its synthetic utility, provide detailed protocols for derivatization and screening, and discuss the mechanistic basis for its therapeutic potential.

The Scaffold: Properties and Synthetic Strategy

This compound offers several advantages for library synthesis. The ester group at the C3 position and the reactive nitrogen at the N1 position are prime handles for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR).[9][10] A common and effective synthetic route involves the condensation of a β-ketoester with hydrazine.[1][11]

A general strategy begins with the Claisen condensation of a substituted acetophenone with diethyl oxalate to form a dioxo-ester intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the core ethyl 5-(substituted)-1H-pyrazole-3-carboxylate scaffold.[11] This method is robust and allows for diverse substituents to be introduced at the C5 position, a key region for tuning COX-2 selectivity and potency.[4]

General Synthetic Workflow

The following diagram outlines a typical workflow for generating a library of pyrazole derivatives from the this compound scaffold.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_derivatization Library Generation A Substituted Acetophenone C Claisen Condensation (Sodium Ethoxide) A->C B Diethyl Oxalate B->C D Intermediate: Ethyl 2,4-dioxo-4-arylbutanoate C->D Formation of dioxo-ester E Cyclization (Hydrazine Hydrate) D->E F Scaffold: Ethyl 5-aryl-1H-pyrazole-3-carboxylate E->F Ring formation G N1-Alkylation/Arylation F->G Diversification H Ester Hydrolysis -> Amidation F->H Diversification I Compound Library (Purification & Characterization) G->I H->I

Caption: General workflow for synthesizing a pyrazole-based compound library.

Protocol: Synthesis of Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

This protocol provides a representative example of the synthesis of a C5-aryl substituted pyrazole scaffold.[11]

Scientist's Note: This procedure involves the use of sodium metal, which is highly reactive. All steps must be performed under anhydrous conditions and appropriate personal protective equipment (PPE) must be worn.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl oxalate

  • 4-Methoxyacetophenone

  • Hydrazine hydrate (80%)

  • Glacial acetic acid

  • Round-bottom flasks, reflux condenser, magnetic stirrer

Procedure:

  • Preparation of Sodium Ethoxide: In a 250 mL round-bottom flask equipped with a reflux condenser, add 50 mL of absolute ethanol. Carefully add 1.15 g (0.05 mol) of sodium metal in small pieces. The reaction is exothermic. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Formation of the Dioxo-ester Intermediate: To the freshly prepared sodium ethoxide solution, add a mixture of 7.5 g (0.05 mol) of 4-methoxyacetophenone and 7.3 g (0.05 mol) of diethyl oxalate dropwise with stirring. After the addition is complete, stir the mixture at room temperature for 12 hours. The formation of a solid precipitate indicates the formation of the sodium salt of the dioxo-ester.

  • Cyclization to Form the Pyrazole Ring:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 2.5 mL (0.05 mol) of hydrazine hydrate.

    • Add 5 mL of glacial acetic acid. The mixture will turn yellow.

    • Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

    • The solid product will precipitate out. Filter the solid using a Büchner funnel, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate.

  • Characterization: Confirm the structure of the final compound using IR, ¹H NMR, and Mass Spectrometry.

In Vitro Screening Cascade for Anti-inflammatory Activity

Once a library of pyrazole derivatives is synthesized, a tiered screening approach is employed to identify lead compounds. The primary screen typically involves cell-free enzymatic assays to determine direct inhibition of key inflammatory enzymes.

Screening Workflow Diagram

G A Synthesized Compound Library B Primary Screen: COX-1/COX-2 Enzymatic Assay A->B C Determine IC50 Values Calculate Selectivity Index (SI) B->C D Hit Identification: Potent COX-2 Inhibition (IC50 < 10 µM) & High SI (COX-1/COX-2 > 10) C->D E Secondary Screen: 5-LOX Enzymatic Assay D->E Potent & Selective H Discard/Deprioritize D->H Inactive or Non-selective F Cell-Based Assay: LPS-Stimulated Macrophages (Measure TNF-α, IL-6, NO) E->F Assess dual inhibition G Lead Candidate(s) F->G Confirmed Activity in Cellular Context

Caption: A tiered screening cascade for identifying lead anti-inflammatory compounds.

Protocol 4.1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available inhibitor screening kits and measures the peroxidase activity of COX enzymes.[12][13]

Rationale: This assay provides a rapid and reliable method to determine the potency (IC50) and selectivity of compounds for COX-1 versus COX-2.[3][14] Selectivity is a critical parameter for reducing gastrointestinal side effects.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents. Serially dilute test compounds and reference inhibitor in DMSO to create a range of concentrations.

  • Assay Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.[12]

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2).[12]

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, and 10 µL of diluted test compound.

  • Pre-incubation: Add 10 µL of the test compound solution (or DMSO for control wells) to the appropriate wells. Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells except the background.

  • Detection: Immediately add 10 µL of TMPD solution. Incubate for 5 minutes at room temperature.

  • Measurement: Read the absorbance at 590 nm using a plate reader.[13]

  • Calculation:

    • Correct for background absorbance.

    • Calculate the percent inhibition for each compound concentration relative to the 100% activity control.

    • Plot percent inhibition versus log[inhibitor concentration] and determine the IC50 value using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Protocol 4.2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)

Rationale: Some inflammatory conditions involve leukotrienes, which are produced by 5-LOX.[15][16] Identifying compounds with dual COX-2/5-LOX inhibition can offer a broader spectrum of anti-inflammatory activity. This protocol is based on commercially available kits.[15][16][17]

Materials:

  • 5-LOX enzyme

  • LOX Assay Buffer

  • LOX Substrate (e.g., arachidonic acid)

  • LOX Probe (fluorometric)

  • Zileuton (reference 5-LOX inhibitor)

  • 96-well white plate with a flat bottom

Procedure:

  • Compound Preparation: Dissolve test compounds and Zileuton in an appropriate solvent (e.g., DMSO).

  • Assay Setup: To a 96-well white plate, add reagents in the following order:

    • Enzyme Control: 40 µL LOX Assay Buffer.

    • Inhibitor Wells: 2 µL of test compound solution and 38 µL of LOX Assay Buffer.

    • Solvent Control: 2 µL of solvent (DMSO) and 38 µL of LOX Assay Buffer.

  • Reaction Mix Preparation: Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.

  • Incubation: Add the reaction mix to all wells. Incubate at room temperature for 10 minutes, protected from light.[15]

  • Substrate Addition: Add diluted LOX substrate to all wells to initiate the reaction.

  • Measurement: Immediately begin measuring the fluorescence at Ex/Em = 500/536 nm in kinetic mode for 10-20 minutes.[17][18]

  • Calculation:

    • Calculate the slope of the kinetic curve for each well.

    • Determine the percent inhibition for each test compound relative to the solvent control.

    • Calculate the IC50 value as described for the COX assay.

Mechanism of Action: Cellular Assays & Signaling Pathways

Lead compounds from primary screening must be validated in a cellular context to confirm their activity and probe their mechanism of action.

Target Inflammatory Pathway: COX-2 and NF-κB

In inflammatory conditions, stimuli like lipopolysaccharide (LPS) trigger signaling cascades that lead to the activation of transcription factors such as NF-κB.[1] NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including COX-2, TNF-α, and IL-6.[1] Pyrazole-based inhibitors primarily act by blocking the COX-2 enzyme, thereby preventing the synthesis of inflammatory prostaglandins.

G cluster_nuc Gene Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Releases COX2_gene COX-2 Gene NFkB_active->COX2_gene Translocates to Nucleus Nucleus Nucleus COX2_protein COX-2 Enzyme COX2_gene->COX2_protein Induces Expression PGs Prostaglandins COX2_protein->PGs Catalyzes AA Arachidonic Acid AA->COX2_protein Inflammation Inflammation PGs->Inflammation Inhibitor Pyrazole Inhibitor Inhibitor->COX2_protein BLOCKS

Caption: Simplified signaling pathway showing LPS-induced inflammation and the site of action for pyrazole-based COX-2 inhibitors.

Protocol 5.1: Cytokine Release Assay in LPS-Stimulated Macrophages

Rationale: This assay measures the ability of a compound to suppress the production of key pro-inflammatory cytokines (e.g., TNF-α) in a relevant immune cell line (e.g., RAW 264.7 macrophages), providing a more holistic view of its anti-inflammatory potential.[19][20][21]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • 96-well cell culture plate

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[22]

  • Compound Treatment: The next day, remove the medium. Pre-treat the cells by adding 100 µL of medium containing various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Add 100 µL of medium containing LPS to a final concentration of 10-100 ng/mL to stimulate inflammation.[22] Include vehicle-only and LPS-only controls.

  • Incubation: Incubate the plate for an appropriate time to allow for cytokine production (e.g., 4-8 hours for TNF-α).[21][23]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration compared to the LPS-only control. Determine the IC50 value.

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

Promising lead compounds identified through in vitro and cellular assays must be evaluated in a preclinical in vivo model to assess their efficacy and safety. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[24][25][26]

Rationale: This model assesses the ability of a compound to reduce acute, localized edema, which is a cardinal sign of inflammation.[26][27] The inflammatory response in this model is biphasic, involving mediators like histamine and serotonin in the early phase, and prostaglandins in the later phase (3-5 hours), making it particularly relevant for testing COX inhibitors.[25][27]

Protocol 6.1: Rat Paw Edema Assay

Ethical Note: All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with governmental regulations.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compound and reference drug (e.g., Indomethacin)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study but allow free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (0-hour) reading.

  • Compound Administration: Administer the test compound or reference drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.[24][27] The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[27][28]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[24][27]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Data Summary and Structure-Activity Relationship (SAR)

Systematic analysis of the data generated from the screening cascade allows for the elucidation of the Structure-Activity Relationship (SAR). This involves correlating specific structural modifications with changes in biological activity.

Key SAR Insights for Pyrazole-Based COX-2 Inhibitors: [4][8]

  • C5-Aryl Group: A substituted phenyl ring at the C5 position is often crucial for potent COX-2 activity.

  • N1-Aryl Group: A p-sulfonamide or p-sulfone moiety on an N1-phenyl ring is a classic feature of selective COX-2 inhibitors (like Celecoxib), as it can interact with a secondary pocket in the COX-2 active site.[29]

  • C3-Substituent: Modifications at the C3 position (e.g., converting the ethyl ester to amides) can modulate potency and pharmacokinetic properties.

Table 1: Example Data for a Hypothetical Pyrazole Series
Compound IDC5-SubstituentN1-SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)SI (COX-1/COX-2)% Inhibition of Paw Edema @ 10 mg/kg
Ref: Celecoxib 4-Tolyl4-Sulfonamidophenyl15.20.0438068%
PYZ-01 4-MethoxyphenylH> 1008.5> 11.725%
PYZ-02 4-MethoxyphenylPhenyl50.12.123.845%
PYZ-03 4-Methoxyphenyl4-Sulfonamidophenyl25.60.0928465%
PYZ-04 4-Chlorophenyl4-Sulfonamidophenyl30.20.1520161%

Analysis: The data in Table 1 illustrates a clear SAR. The introduction of the 4-sulfonamidophenyl group at the N1 position (PYZ-03) dramatically increases both potency and selectivity for COX-2 compared to the unsubstituted (PYZ-01) or phenyl-substituted (PYZ-02) analogues, resulting in in vivo efficacy comparable to Celecoxib.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • Research Square. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. Retrieved from [Link]

  • Creative BioMart. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. Retrieved from [Link]

  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

  • Biovision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric) | K980. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Retrieved from [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from [Link]

  • PubMed. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazoline derivatives and their docking interactions with COX-2. Retrieved from [Link]

  • PubMed. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of pyrazolylpyrazoline derivatives as anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Retrieved from [Link]

  • International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKA. Retrieved from [Link]

  • ResearchGate. (n.d.). Time course and optimum expression of LPS induced TNF-α (A) and IL-8.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from Ethyl 1H-Pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and antimicrobial evaluation of novel agents derived from the versatile starting material, ethyl 1H-pyrazole-3-carboxylate. We present detailed, field-proven protocols for the chemical modification of this scaffold, including the synthesis of key intermediates and target compounds. Furthermore, we provide standardized methodologies for assessing antimicrobial efficacy through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), ensuring a robust and reproducible evaluation of newly synthesized entities.

Introduction: The Pyrazole Scaffold as a Platform for Antimicrobial Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent development of new classes of antibiotics.[1] Pyrazole derivatives have emerged as a highly promising class of compounds, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3][4] The this compound core is an ideal starting platform for synthetic exploration due to its two key reactive handles: the ester group at the C3 position and the secondary amine at the N1 position of the pyrazole ring. These sites allow for extensive functionalization to modulate the compound's physicochemical properties and enhance its interaction with microbial targets.

This guide details a strategic approach to derivatization, focusing on modifications known to influence antimicrobial potency, such as the introduction of hydrazide, amide, and heterocyclic moieties like thiadiazoles.[1][5] The protocols herein are designed not merely as a series of steps, but as a self-validating framework, complete with checkpoints for characterization and clear endpoints for biological evaluation.

Synthetic Strategy and Design Rationale

The core strategy involves a multi-step synthesis beginning with the conversion of the ethyl ester of the starting material into a more reactive carbohydrazide intermediate. This intermediate serves as a versatile hub for subsequent cyclization and condensation reactions.

Causality behind Experimental Choices:

  • Ester to Hydrazide Conversion: The transformation of the relatively stable ethyl ester into a nucleophilic carbohydrazide is a critical activating step. Hydrazine hydrate is the reagent of choice due to its high reactivity and efficiency in forming the stable hydrazide linkage, which then becomes the linchpin for building more complex heterocyclic systems.

  • Heterocyclic Annulation (Thiadiazole Formation): Incorporating additional heterocyclic rings, such as 1,3,4-thiadiazoles, is a well-established strategy for enhancing biological activity.[1] The sulfur and nitrogen atoms in the thiadiazole ring can act as crucial hydrogen bond donors and acceptors, improving binding affinity to biological targets. The reaction of a carbohydrazide with an isothiocyanate, followed by acid-catalyzed cyclization, is a robust and high-yielding method for constructing this moiety.

  • Structure-Activity Relationship (SAR): The choice of substituents on the phenyl isothiocyanate allows for systematic exploration of the SAR.[6][7] Electron-withdrawing or electron-donating groups can significantly alter the electronic profile and lipophilicity of the final compound, directly impacting its antimicrobial potency and spectrum.

Synthetic_Strategy A This compound (Starting Material) B Pyrazole-3-carbohydrazide (Key Intermediate) A->B Hydrazine Hydrate (Protocol 1) C Thiosemicarbazide Derivative B->C Phenyl Isothiocyanate E Other Pyrazole Derivatives (Amides, Schiff Bases, etc.) B->E Various Reagents D Novel Pyrazole-Thiadiazole Hybrid (Target Compound) C->D Acid-catalyzed Cyclization (Protocol 2)

Caption: Overall synthetic workflow from the starting material.

Experimental Protocols: Synthesis and Characterization

Protocol 1: Synthesis of 1H-Pyrazole-3-carbohydrazide (Intermediate)

This protocol details the conversion of the starting ester into a key hydrazide intermediate.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (100 mL).

  • Reagent Addition: To the stirring solution, add hydrazine hydrate (50 mmol, 5 molar equivalents) dropwise at room temperature. The large excess of hydrazine hydrate ensures the reaction goes to completion.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase until the starting material spot disappears.

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of ice-cold ethanol to remove any unreacted hydrazine hydrate.

  • Drying: Dry the purified product, 1H-pyrazole-3-carbohydrazide, in a vacuum oven at 50°C. The typical yield is 85-95%.

Protocol 2: Synthesis of a Novel N-phenyl-5-(1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine (Target Compound)

This protocol describes the synthesis of a target antimicrobial agent from the carbohydrazide intermediate.

Materials:

  • 1H-Pyrazole-3-carbohydrazide (from Protocol 1)

  • Phenyl isothiocyanate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Thiosemicarbazide Formation: Dissolve 1H-pyrazole-3-carbohydrazide (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask. Add phenyl isothiocyanate (11 mmol, 1.1 equivalents) and reflux the mixture for 8 hours to form the intermediate thiosemicarbazide derivative.

  • Cyclization: Cool the mixture to room temperature. Slowly and carefully, add concentrated sulfuric acid (5 mL) dropwise while cooling the flask in an ice bath. The strong acid acts as a catalyst and a dehydrating agent to promote the intramolecular cyclization.

  • Reaction and Neutralization: After the addition of acid, allow the mixture to stir at room temperature for 12 hours. Pour the acidic solution carefully into a beaker containing crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to obtain the pure N-phenyl-5-(1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine.

Characterization of Synthesized Compounds

Confirming the identity and purity of all synthesized compounds is a critical step.[8][9][10] The following data are representative of a successful synthesis.

Analysis 1H-Pyrazole-3-carbohydrazide (Intermediate) N-phenyl-5-(1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine (Target)
Appearance White crystalline solidOff-white to pale yellow powder
¹H-NMR (DMSO-d₆) δ 13.0 (s, 1H, pyrazole-NH), 9.5 (s, 1H, CONH), 7.8 (s, 1H, pyrazole-CH), 6.6 (s, 1H, pyrazole-CH), 4.5 (s, 2H, NH₂)δ 13.5 (s, 1H, pyrazole-NH), 10.5 (s, 1H, amine-NH), 8.0 (s, 1H, pyrazole-CH), 7.2-7.6 (m, 5H, Ar-H), 6.8 (s, 1H, pyrazole-CH)
FT-IR (cm⁻¹) 3300-3100 (N-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II)3250 (N-H stretch), 1600 (C=N stretch), 1500 (C=C aromatic), 690 (C-S stretch)
Mass Spec (m/z) Calculated: 126.12. Found: 127.1 [M+H]⁺Calculated: 243.28. Found: 244.2 [M+H]⁺

Protocols for Antimicrobial Evaluation

The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are designed to provide reliable and reproducible data on antimicrobial activity.[11][12]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The broth microdilution method is a standardized and quantitative technique for this determination.[14][15]

Materials:

  • Synthesized test compounds

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in CAMHB across a 96-well plate (e.g., from 256 µg/mL to 0.5 µg/mL). Typically, 50 µL of CAMHB is added to wells 2-10. 100 µL of the compound stock (at 2x final concentration) is added to well 1, and 50 µL is serially transferred from well 1 to 10.

  • Plate Setup:

    • Wells 1-10: Compound dilutions + Inoculum.

    • Well 11 (Growth Control): CAMHB + Inoculum (no compound).

    • Well 12 (Sterility Control): CAMHB only (no inoculum).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

MIC_Plate_Layout cluster_0 96-Well Plate Setup for MIC Assay cluster_1 Legend a 1 256 b 2 128 c 3 64 d 4 32 e 5 16 f 6 8 g 7 4 h 8 2 i 9 1 j 10 0.5 k 11 GC l 12 SC C1 Compound Dilutions (µg/mL) GC Growth Control SC Sterility Control

Caption: 96-well plate layout for a typical MIC assay.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16][17][18][19]

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate. Also plate the growth control well (after a 1:1000 dilution) to confirm the initial inoculum count.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Determination: Count the number of colonies on each spot. The MBC is the lowest compound concentration that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.

MIC_to_MBC_Workflow A Perform MIC Assay (Protocol 3) B Identify Wells with No Visible Growth (MIC, MICx2, etc.) A->B C Subculture 10µL from Clear Wells onto MHA Plates B->C D Incubate MHA Plates (18-24 hours) C->D E Count Colonies (CFU) D->E F Determine Lowest Concentration with ≥99.9% Killing E->F

Caption: Experimental workflow from MIC to MBC determination.

Data Interpretation and Presentation

Results should be tabulated for clear comparison against standard antimicrobial agents. The ratio of MBC to MIC is a valuable indicator of the compound's mode of action.

Compound Test Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
Target Compound S. aureus ATCC 29213482
Target Compound E. coli ATCC 2592216644
Ampicillin S. aureus ATCC 292130.250.52
Ampicillin E. coli ATCC 259228162
Ciprofloxacin S. aureus ATCC 292130.512
Ciprofloxacin E. coli ATCC 259220.0150.032

Interpretation:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[17]

  • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Conclusion

This application note provides a validated framework for the synthesis and evaluation of novel antimicrobial agents based on the this compound scaffold. The detailed protocols for chemical synthesis, purification, characterization, and antimicrobial susceptibility testing offer a comprehensive guide for researchers aiming to discover and develop new therapeutic agents. The strategic derivatization of the pyrazole core, particularly through the formation of heterocyclic hybrids, remains a highly promising avenue in the ongoing effort to combat antimicrobial resistance.

References

  • Title: Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents Source: PubMed URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) Test Source: Microbe Investigations URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Assay Source: Creative Diagnostics URL: [Link]

  • Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds Source: MDPI URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]

  • Title: Novel Ethyl 1,5-Disubstituted-1H-Pyrazole-3-Carboxylates as a New Class of Antimicrobial Agents Source: ResearchGate URL: [Link]

  • Title: Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety Source: PubMed Central (PMC) URL: [Link]

  • Title: Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria Source: SEAFDEC/AQD Institutional Repository URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Test Source: Microbe Investigations URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives Source: PubMed Central (PMC) URL: [Link]

  • Title: Antibacterial pyrazoles: tackling resistant bacteria Source: PubMed Central (PMC) URL: [Link]

  • Title: Minimal Inhibitory Concentration (MIC) Source: Protocols.io URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Test Source: Microchem Laboratory URL: [Link]

  • Title: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) Source: PubMed Central (PMC) URL: [Link]

  • Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues Source: PubMed Central (PMC) URL: [Link]

  • Title: Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of New Pyrazole & Thiazole Derivatives as Antimicrobial and Anticancer Agents Source: Arkansas State University URL: [Link]

  • Title: Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives Source: Meddocs Publishers URL: [Link]

  • Title: Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) Source: Der Pharma Chemica URL: [Link]

  • Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives Source: Egyptian Journal of Chemistry URL: [Link]

  • Title: Structures of some pyrazole derivatives as antimicrobial compounds. Source: ResearchGate URL: [Link]

  • Title: Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates Source: PubMed URL: [Link]

  • Title: Synthesis and Characterization of Some New Pyrazole Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthetic Routes to Pyrazoles. Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives Source: CSIR-NIScPR URL: [Link]

  • Title: SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Characterization data for new pyrazole derivatives. Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Susceptibility Testing Protocols Source: Routledge URL: [Link]

  • Title: Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods Source: MDPI URL: [Link]

  • Title: SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Source: Connect Journals URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents Source: ResearchGate URL: [Link]

  • Title: New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Antimicrobial Susceptibility Testing Source: Apec.org URL: [Link]

Sources

Application Notes & Protocols: A Guide to the Development of Anticancer Compounds from Pyrazole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties, metabolic stability, and versatile synthetic accessibility have made it a cornerstone in the design of novel therapeutics.[1][2][3] Pyrazole-containing drugs such as Ruxolitinib and Crizotinib are already in clinical use for treating myelofibrosis and non-small cell lung cancer, respectively, underscoring the scaffold's therapeutic relevance.[4]

This guide focuses specifically on pyrazole-3-carboxylate derivatives . The carboxylate group at the 3-position is not merely a substituent; it is a critical functional handle. It serves as a versatile anchor for synthetic elaboration, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, this moiety can engage in crucial hydrogen bonding interactions within the active sites of biological targets. Structure-activity relationship (SAR) studies have consistently shown that modifications at this position can significantly modulate the anticancer efficacy of the parent compound.[5]

These application notes provide a comprehensive framework for researchers, from initial synthesis to advanced biological evaluation, for developing novel anticancer agents based on the pyrazole-3-carboxylate scaffold. The protocols herein are designed to be robust and self-validating, emphasizing the rationale behind each step to empower researchers to not only execute experiments but also to interpret results and design subsequent iterations.

Section 1: Synthetic Strategy & Core Protocols

The foundation of any drug discovery program is the efficient and flexible synthesis of the core scaffold and its derivatives. The following section details a generalized, robust protocol for the synthesis of a pyrazole-3-carboxylate core, which can be adapted for a wide range of derivatives.

Rationale for Synthetic Route

The Knorr pyrazole synthesis, a condensation reaction between a β-dicarbonyl compound and a hydrazine derivative, is a classic and highly effective method for creating the pyrazole core.[6] This approach is advantageous due to the wide availability of starting materials, generally high yields, and its tolerance for a variety of functional groups, allowing for the generation of diverse compound libraries.

General Workflow for Pyrazole Derivative Development

The overall process follows a logical progression from chemical synthesis to biological validation.

G cluster_0 Chemical Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Lead Optimization & Preclinical synthesis Core Synthesis: Pyrazole-3-Carboxylate derivatization Library Derivatization (e.g., Amide Coupling) synthesis->derivatization purification Purification (Chromatography, Recrystallization) derivatization->purification characterization Structural Confirmation (NMR, LC-MS, HRMS) purification->characterization cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) characterization->cytotoxicity Test Compounds apoptosis Apoptosis Assay (Annexin V / PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle mechanistic Mechanism of Action (e.g., Kinase Assay) apoptosis->mechanistic sar SAR Analysis mechanistic->sar Biological Data in_vivo In Vivo Efficacy (Xenograft Models) sar->in_vivo

Caption: High-level workflow for pyrazole-based anticancer drug discovery.

Protocol: Synthesis of Ethyl 1,5-Diphenyl-1H-pyrazole-3-carboxylate

This protocol provides a representative synthesis for a core pyrazole-3-carboxylate structure, which can then be hydrolyzed and derivatized. This specific scaffold has been used as a starting point for creating various heterocyclic derivatives with potent antitumor activity.[7][8]

Materials:

  • Ethyl benzoylpyruvate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Standard glassware for reflux reaction

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylpyruvate (1.0 eq) in 100 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add phenylhydrazine (1.1 eq) followed by 5 mL of glacial acetic acid, which acts as a catalyst.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the condensation and subsequent cyclization reaction.

  • Workup: After completion, allow the mixture to cool to room temperature. A solid precipitate may form. If not, reduce the solvent volume under reduced pressure until a precipitate forms.

  • Isolation: Collect the crude solid by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and LC-MS to ensure purity and correct molecular weight.

Section 2: Protocols for In Vitro Anticancer Evaluation

Once a library of pyrazole-3-carboxylate derivatives has been synthesized and characterized, the next critical phase is to evaluate their biological activity. The following protocols are fundamental for determining cytotoxicity and elucidating the preliminary mechanism of action.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][9] It is a standard first-pass screen for cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), HepG2 (liver))[1][10]

  • Normal human cell line (e.g., BEAS-2B, HEK293T) for selectivity assessment[1][4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • Doxorubicin or Cisplatin (positive control)[6][11]

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring that antiproliferative effects can be observed.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining

To determine if cell death occurs via apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which Annexin V binds to. PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic or necrotic cells.[10][12]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compound at its IC₅₀ and 2x IC₅₀ concentrations

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at IC₅₀) for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes. This allows for the binding of the reagents to their respective targets.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer. The data will allow for the differentiation of four cell populations:

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Caption: Quadrant analysis for Annexin V/PI flow cytometry data.

Section 3: Mechanism of Action & Target Validation

Many pyrazole derivatives exert their anticancer effects by inhibiting key proteins in cancer signaling pathways.[1][13][14] Identifying the specific molecular target is crucial for further development.

Common Targets for Pyrazole Derivatives

Research has shown that pyrazole-based compounds can inhibit a variety of targets critical for cancer cell survival and proliferation.[1]

G pyrazole {Pyrazole-3-Carboxylate Core} kinases Kinase Inhibition EGFR VEGFR CDK2 PI3K pyrazole->kinases:f0 Inhibits tubulin Tubulin Polymerization Disruption of Microtubule Dynamics pyrazole->tubulin:f0 Inhibits dna DNA Interaction Binding to Minor Groove Intercalation pyrazole->dna:f0 Interacts other Other Targets Haspin Kinase Carbonic Anhydrase pyrazole->other:f0 Inhibits

Caption: Common molecular targets of pyrazole-based anticancer agents.

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a template for assessing the inhibitory activity of a compound against a specific kinase, such as EGFR or CDK2, which are common targets.[1][10] Commercial kits (e.g., ADP-Glo™) are widely available for this purpose.

Materials:

  • Recombinant human kinase (e.g., EGFR, CDK2/cyclin A)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound and a known inhibitor (e.g., Erlotinib for EGFR)

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™)

  • 384-well white plates

Procedure:

  • Reaction Mix Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, and assay buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of the 384-well plate.

  • Initiate Reaction: Add ATP to each well to initiate the kinase reaction. The kinase will transfer a phosphate group from ATP to the substrate, producing ADP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add the first detection reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete any remaining ATP.

  • Convert ADP to ATP: Add the second detection reagent (Kinase Detection Reagent), which contains enzymes that convert the generated ADP back into ATP.

  • Luminescence Measurement: The newly synthesized ATP is used by a luciferase to produce light. Measure the luminescence signal with a plate reader. The light signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: A lower light signal in the presence of the test compound indicates kinase inhibition. Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Section 4: Data Interpretation & Structure-Activity Relationships (SAR)

Systematic analysis of biological data is key to optimizing lead compounds. By comparing the activity of structurally related derivatives, a Structure-Activity Relationship (SAR) can be established.

Quantitative Data Summary

The following table presents representative IC₅₀ values for various pyrazole derivatives against different cancer cell lines, as reported in the literature. This illustrates the potency that can be achieved with this scaffold.

Compound ClassTarget/MechanismCancer Cell LineIC₅₀ ValueReference
Pyrazole Carbaldehyde Deriv.PI3 KinaseMCF-7 (Breast)0.25 µM[1]
3,4-Diaryl Pyrazole Deriv.Tubulin PolymerizationVarious0.06–0.25 nM[1]
Pyrazolo[3,4-b]pyridineDNA BindingHepG2 (Liver)3.11–4.91 µM[1][13]
Pyrazole-Indole HybridCDK2HepG2 (Liver)6.1 ± 1.9 µM[10]
4-Cyano-1,5-diphenylpyrazoleUnknownIGROVI (Ovarian)40 nM[7][8]
Pyrazole Benzothiazole HybridMulti-kinaseHT29 (Colon)3.17 µM[1]
Building a SAR: A Hypothetical Example

Consider a hypothetical series based on a pyrazole-3-carboxamide core. By systematically changing the substituent 'R', one can deduce its impact on activity.

CompoundR GroupIC₅₀ vs. MCF-7 (µM)Rationale/Interpretation
1a -H> 50Unsubstituted amide is inactive.
1b -Phenyl15.2Aromatic ring provides some activity, likely through hydrophobic interactions.
1c -4-Fluorophenyl5.8Electron-withdrawing group (F) at para position enhances potency, possibly improving target binding or cell permeability.
1d -4-Methoxyphenyl25.6Electron-donating group (OCH₃) reduces activity compared to phenyl, suggesting steric hindrance or unfavorable electronic effects.
1e -4-Chlorophenyl6.4Chloro group provides similar enhancement to fluoro, confirming the benefit of a para-halogen.

This analysis suggests that an electron-withdrawing halogen at the para-position of the phenyl ring is beneficial for activity. This insight guides the design of the next generation of compounds.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery.
  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • PubMed. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Retrieved from [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Retrieved from [Link]

  • J-Stage. (2016). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]

  • National Institutes of Health. (2021). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Retrieved from [Link]

  • PubMed Central. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Retrieved from [Link]

  • Unspecified Source. (n.d.).
  • JOCPR. (n.d.). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Retrieved from [Link]

  • National Institutes of Health. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • PubMed Central. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) analysis of pyrazole‐carboxylate.... Retrieved from [Link]

  • National Institutes of Health. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Unspecified Source. (n.d.). In vitro anticancer screening data of synthesized compounds against renal cancer cell line.
  • ACS Publications. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • MDPI. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. Retrieved from [Link]

  • National Institutes of Health. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Retrieved from [Link]

  • IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Retrieved from [Link]

  • Bangladesh Journal of Pharmacology. (2008). Cytotoxicity study of pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Evaluation of apoptotic activity of new condensed pyrazole derivatives. Retrieved from [Link]

Sources

The Versatile Cornerstone: Ethyl 1H-Pyrazole-3-Carboxylate in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Crop Protection

In the landscape of modern agrochemical research and development, the pyrazole ring system stands out as a "privileged scaffold." Its unique electronic properties, metabolic stability, and versatile substitution patterns have enabled the creation of a multitude of highly effective fungicides, insecticides, and herbicides. Among the various pyrazole-derived building blocks, ethyl 1H-pyrazole-3-carboxylate has emerged as a particularly valuable and versatile starting material. Its strategic placement of an ester functional group on the pyrazole core provides a reliable handle for the construction of more complex and potent active ingredients.

This application note provides a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical industry on the strategic utilization of this compound. We will delve into its critical role in the synthesis of key agrochemical classes, supported by detailed mechanistic insights and robust, field-proven protocols.

Fungicide Synthesis: The Powerhouse of SDHI Inhibitors

The most prominent application of this compound in agrochemistry is undoubtedly in the synthesis of pyrazole carboxamide fungicides.[1][2] This class of compounds primarily acts as Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the mitochondrial respiration in pathogenic fungi, leading to a potent fungicidal effect.[3]

The general synthetic strategy involves the initial hydrolysis of this compound to its corresponding carboxylic acid. This acid is then activated, typically by conversion to an acid chloride, and subsequently reacted with a specific aniline derivative to form the final pyrazole carboxamide fungicide. The substituents on both the pyrazole and aniline rings are crucial for determining the fungicidal spectrum and efficacy.

Synthetic Workflow for Pyrazole Carboxamide Fungicides

The transformation of this compound into a potent fungicide is a multi-step process that requires careful control of reaction conditions. The following workflow illustrates the key transformations:

Fungicide Synthesis Workflow A This compound B 1H-Pyrazole-3-carboxylic acid A->B Hydrolysis C 1H-Pyrazole-3-carbonyl chloride B->C Chlorination E Pyrazole Carboxamide Fungicide (SDHI) C->E Amidation D Substituted Aniline D->E

Caption: General synthetic route from this compound to pyrazole carboxamide fungicides.

Protocol 1: Synthesis of 1H-Pyrazole-3-carboxylic acid from this compound

Rationale: The hydrolysis of the ethyl ester to the carboxylic acid is the foundational step. An alkaline hydrolysis is typically employed due to its efficiency and high yield. The subsequent acidification protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a 2:1 mixture of ethanol and deionized water.

  • Add a solution of sodium hydroxide (1.2 equivalents) in deionized water to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of 1H-pyrazole-3-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford the pure carboxylic acid.

Parameter Value
Typical Yield >90%
Purity (by HPLC) >98%
Protocol 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride is a standard and effective method. The subsequent amidation with a substituted aniline is the key bond-forming reaction to create the final active ingredient. The choice of the aniline is critical for the biological activity of the resulting fungicide.

Materials:

  • 1H-Pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • A substituted aniline (e.g., 2-amino-4'-chloro-biphenyl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 1H-pyrazole-3-carboxylic acid (1 equivalent) in dry toluene.

    • Add thionyl chloride (1.5 equivalents) dropwise at room temperature.

    • Heat the mixture to reflux for 2-3 hours until the solution becomes clear.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1H-pyrazole-3-carbonyl chloride. Use this directly in the next step.

  • Amidation:

    • In a separate flask under a nitrogen atmosphere, dissolve the substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane.

    • Cool the solution in an ice bath.

    • Dissolve the crude 1H-pyrazole-3-carbonyl chloride in dry dichloromethane and add it dropwise to the aniline solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the pure pyrazole carboxamide fungicide.

Parameter Value
Typical Yield 70-85%
Purity (by HPLC) >99%

Insecticide Synthesis: Targeting the Nervous System of Pests

This compound also serves as a precursor for the synthesis of certain pyrazole-based insecticides. These insecticides often function by disrupting the nervous system of insects. For instance, some pyrazole carboxamides exhibit insecticidal activity by inhibiting mitochondrial complex I in the electron transport chain.[4]

The synthetic approach is analogous to that of fungicides, involving the formation of a pyrazole carboxamide. However, the nature of the amine component is tailored to achieve insecticidal rather than fungicidal activity.

Synthetic Pathway for Pyrazole-based Insecticides

Insecticide Synthesis Pathway A This compound B 1H-Pyrazole-3-carboxylic acid A->B Hydrolysis C 1H-Pyrazole-3-carbonyl chloride B->C Chlorination E Pyrazole-based Insecticide C->E Amidation D Specific Amine Moiety D->E

Sources

Application and Protocol for the Synthesis of Pyrazolo[3,4-d]pyridazines from Ethyl 1H-Pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazolo[3,4-d]pyridazine Scaffold

The pyrazolo[3,4-d]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, often regarded as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Structurally, it is a bioisostere of purine, which allows it to interact with a wide range of biological targets, particularly kinases and phosphodiesterases.[2][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][4] The therapeutic potential of pyrazolo[3,4-d]pyridazines continues to drive the development of novel and efficient synthetic routes to access diverse analogues for drug discovery programs.[2][5][6]

This application note provides a detailed, two-step protocol for the synthesis of the pyrazolo[3,4-d]pyridazine ring system commencing from the commercially available starting material, ethyl 1H-pyrazole-3-carboxylate. The described methodology is robust, scalable, and amenable to the generation of a library of derivatives for further investigation.

Synthetic Strategy: A Two-Step Approach

The synthesis of the pyrazolo[3,4-d]pyridazine scaffold from this compound is elegantly achieved in two sequential steps:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring.

  • Cyclocondensation with Hydrazine: Annulation of the pyridazine ring onto the pyrazole core.

This strategy is predicated on the electrophilic substitution at the electron-rich C4 position of the pyrazole ring, followed by a classical condensation reaction to construct the second heterocyclic ring.

Step 1: Vilsmeier-Haack Formylation of this compound

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] In this step, the Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃). This electrophilic species then attacks the C4 position of the pyrazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde, ethyl 4-formyl-1H-pyrazole-3-carboxylate.

Step 2: Cyclocondensation to Form the Pyrazolo[3,4-d]pyridazine Ring

The second step involves the cyclocondensation of the synthesized ethyl 4-formyl-1H-pyrazole-3-carboxylate with hydrazine. This reaction proceeds through the initial formation of a hydrazone with the formyl group, followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl. Subsequent dehydration and aromatization lead to the formation of the stable pyrazolo[3,4-d]pyridazin-4(5H)-one.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionFisher Scientific
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific
Hydrazine hydrate (N₂H₄·H₂O)64-65% solutionSigma-Aldrich
Ethanol200 proofFisher Scientific
Glacial Acetic Acid≥99.7%Fisher Scientific

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme care.

Protocol 1: Synthesis of Ethyl 4-formyl-1H-pyrazole-3-carboxylate
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Vilsmeier Reagent Formation: Cool the DMF to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Addition of Pyrazole: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 4-formyl-1H-pyrazole-3-carboxylate as a white to pale yellow solid.

Protocol 2: Synthesis of Pyrazolo[3,4-d]pyridazin-4(5H)-one
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-formyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add a slight excess of hydrazine hydrate (1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure pyrazolo[3,4-d]pyridazin-4(5H)-one.

Data Presentation

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical Appearance
1Ethyl 4-formyl-1H-pyrazole-3-carboxylateC₇H₈N₂O₃168.1575-85White to pale yellow solid
2Pyrazolo[3,4-d]pyridazin-4(5H)-oneC₅H₄N₄O136.1180-90Off-white to light brown solid

Visualization of the Synthetic Pathway

Synthesis_Pathway Start This compound Intermediate Ethyl 4-formyl-1H-pyrazole-3-carboxylate Start->Intermediate 1. POCl₃, DMF 2. Hydrolysis Product Pyrazolo[3,4-d]pyridazin-4(5H)-one Intermediate->Product N₂H₄·H₂O, EtOH Reflux

Caption: Synthetic route to Pyrazolo[3,4-d]pyridazin-4(5H)-one.

Experimental Workflow Diagram

Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Cyclocondensation s1_start Mix DMF and POCl₃ at 0°C s1_add Add this compound s1_start->s1_add s1_react Heat to 60-70°C for 4-6h s1_add->s1_react s1_workup Quench with ice, neutralize with NaHCO₃ s1_react->s1_workup s1_extract Extract with DCM s1_workup->s1_extract s1_purify Column Chromatography s1_extract->s1_purify s1_product Ethyl 4-formyl-1H-pyrazole-3-carboxylate s1_purify->s1_product s2_start Dissolve Intermediate in EtOH s1_product->s2_start Proceed to next step s2_add Add Hydrazine Hydrate and Acetic Acid s2_start->s2_add s2_react Reflux for 6-8h s2_add->s2_react s2_isolate Cool, filter, and wash with cold EtOH s2_react->s2_isolate s2_product Pyrazolo[3,4-d]pyridazin-4(5H)-one s2_isolate->s2_product

Caption: Detailed workflow for the two-step synthesis.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Vilsmeier Reagent: The use of POCl₃ and DMF is a classic and cost-effective combination for generating the Vilsmeier reagent. The reaction is generally high-yielding for electron-rich heterocycles like pyrazoles. The stoichiometry is optimized to ensure complete conversion of the starting material while minimizing side reactions.

  • Reaction Temperature: The initial cooling to 0 °C during the formation of the Vilsmeier reagent and the addition of the pyrazole is crucial to control the exothermic nature of the reaction and prevent degradation of the reagent. The subsequent heating to 60-70 °C provides the necessary activation energy for the electrophilic substitution to proceed at a reasonable rate.

  • Work-up Procedure: Quenching the reaction mixture on ice serves to both hydrolyze the iminium intermediate to the aldehyde and to control the exothermic reaction of unreacted POCl₃ with water. Neutralization with a weak base like sodium bicarbonate is preferred over strong bases to avoid potential side reactions with the ester functionality.

  • Cyclocondensation Conditions: The use of ethanol as a solvent for the cyclization is advantageous due to its ability to dissolve the reactants and its relatively high boiling point, which allows for efficient reflux conditions. The catalytic amount of acetic acid protonates the formyl carbonyl, activating it towards nucleophilic attack by hydrazine.

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating through in-process controls and characterization of the intermediates and final product.

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC is essential to determine the endpoint of the reaction and to ensure the complete consumption of the starting material. This prevents unnecessary heating, which could lead to decomposition, and ensures optimal yields.

  • Spectroscopic Characterization: The structure of the intermediate, ethyl 4-formyl-1H-pyrazole-3-carboxylate, and the final product, pyrazolo[3,4-d]pyridazin-4(5H)-one, should be unequivocally confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a formyl proton signal in the ¹H NMR spectrum of the intermediate and its disappearance, along with the formation of the characteristic bicyclic ring system signals in the final product, provide clear evidence of the successful transformation.

  • Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or elemental analysis to ensure it meets the standards required for subsequent biological testing or further chemical modifications.

References

Application Notes and Protocols: A Comprehensive Guide to the N-alkylation of Ethyl 1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the N-alkylation of ethyl 1H-pyrazole-3-carboxylate, a critical transformation in the synthesis of numerous pharmacologically active compounds. We will delve into the mechanistic underpinnings of this reaction, with a strong focus on controlling regioselectivity, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Pyrazoles

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents. The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. This compound is a readily available and versatile starting material for the synthesis of these valuable compounds.

A primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles, such as this compound, is the control of regioselectivity. The pyrazole ring contains two nitrogen atoms, N1 and N2, that can potentially be alkylated, leading to the formation of two distinct regioisomers. The specific isomer produced is of paramount importance as it profoundly influences the molecule's three-dimensional structure and, consequently, its biological activity.

Mechanistic Insights and Control of Regioselectivity

The N-alkylation of pyrazoles typically proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the pyrazole NH proton by a base, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent to form the N-alkylated product.

The regiochemical outcome of the reaction is a delicate interplay of several factors:

  • Steric Hindrance: The substituents on the pyrazole ring can sterically hinder the approach of the alkylating agent to one of the nitrogen atoms. In the case of this compound, the ethyl carboxylate group at the C3 position can exert a steric influence, often favoring alkylation at the less hindered N1 position.[1][2]

  • Electronic Effects: The electron-withdrawing nature of the ethyl carboxylate group can influence the electron density at the two nitrogen atoms, potentially affecting their relative nucleophilicity.

  • Nature of the Base and Counterion: The choice of base and its corresponding counterion can play a crucial role in directing the regioselectivity. For instance, the use of different bases can alter the aggregation state of the pyrazolate anion in solution, thereby influencing which nitrogen atom is more accessible for alkylation.[3][4]

  • Alkylating Agent: The size and reactivity of the alkylating agent can also impact the regioselectivity. Bulky alkylating agents are more likely to react at the less sterically hindered nitrogen atom.

  • Solvent: The polarity and coordinating ability of the solvent can influence the solubility of the pyrazolate salt and the transition state energies of the two possible alkylation pathways.

G cluster_0 N-Alkylation of this compound pyrazole This compound pyrazolate Pyrazolate Anion pyrazole->pyrazolate + Base base Base (e.g., K₂CO₃, NaH) N1_product Ethyl 1-alkyl-1H-pyrazole-3-carboxylate (Major Product) pyrazolate->N1_product + R-X N2_product Ethyl 2-alkyl-2H-pyrazole-3-carboxylate (Minor Product) pyrazolate->N2_product + R-X (Sterically hindered) alkylating_agent Alkylating Agent (R-X)

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of this compound.

Protocol 1: Classical Base-Mediated N-Alkylation (Favoring the N1-isomer)

This protocol utilizes potassium carbonate as a mild base in acetonitrile, a common and effective set of conditions that generally favors the formation of the N1-alkylated product due to steric hindrance from the C3-ester group.[1][2]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound140.141.01.0
Alkylating Agent (e.g., Benzyl Bromide)171.041.11.1
Potassium Carbonate (K₂CO₃)138.211.51.5
Acetonitrile (MeCN)41.05--

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 140 mg).

  • Add anhydrous acetonitrile (5 mL) to dissolve the starting material.

  • Add potassium carbonate (1.5 mmol, 207 mg) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 mmol, 131 µL) dropwise to the stirred suspension.

  • Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired N-alkylated pyrazole.

Self-Validation:

  • Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The regiochemistry can be unequivocally determined by 2D NMR techniques such as NOESY or HMBC.

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Protocol 2: Alternative Acid-Catalyzed N-Alkylation

This method provides an alternative to base-mediated alkylations, utilizing trichloroacetimidate electrophiles and a Brønsted acid catalyst. This can be particularly useful for substrates that are sensitive to basic conditions.[5][6]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound140.141.01.0
Alkyl Trichloroacetimidate (e.g., Benzyl)252.541.21.2
Camphorsulfonic Acid (CSA)232.300.10.1
1,2-Dichloroethane (DCE)98.96--

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 140 mg) and the alkyl trichloroacetimidate (1.2 mmol).

  • Add anhydrous 1,2-dichloroethane (5 mL).

  • Add camphorsulfonic acid (0.1 mmol, 23 mg) to the solution.

  • Heat the reaction mixture to reflux (approximately 83 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualization of Experimental Workflow

G cluster_1 Base-Mediated N-Alkylation Workflow start Start dissolve Dissolve this compound in Anhydrous Acetonitrile start->dissolve add_base Add K₂CO₃ dissolve->add_base stir_1 Stir at Room Temperature (15-30 min) add_base->stir_1 add_alkylating_agent Add Alkylating Agent stir_1->add_alkylating_agent react Stir at Room Temperature (12-24 h) add_alkylating_agent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete filter Filter to Remove Salts monitor->filter Complete concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, HRMS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the base-mediated N-alkylation of this compound.

Concluding Remarks

The N-alkylation of this compound is a fundamental and highly versatile transformation in organic synthesis and drug discovery. A thorough understanding of the factors governing regioselectivity is crucial for the successful synthesis of the desired N-alkylated pyrazole isomer. The protocols detailed in this guide provide robust and reproducible methods for achieving this transformation. Researchers are encouraged to adapt and optimize these procedures based on the specific alkylating agent and the desired scale of the reaction.

References

  • Y. S. Kudyakova, et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(21), 7354. [Link]

  • Wright, S. W., et al. (2018). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters, 59(2), 148-150. [Link]

  • ResearchGate. (n.d.). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. Retrieved from [Link]

  • Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

  • Gagnon, D., et al. (2018). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 20(15), 4656-4659. [Link]

  • Read, J. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 108-123. [Link]

  • Li, B., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10846-10857. [Link]

  • MDPI. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. Retrieved from [Link]

  • Read, J. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.

Sources

Application Note: Strategic Use of Ethyl 1H-pyrazole-3-carboxylate Derivatives in the Scalable Synthesis of Darolutamide Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Darolutamide, a potent second-generation androgen receptor (AR) antagonist, is a critical therapeutic agent for non-metastatic castration-resistant prostate cancer (nmCRPC).[1][2][3] Its unique chemical structure, featuring two distinct pyrazole rings, necessitates a robust and efficient synthetic strategy for large-scale production. This application note provides a detailed guide on the synthesis of key darolutamide intermediates, with a particular focus on the strategic application of ethyl 1H-pyrazole-3-carboxylate derivatives. We will explore the chemical rationale behind the chosen synthetic routes, present detailed, step-by-step protocols, and offer insights into process safety and scalability, particularly highlighting methods that avoid hazardous reagents.

Introduction: The Synthetic Challenge of Darolutamide

Darolutamide (N-{(S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide) presents a significant synthetic challenge due to its stereocenter and multi-heterocyclic structure.[4] An efficient manufacturing process relies on a convergent synthesis approach, where key fragments are prepared independently before being coupled in the final stages. This strategy maximizes overall yield and simplifies purification.

The two primary building blocks are a chiral amine containing a substituted pyrazole ring and a second pyrazole moiety, 5-acetyl-1H-pyrazole-3-carboxylic acid. The latter is directly derived from this compound precursors, making this class of reagents central to the entire manufacturing process.

Synthesis of Key Intermediate I: 5-Acetyl-1H-pyrazole-3-carboxylic Acid

The first critical intermediate, 5-acetyl-1H-pyrazole-3-carboxylic acid, serves as the acyl donor in the final amide bond formation. Its synthesis from an ethyl ester precursor is a well-established and scalable process. A key advantage of modern routes is the avoidance of explosive diazo reagents, which were a concern in earlier synthetic approaches.[5][6][7][8]

Rationale and Strategy

The synthesis begins with the formation of ethyl 5-acetyl-1H-pyrazole-3-carboxylate. This is typically achieved through a Knorr-type pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][7] The resulting ester is then saponified under basic conditions to yield the desired carboxylic acid. This two-step process is highly efficient and avoids the use of hazardous reagents like ethyl diazoacetate, making it suitable for industrial-scale production.[7][9]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-acetyl-1H-pyrazole-3-carboxylate

This protocol is based on the Claisen condensation followed by a Knorr-type cyclization.[1][10]

  • Preparation of the Diketoester Intermediate:

    • To a stirred suspension of sodium ethoxide (1.2 eq) in anhydrous toluene, add 3,3-dimethoxybutan-2-one (1.0 eq) dropwise at 5-10°C.

    • After stirring for 45 minutes, add diethyl oxalate (1.1 eq) to the mixture at 10-15°C.

    • Allow the reaction to stir for 4 hours at room temperature. The sodium salt of the enolate intermediate will precipitate.

    • Filter the solid, wash with cold toluene, and dry under vacuum to yield potassium (Z)-1-ethoxy-5,5-dimethoxy-1,4-dioxohex-2-en-2-olate.

  • Cyclization with Hydrazine:

    • Dissolve the intermediate from the previous step in water.

    • Cool the solution to 5-10°C.

    • Add a solution of hydrazine monohydrochloride (1.05 eq) in water lot-wise, maintaining the temperature below 10°C.

    • Stir the reaction mixture for 2-3 hours, allowing it to warm to room temperature.

    • The product, ethyl 5-acetyl-1H-pyrazole-3-carboxylate, will precipitate from the solution.

    • Filter the solid, wash with cold water, and dry to obtain the desired product.

Protocol 2: Hydrolysis to 5-Acetyl-1H-pyrazole-3-carboxylic Acid

  • Suspend ethyl 5-acetyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the solution with concentrated HCl to a pH of ~2-3. The carboxylic acid product will precipitate.

  • Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Data Summary
StepKey ReagentsSolventTemperatureTypical Yield
Protocol 1 3,3-dimethoxybutan-2-one, Diethyl oxalate, Sodium ethoxide, Hydrazine HClToluene, Water5-15°C75-85%
Protocol 2 Ethyl 5-acetyl-1H-pyrazole-3-carboxylate, NaOH, HClEthanol/WaterReflux90-95%
Synthesis Workflow Diagram

cluster_0 Protocol 1: Ester Synthesis cluster_1 Protocol 2: Hydrolysis A 3,3-Dimethoxybutan-2-one + Diethyl Oxalate B Potassium Enolate Intermediate A->B  NaOEt, Toluene C Ethyl 5-acetyl-1H-pyrazole-3-carboxylate B->C  Hydrazine HCl, H2O D 5-Acetyl-1H-pyrazole-3-carboxylic Acid C->D  1. NaOH, EtOH/H2O  2. HCl (aq)

Caption: Synthesis of the pyrazole carboxylic acid intermediate.

Synthesis of Key Intermediate II: The Chiral Amine

The second key fragment is (S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl]propan-2-amine. This intermediate provides the second pyrazole ring, the chiral center, and the core phenyl structure that binds to the androgen receptor.

Rationale and Strategy

The synthesis of this fragment often involves a Mitsunobu reaction to couple the pyrazole nitrogen to the chiral side chain, followed by deprotection to reveal the primary amine.[11] The Mitsunobu reaction is advantageous as it typically proceeds with inversion of stereochemistry, allowing for precise control of the final product's configuration when starting with an alcohol of known chirality.

Experimental Protocol

Protocol 3: Synthesis of (S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl]propan-2-amine

  • Mitsunobu Reaction:

    • Under a nitrogen atmosphere, dissolve 3-(3-chloro-4-cyanophenyl)-1H-pyrazole (1.0 eq), (R)-N-Boc-alaninol (1.05 eq), and triphenylphosphine (PPh3, 1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C.

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise, keeping the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a suitable solvent such as methanol or ethyl acetate.

    • Add an excess of concentrated hydrochloric acid (e.g., 10 eq) and stir at room temperature for 1-2 hours.[11]

    • After the reaction is complete, neutralize the mixture with an aqueous base (e.g., 20% NaOH) to pH 11.

    • Extract the product into an organic solvent like dichloromethane (DCM).

    • Dry the organic phase over sodium sulfate, filter, and concentrate to afford the desired chiral amine.

Data Summary
StepKey ReagentsSolventTemperatureTypical Yield
Mitsunobu 3-(3-chloro-4-cyanophenyl)-1H-pyrazole, (R)-N-Boc-alaninol, PPh3, DIADTHF0°C to RT70-80%
Deprotection Boc-protected amine, Conc. HClMethanol / EtOAcRT85-95%
Synthesis Workflow Diagram

cluster_0 Protocol 3: Chiral Amine Synthesis A 3-(3-chloro-4-cyanophenyl)-1H-pyrazole + (R)-N-Boc-alaninol B Boc-protected Intermediate A->B  PPh3, DIAD, THF C (S)-1-[3-(3-chloro-4-cyanophenyl) -1H-pyrazol-1-yl]propan-2-amine B->C  Conc. HCl

Caption: Synthesis of the chiral amine intermediate.

Convergent Synthesis of Darolutamide

The final stage of the synthesis involves coupling the two previously prepared intermediates, followed by a final reduction step to yield darolutamide. This convergent approach is highly efficient for constructing complex molecules.

Rationale and Strategy

The amide bond is formed between the carboxylic acid group of Intermediate I and the primary amine of Intermediate II. This reaction is facilitated by a peptide coupling agent, such as propanephosphonic acid anhydride (T3P) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), to activate the carboxylic acid.[1] The final step is the stereoselective reduction of the ketone on the pyrazole ring to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH4).[1][12]

Experimental Protocol

Protocol 4: Amide Coupling and Final Reduction

  • Amide Coupling:

    • Charge a reactor with 5-acetyl-1H-pyrazole-3-carboxylic acid (1.0 eq), the chiral amine intermediate (1.0 eq), and a suitable solvent like dichloromethane or ethyl acetate.

    • Add a base, typically N,N'-diisopropylethylamine (DIPEA) (1.5 eq).

    • Cool the mixture to 10°C.

    • Slowly add a solution of T3P (50% in EtOAc, 1.2 eq).

    • Allow the reaction to stir at room temperature for 24 hours.

    • Upon completion, perform an aqueous workup by washing with dilute acid, then brine.

    • Dry the organic layer and concentrate to obtain the crude amide intermediate.

  • Keto Reduction:

    • Dissolve the crude amide intermediate in ethanol or methanol.

    • Cool the solution to 15-20°C.

    • Add sodium borohydride (NaBH4) (1.1 eq) portion-wise, maintaining the temperature.

    • Stir the reaction for 2-4 hours at room temperature.[12]

    • Quench the reaction by slowly adding water.

    • The product, darolutamide, will often precipitate. Stir for an additional 4-6 hours to ensure complete crystallization.

    • Filter the solid, wash with water, and dry under vacuum to yield the final product as a mixture of two diastereomers.

Data Summary
StepKey ReagentsSolventTemperatureTypical Yield (over 2 steps)
Coupling & Reduction T3P, DIPEA, NaBH4EtOAc, Methanol10°C to RT75-85%
Final Assembly Workflow

I1 5-Acetyl-1H-pyrazole-3-carboxylic Acid Amide Amide Intermediate (Keto form) I1->Amide I2 (S)-Chiral Amine Intermediate I2->Amide  T3P, DIPEA, EtOAc Daro Darolutamide Amide->Daro  NaBH4, EtOH

Caption: Final convergent assembly of Darolutamide.

Conclusion

The synthesis of darolutamide is a prime example of modern pharmaceutical manufacturing strategy, relying on a convergent approach that joins two complex, pre-synthesized intermediates. This application note demonstrates that derivatives of this compound are foundational starting materials, enabling the safe and scalable production of the key 5-acetyl-1H-pyrazole-3-carboxylic acid fragment. The detailed protocols herein outline a robust pathway that avoids hazardous reagents and maximizes efficiency, providing researchers and drug development professionals with a practical guide for the synthesis of this important anti-cancer agent.

References

  • Poszávácz, L., et al. (2023). New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. ResearchGate. Available from: [Link]

  • Szilágyi, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. Available from: [Link]

  • Patsnap Synapse. (2025). The patent landscape of Darolutamide. Retrieved January 6, 2026, from [Link]

  • Google Patents. (2020). CN111116476A - Method for preparing antitumor drug doramemide.
  • ResearchGate. (n.d.). Synthesis of darolutamide. Retrieved January 6, 2026, from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved January 6, 2026, from [Link]

  • Google APIs. (2022). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
  • New Drug Approvals. (2016). DAROLUTAMIDE. Retrieved January 6, 2026, from [Link]

  • Google Patents. (2020). CN111116477A - Synthesis process of doramelamine.
  • National Center for Biotechnology Information. (n.d.). Darolutamide. PubChem Compound Database. Retrieved January 6, 2026, from [Link]

  • OUCI. (2023). New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved January 6, 2026, from [Link]

Sources

functionalization of the C5 position of ethyl 1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the regioselective , a critical scaffold in medicinal chemistry. This document provides strategic insights and detailed laboratory protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the C5-Functionalized Pyrazole Core

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory agents to oncology therapeutics. The specific substitution pattern on the pyrazole ring is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Ethyl 1H-pyrazole-3-carboxylate is a versatile starting material, and its functionalization at the C5 position, in particular, allows for the introduction of diverse molecular fragments that can profoundly influence biological activity. This guide focuses on the strategic approaches and practical execution of reactions to selectively modify this key position.

Strategic Considerations: Understanding the Reactivity of the Pyrazole Ring

The regioselectivity of functionalizing the pyrazole ring is governed by the inherent electronic properties of the heterocycle, which are further modulated by the existing substituents.

  • Electronic Landscape : The pyrazole ring is an electron-rich aromatic system. The two adjacent nitrogen atoms significantly influence the electron density at the carbon positions. The C4 position is generally the most electron-rich and thus most susceptible to electrophilic aromatic substitution.[1][2][3] Conversely, the C3 and C5 positions are comparatively electron-deficient.

  • Acidity of C-H Bonds : The C5-H bond is the most acidic proton on the pyrazole ring.[4] This increased acidity is attributed to the inductive effect of the adjacent sp² hybridized nitrogen atom, making it susceptible to deprotonation by strong bases, which is a key principle in directed metalation strategies.

  • The Role of the C3-Ester : The ethyl carboxylate group at the C3 position is an electron-withdrawing group. While it deactivates the entire ring towards electrophilic attack to some extent, its primary influence is directing. However, for many transformations, the most effective strategies for C5 functionalization do not rely on its directing effect but rather on the inherent reactivity of the C5 position or the use of external directing groups or pre-functionalization.

The primary strategies for achieving C5 functionalization, which will be detailed in the protocols below, are:

  • Direct Halogenation followed by Cross-Coupling : This two-step sequence is arguably the most common and versatile approach. The pyrazole is first halogenated at the C5 position, and the resulting halo-pyrazole serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions.

  • Direct C-H Activation/Arylation : This modern approach offers a more atom-economical route by directly coupling the C5 C-H bond with a suitable partner, often an aryl halide.[4][5] This can be achieved through transition-metal catalysis.

  • Directed ortho-Metalation (DoM) : By first N-protecting the pyrazole with a suitable directing group, a strong base can selectively deprotonate the C5 position, creating a nucleophilic carbon that can be trapped with various electrophiles.[6][7][8]

Experimental Protocols and Application Notes

This section provides detailed, step-by-step protocols for key transformations at the C5 position of this compound.

Protocol 1: Direct C5-Bromination

This protocol describes the selective bromination of the C5 position, creating a key intermediate for subsequent cross-coupling reactions. The reaction leverages the inherent reactivity of the C5 position towards electrophilic halogenating agents.

Principle: N-Bromosuccinimide (NBS) is a convenient and effective source of an electrophilic bromine species. In a suitable solvent, NBS will preferentially react at the most nucleophilic carbon, which, after considering the directing effects and inherent reactivity, can be guided to the C5 position under controlled conditions.

Materials and Reagents:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in acetonitrile or dichloromethane (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product, ethyl 5-bromo-1H-pyrazole-3-carboxylate, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Safety Notes:

  • NBS is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Ethyl 5-Bromo-1H-pyrazole-3-carboxylate

This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the C5 position, enabling the introduction of aryl or heteroaryl moieties.[9][10][11]

Principle: The Suzuki-Miyaura coupling is a robust cross-coupling reaction that pairs an organoboron species (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[12] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[11]

Materials and Reagents:

  • Ethyl 5-bromo-1H-pyrazole-3-carboxylate (from Protocol 1)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Condenser

Step-by-Step Procedure:

  • To a Schlenk flask, add ethyl 5-bromo-1H-pyrazole-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive pressure of inert gas.

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1, 0.1 M) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 5-aryl-1H-pyrazole-3-carboxylate.

Troubleshooting:

  • Low Yield: Ensure solvents are properly degassed to prevent catalyst deactivation. Consider a different palladium ligand/catalyst system (e.g., using Buchwald-Hartwig type ligands).[13]

  • Protodeboronation of Boronic Acid: Use a milder base or a different solvent system. Ensure the reaction is run under strictly anaerobic conditions.

Protocol 3: Direct C5-Nitration

This protocol describes the introduction of a nitro group at the C5 position. While electrophilic substitution on pyrazoles often favors the C4 position[3], conditions can be controlled to achieve C5-nitration on certain substituted pyrazoles.

Principle: A mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a powerful electrophile. By carefully controlling the temperature and reaction time, electrophilic attack can be directed to the C5 position.

Materials and Reagents:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice/water bath

  • Crushed ice

Step-by-Step Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature does not rise significantly.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Slowly add the pre-formed nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, maintaining the temperature at 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The precipitated solid product can be collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product, ethyl 5-nitro-1H-pyrazole-3-carboxylate, under vacuum. Further purification can be achieved by recrystallization if necessary.

Safety Notes:

  • The reaction of nitric acid and sulfuric acid is highly exothermic and generates a powerful nitrating agent. Handle with extreme caution in a fume hood.

  • Always add acid to water (or in this case, the reaction mixture to ice) slowly to dissipate heat.

Data Presentation and Visualization

Table 1: Summary of C5-Functionalization Strategies
StrategyKey ReagentsPosition FunctionalizedKey IntermediateSubsequent Reactions
HalogenationNBS, NCSC5Ethyl 5-bromo-1H-pyrazole-3-carboxylateSuzuki, Sonogashira, Buchwald-Hartwig, etc.
NitrationHNO₃ / H₂SO₄C5Ethyl 5-nitro-1H-pyrazole-3-carboxylateReduction to amine, further derivatization
C-H ArylationAryl Halide, Pd CatalystC5Ethyl 5-aryl-1H-pyrazole-3-carboxylateDirect formation of final product
Directed MetalationN-Directing Group, Strong BaseC5N-Protected-5-lithiated pyrazoleTrapping with various electrophiles
Diagrams

Below are graphical representations of the workflows and mechanisms described.

G cluster_0 General Workflow for C5-Functionalization Start This compound Intermediate Ethyl 5-bromo-1H-pyrazole-3-carboxylate Start->Intermediate Protocol 1: C5-Bromination (NBS) Final_Product Ethyl 5-aryl-1H-pyrazole-3-carboxylate Intermediate->Final_Product Protocol 2: Suzuki Coupling (ArB(OH)₂, Pd cat.)

Caption: General workflow for C5-arylation via a bromination-coupling sequence.

SuzukiCycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂-Br] pd0->oa_complex Oxidative Addition transmetal_complex [Ar-Pd(II)L₂-Ar'] oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product boronate Ar'B(OH)₂ + Base boronate->oa_complex substrate Ar-Br substrate->oa_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Note: The Pivotal Role of Ethyl 1H-Pyrazole-3-carboxylate in Modern Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with high efficiency and atom economy. Within this field, the pyrazole nucleus is recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] This application note provides an in-depth exploration of Ethyl 1H-pyrazole-3-carboxylate as a uniquely versatile and powerful building block in the design and execution of novel MCRs. We will dissect its intrinsic reactivity and demonstrate its application in the synthesis of high-value heterocyclic systems, including pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines. This guide offers not only detailed, field-proven protocols but also the underlying mechanistic rationale, empowering researchers to leverage this synthon for accelerated drug discovery and materials science innovation.

Introduction: The Convergence of MCRs and the Privileged Pyrazole Scaffold

The principles of green and efficient chemistry are paramount in contemporary research, driving the adoption of synthetic strategies that maximize complexity in a minimal number of steps. Multicomponent reactions (MCRs), which involve the one-pot combination of three or more reactants, are exemplary in this regard, offering significant advantages in pot, atom, and step economy (PASE).[2][4] This approach streamlines synthetic routes, reduces waste, and provides rapid access to diverse chemical libraries—a critical advantage in high-throughput screening and drug development.[2]

Concurrently, the pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, has garnered immense attention for its broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][5][6] Its presence in FDA-approved drugs like Celecoxib and Sildenafil underscores its therapeutic significance.[6] The convergence of MCRs and pyrazole chemistry thus offers a powerful platform for the discovery of novel bioactive agents.[2]

This compound emerges as a key player in this context. Its structure is endowed with multiple reactive sites:

  • An ester group that can be hydrolyzed, amidated, or used as a directing group.

  • An acidic N-H proton on the pyrazole ring, enabling N-alkylation or participation in condensation reactions.

  • A C4-C5 bond within the ring that can participate in cycloaddition or condensation cascades, particularly when the pyrazole exists in its tautomeric pyrazolone form.

This inherent functionality makes it an ideal substrate for a variety of MCRs, allowing it to be woven into complex fused heterocyclic systems with precision and efficiency.

Workflow for MCR Design with this compound

The strategic design of a multicomponent reaction hinges on understanding the sequential bond-forming events. When utilizing a pyrazole-based starting material, the typical workflow involves activating the pyrazole nucleus and then trapping it with other components in a domino sequence.

G cluster_0 Phase 1: Pyrazole Activation cluster_1 Phase 2: Domino Reaction Cascade cluster_2 Phase 3: Product Formation A This compound (or derivative) B In situ formation of reactive intermediate (e.g., Pyrazolone, Enamine) A->B Tautomerization / Reaction with Component 1 D Michael Addition (Pyrazole intermediate attacks) B->D C Knoevenagel Condensation (Aldehyde + Active Methylene) C->D Forms Michael Acceptor E Intramolecular Cyclization & Dehydration/Tautomerization D->E Forms cyclic intermediate F Fused Heterocyclic Product (e.g., Pyrano[2,3-c]pyrazole) E->F caption General workflow for pyrazole-based MCRs.

Caption: General workflow for pyrazole-based MCRs.

Key Application: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

One of the most powerful applications of pyrazole carboxylate derivatives is in the synthesis of the pyrano[2,3-c]pyrazole scaffold, a core structure in many biologically active molecules.[2] This is typically achieved through a domino four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate, or by using a pre-formed pyrazolone derivative.

Mechanistic Rationale

The reaction proceeds through a highly orchestrated cascade. The causality behind this one-pot synthesis is a sequence of well-established reactions that build complexity rapidly.

  • Pyrazole Formation (or Provision): Hydrazine hydrate reacts with a β-ketoester (e.g., ethyl acetoacetate) to form a 5-pyrazolone intermediate. Alternatively, a pre-synthesized pyrazolone like ethyl 5-hydroxy-1H-pyrazole-3-carboxylate can be used directly.[7]

  • Knoevenagel Condensation: Concurrently, the aldehyde reacts with the active methylene compound (malononitrile), typically catalyzed by a base like piperidine, to form a highly electrophilic arylidene malononitrile. This intermediate serves as a potent Michael acceptor.

  • Michael Addition: The electron-rich C4 position of the 5-pyrazolone tautomer acts as a nucleophile, attacking the Michael acceptor in a conjugate addition. This is the key C-C bond-forming step that links the two halves of the molecule.

  • Intramolecular Cyclization & Tautomerization: The newly formed adduct undergoes a rapid intramolecular cyclization, where an oxygen or nitrogen atom attacks one of the nitrile groups, followed by tautomerization to yield the stable, aromatic pyrano[2,3-c]pyrazole product.[4]

G R1 Aldehyde (R-CHO) I1 Knoevenagel Adduct (Michael Acceptor) R1->I1 Knoevenagel Condensation R2 Malononitrile R2->I1 Knoevenagel Condensation R3 Ethyl 5-hydroxy- 1H-pyrazole-3-carboxylate I2 Michael Adduct R3->I2 Michael Addition I1->I2 Michael Addition I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P Pyrano[2,3-c]pyrazole Product I3->P Tautomerization caption Mechanism of pyrano[2,3-c]pyrazole synthesis.

Caption: Mechanism of pyrano[2,3-c]pyrazole synthesis.

Protocol: Ultrasound-Assisted Synthesis of Ethyl 6-amino-5-cyano-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate

This protocol is adapted from methodologies that utilize green chemistry principles, employing ultrasound irradiation to accelerate the reaction in an aqueous medium, often eliminating the need for a catalyst.[8][9]

Materials:

  • Benzaldehyde (1 mmol, 106 mg)

  • Malononitrile (1 mmol, 66 mg)

  • Ethyl acetoacetate (1 mmol, 130 mg)

  • Hydrazine monohydrate (1 mmol, 50 mg)

  • Water or Ethanol:Water (1:1, 5 mL)

  • Reaction vessel suitable for ultrasonication

  • Ultrasonic bath

  • Buchner funnel and filter paper

Procedure:

  • Vessel Charging: In a 25 mL round-bottom flask or a thick-walled test tube, combine benzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine monohydrate (1 mmol).

  • Solvent Addition: Add 5 mL of the chosen solvent (e.g., water). The use of water as a solvent is highly advantageous for green chemistry, though ethanol-water mixtures can be used to improve solubility if needed.

  • Ultrasonication: Place the reaction vessel into an ultrasonic bath. Irradiate the mixture at a frequency of 35-40 kHz at room temperature or with gentle warming (up to 60 °C) to facilitate the reaction.

    • Scientist's Note: Ultrasound provides energy via acoustic cavitation, creating localized hot spots that dramatically increase reaction rates, often reducing reaction times from hours to minutes compared to conventional heating.[8]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7). The reaction is typically complete within 10-30 minutes.

  • Product Isolation: Upon completion, a solid precipitate usually forms. Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum or in an oven at 60-70 °C to afford the pure pyrano[2,3-c]pyrazole derivative. Further purification by recrystallization from ethanol can be performed if necessary.

Data Summary: Pyrano[2,3-c]pyrazole Synthesis

The versatility of this MCR allows for the generation of a wide array of derivatives by simply varying the aldehyde component.

EntryAldehydeCatalyst/ConditionsSolventTime (min)Yield (%)Reference
1BenzaldehydeNone / UltrasoundWater1095[8]
24-Cl-BenzaldehydeTaurine (10 mol%) / 80 °CWater12092[2]
34-NO₂-BenzaldehydeNone / UltrasoundWater1296[8]
42-ThiophenecarboxaldehydePiperidine (5 mol%) / RTWater2090[4]
54-MeO-BenzaldehydeMn/ZrO₂ / Ultrasoundaq. Ethanol1098[9]

Key Application: Biginelli-Type Synthesis of Pyrazolo[1,5-a]pyrimidines

The classical Biginelli reaction is a cornerstone for synthesizing dihydropyrimidinones. By substituting urea with an amino-functionalized pyrazole, this reaction can be adapted to create valuable pyrazolo[1,5-a]pyrimidine scaffolds. 5-Amino-1H-pyrazole-4-carbonitrile, which can be derived from pyrazole carboxylates, is an excellent substrate for this transformation.

Mechanistic Rationale

This catalyst-free, three-component reaction proceeds in a stepwise manner under thermal conditions.[10]

  • Acyl Iminium Intermediate Formation: The aldehyde and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) react to form an acyl iminium ion intermediate.

  • Nucleophilic Attack: The exocyclic amino group of the 5-aminopyrazole acts as the key nucleophile, attacking the iminium ion.

  • Cyclization and Dehydration: The endocyclic pyrazole nitrogen then attacks the carbonyl group of the ketoester moiety, leading to cyclization and subsequent dehydration to yield the final 4,7-dihydropyrazolo[1,5-a]pyrimidine product.

Protocol: Synthesis of Ethyl 3-cyano-5-methyl-2,7-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

This protocol is based on the catalyst-free method described by Vasin et al.[10]

Materials:

  • 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile (1 mmol, 184 mg)

  • Benzaldehyde (1 mmol, 106 mg)

  • Ethyl acetoacetate (1 mmol, 130 mg)

  • Dimethylformamide (DMF, 3 mL)

  • Methanol (for recrystallization)

Procedure:

  • Vessel Charging: To a 10 mL flask equipped with a reflux condenser, add 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile (1 mmol), benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and DMF (3 mL).

  • Thermal Conditions: Heat the reaction mixture to reflux (approx. 153 °C) and maintain for 3-5 hours.

    • Scientist's Note: High-boiling polar aprotic solvents like DMF are often essential for catalyst-free Biginelli-type reactions as they can stabilize the charged intermediates and provide the necessary thermal energy to overcome activation barriers.

  • Reaction Monitoring: Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1) until the starting materials are consumed.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. A precipitate may form. If not, slowly add water (10 mL) to induce precipitation.

  • Filtration and Washing: Collect the crude solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent like methanol or ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine.

Conclusion and Outlook

This compound and its direct derivatives are not merely starting materials; they are enabling synthons for the rapid construction of molecular complexity. Their strategic deployment in multicomponent reactions, such as the Hantzsch-like synthesis of pyranopyrazoles and the Biginelli-type formation of pyrazolopyrimidines, provides an exceptionally efficient route to libraries of high-value, drug-like heterocyclic compounds. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to innovate in medicinal chemistry, agrochemistry, and materials science. Future efforts will likely focus on developing stereoselective versions of these reactions and expanding the scope of accessible scaffolds through the integration of novel MCRs.

References

  • Al-Zaydi, K. M. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4996. [Link]

  • Al-Zaydi, K. M. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • El-Maksoud, A., et al. (n.d.). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. [Link]

  • Shakiba, S., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13, 31146-31169. [Link]

  • Kumar, A., et al. (2024). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. [Link]

  • Al-Zaydi, K. M. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4996. [Link]

  • Anonymous. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • Various Authors. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. [Link]

  • Various Authors. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]

  • Awang, K., et al. (2018). Practical synthesis and electronic study of non-spiro and spiropyrano[2,3-c]pyrazole-3-carboxylate derivatives via uncatalyzed domino one-pot, four-component reactions. ACG Publications. [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 634724. [Link]

  • Shahbazi, S., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. [Link]

  • Various Authors. (n.d.). A pictorial representation of various perspectives in ethyl 4-formyl-1-aryl-1H-pyrazole-3-carboxylate for the synthesis of pyrazole-fused frameworks. ResearchGate. [Link]

  • Vasin, V. A., et al. (2016). Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. RSC Advances. [Link]

  • Li, G., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

identifying common impurities in ethyl 1H-pyrazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and resolve common impurities, ensuring the integrity of your research and development efforts.

Introduction to the Synthesis

The synthesis of this compound and its derivatives is a cornerstone in the development of numerous pharmaceuticals. A prevalent and robust method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1] In the case of this compound, a common precursor is an unsymmetrical 1,3-dicarbonyl compound, which can lead to the formation of specific and often challenging-to-remove impurities. This guide will focus on the identification and mitigation of these common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've synthesized this compound, but my analytical data (NMR, HPLC) suggests the presence of a significant impurity. What is the most likely culprit?

A1: The most common impurity in the synthesis of this compound from an unsymmetrical 1,3-dicarbonyl precursor is its regioisomer, ethyl 1H-pyrazole-5-carboxylate. [2][3]

This occurs because the initial reaction of hydrazine with the unsymmetrical dicarbonyl compound can proceed via two different condensation pathways. The nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups, leading to the formation of two distinct pyrazole regioisomers.[4][5] The reaction's regioselectivity can be influenced by factors such as the solvent used and steric hindrance of the substituents.[4][6]

Q2: How can I definitively identify the presence of the ethyl 1H-pyrazole-5-carboxylate regioisomer?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of the regioisomeric impurity.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method is often the most effective way to separate and quantify the two regioisomers. Due to differences in their polarity, the desired product and the regioisomeric impurity will exhibit distinct retention times, appearing as two separate peaks.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for identifying the presence of both isomers. The chemical shifts of the protons and carbons on the pyrazole ring and the ethyl ester group will differ slightly but measurably between the two regioisomers.[2][7] Two-dimensional NMR techniques, such as NOESY, can be particularly insightful for confirming the spatial arrangement of the substituents on the pyrazole ring.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC may not always provide baseline separation of the isomers, the mass spectra of the two regioisomers will be identical, confirming the presence of an impurity with the same molecular weight as the desired product.[2]

Q3: What are some other potential, less common impurities I should be aware of?

A3: While the regioisomer is the most prevalent impurity, other byproducts and unreacted starting materials can also contaminate your final product. These may include:

  • Unreacted Starting Materials: Depending on the reaction conditions and stoichiometry, unreacted 1,3-dicarbonyl precursor or hydrazine may remain.

  • Hydrazone Byproducts: Incomplete cyclization can lead to the formation of hydrazone intermediates.[3]

  • Pyrazolone Derivatives: Under certain conditions, particularly with specific starting materials like β-ketoesters, the formation of pyrazolone byproducts is possible.[8][9]

  • Hydrolysis Product: If the reaction or work-up conditions are not carefully controlled (e.g., presence of strong acid or base at elevated temperatures), the ethyl ester can hydrolyze to the corresponding carboxylic acid (1H-pyrazole-3-carboxylic acid).[10]

Q4: What are the best methods for purifying this compound and removing these impurities?

A4: The choice of purification method will depend on the nature and quantity of the impurities present.

  • Column Chromatography: This is the most effective and widely recommended method for separating the desired product from its regioisomer.[2][6] A silica gel stationary phase with an optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) can exploit the subtle polarity differences between the isomers to achieve good separation.

  • Recrystallization: This technique can be effective for removing minor impurities and in some cases, the regioisomer, provided there is a significant difference in the solubility of the desired compound and the impurity in the chosen solvent system.

  • Acid-Base Extraction: To remove any acidic (e.g., the hydrolyzed carboxylic acid) or basic (e.g., unreacted hydrazine) impurities, a liquid-liquid extraction with a dilute aqueous base followed by a dilute aqueous acid wash can be performed during the work-up.

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on the specific 1,3-dicarbonyl precursor used.

Materials:

  • 1,3-dicarbonyl precursor (e.g., diethyl 2-(ethoxymethylene)malonate)

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl precursor (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.0 - 1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Common Impurities and their Identification

ImpurityFormation MechanismRecommended Analytical Technique(s)
Ethyl 1H-pyrazole-5-carboxylate (Regioisomer)Non-regioselective cyclocondensationHPLC, ¹H & ¹³C NMR, 2D-NMR (NOESY)
Unreacted 1,3-dicarbonyl precursorIncomplete reactionTLC, HPLC, ¹H NMR
Unreacted HydrazineIncomplete reactionTLC, ¹H NMR (can be exchanged with D₂O)
Hydrazone intermediatesIncomplete cyclizationTLC, HPLC, ¹H NMR, MS
1H-Pyrazole-3-carboxylic acidHydrolysis of the esterHPLC, ¹H NMR, IR (broad O-H stretch)
Pyrazolone derivativesSide reaction with specific precursorsHPLC, ¹H & ¹³C NMR, MS

Visualizations

Reaction Pathway and Impurity Formation

The following diagram illustrates the synthetic pathway for this compound and the competing pathway leading to the formation of the regioisomeric impurity.

G Start Unsymmetrical 1,3-Dicarbonyl + Hydrazine IntermediateA Intermediate A Start->IntermediateA Attack at Carbonyl 1 IntermediateB Intermediate B Start->IntermediateB Attack at Carbonyl 2 Product This compound (Desired Product) IntermediateA->Product Cyclization Impurity Ethyl 1H-pyrazole-5-carboxylate (Regioisomeric Impurity) IntermediateB->Impurity Cyclization

Caption: Formation of desired product and regioisomeric impurity.

References

  • Szilágyi, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Synthesis. Available from: [Link]

  • Rozada, I., et al. (2008). Theoretical aspects of the unexpected regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones. Synlett. Available from: [Link]

  • El-Shehry, M. F., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals. Available from: [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Inorganica Chimica Acta. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Schmid, M. B., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available from: [Link]

  • Patent WO2011076194A1. Method for purifying pyrazoles.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • El-Shehry, M. F., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Singh, R. K., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Available from: [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available from: [Link]

  • Wang, X., et al. (2019). Synthesis, Crystal Structure and DFT Study of Ethyl 5-(Trimethylsilyl)-1-1H-Pyrazole-3-Carboxylate. Crystals. Available from: [Link]

  • El-Shehry, M. F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Patel, P. D., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available from: [Link]

  • Youssef, A. M. S., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available from: [Link]

  • Stanovnik, B., et al. (1998). A one-step synthesis of pyrazolone. Journal of Heterocyclic Chemistry. Available from: [Link]

  • Patent CN111138289B. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Morales-delaRosa, S., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available from: [Link]

  • Knorr Pyrazole Synthesis. (2019). YouTube. Available from: [Link]

  • Sivasubramanian, S., & Muthusubramanian, S. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available from: [Link]

  • Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available from: [Link]

  • Ahmad, V. U., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules. Available from: [Link]

  • Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. Available from: [Link]

  • Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 1H-Pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

The formation of pyrazoles via the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine, a reaction broadly known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.[1][2][3] However, when using unsymmetrical dicarbonyl precursors, a significant challenge arises: the control of regioselectivity. This guide provides in-depth, experience-driven advice to address this and other common hurdles.

Section 1: The Core Synthesis - Mechanism and Regioselectivity

The most prevalent route to this compound involves the reaction of a β-ketoester equivalent, such as diethyl 2-formylsuccinate, with hydrazine.[4] The core of the challenge lies in controlling which carbonyl group of the dicarbonyl compound the hydrazine initially attacks. This choice dictates the final position of the ester group on the pyrazole ring, leading to either the desired 3-carboxylate or the isomeric 5-carboxylate.

The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring.[3][5] The regiochemical outcome is highly dependent on the reaction conditions, particularly the pH.

G start Unsymmetrical 1,3-Dicarbonyl (e.g., Diethyl 2-formylsuccinate) + Hydrazine n1_attack Path A: Attack at C1 (Ketone) start->n1_attack Acidic Conditions (Favored) n2_attack Path B: Attack at C3 (Aldehyde) start->n2_attack Basic/Neutral Conditions int_a Intermediate A (Hydrazone) n1_attack->int_a int_b Intermediate B (Hydrazone) n2_attack->int_b cycl_a Cyclization/ Dehydration int_a->cycl_a cycl_b Cyclization/ Dehydration int_b->cycl_b prod_a Ethyl 1H-pyrazole-5-carboxylate (Isomer) cycl_a->prod_a prod_b This compound (Desired Product) cycl_b->prod_b

Caption: Reaction mechanism showing the two possible pathways.

Section 2: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you diagnose and resolve experimental challenges.

Problem 1: Low Overall Yield

  • Q: My final isolated yield is consistently below 50%. What are the primary factors to investigate?

    A: Low yields can stem from several factors, from starting material quality to reaction workup. Follow this diagnostic workflow:

    G start Low Yield Detected sm_purity 1. Verify Starting Material Purity (NMR, GC) start->sm_purity stoich 2. Check Stoichiometry (Hydrazine is volatile) sm_purity->stoich Purity OK? temp 3. Monitor Internal Reaction Temperature stoich->temp Stoich. OK? workup 4. Optimize Workup & Purification temp->workup Temp. OK? result Improved Yield workup->result

    Caption: Workflow for troubleshooting low reaction yields.

    • Starting Material Integrity: Ensure the 1,3-dicarbonyl compound has not degraded. For example, diethyl 2-formylsuccinate can be unstable. Use freshly prepared or properly stored materials.

    • Hydrazine Stoichiometry: Hydrazine hydrate is volatile. Use a slight excess (1.1-1.2 equivalents) to compensate for any loss. Ensure accurate measurement.

    • Temperature Control: The cyclocondensation is often exothermic.[6] A runaway reaction can lead to side products. Use an ice bath during the initial addition of hydrazine and maintain a controlled temperature throughout the reaction.

    • Workup and Isolation: The product, this compound, has some water solubility. During aqueous workup, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Salting out with brine can improve extraction efficiency.

Problem 2: Poor Regioselectivity (Isomer Formation)

  • Q: My NMR analysis shows a significant amount of the ethyl 1H-pyrazole-5-carboxylate isomer. How can I improve the regioselectivity for the 3-carboxylate?

    A: This is the most common and critical challenge. Regioselectivity is primarily governed by the reaction's pH, which dictates the initial site of nucleophilic attack by hydrazine.[1][7]

    • Expert Insight: Under acidic conditions, the more reactive carbonyl group (typically an aldehyde) is protonated, but the less nucleophilic nitrogen of hydrazine attacks the more electrophilic carbon of the ketone. This pathway favors the formation of the 3-carboxylate isomer. Conversely, under neutral or basic conditions, the more nucleophilic nitrogen of hydrazine tends to attack the more sterically accessible and reactive aldehyde carbonyl, leading to the 5-carboxylate isomer.

ConditionCatalystPredominant IsomerRationale
Acidic Acetic Acid, HClThis compound (Desired) Favors initial attack at the keto-carbonyl group.[3][7]
Neutral/Basic No catalyst, NaOEtEthyl 1H-pyrazole-5-carboxylate (Isomer)Favors initial attack at the more reactive aldo-carbonyl group.

Problem 3: Product Purification Challenges

  • Q: I'm struggling to obtain a pure product. What are the likely impurities and the best purification methods?

    A: The primary impurity is often the unwanted regioisomer, which can have very similar physical properties to the desired product, making separation difficult.

    Common Impurities:

    • Ethyl 1H-pyrazole-5-carboxylate

    • Unreacted starting materials

    • Polymeric or tar-like byproducts from side reactions

    Purification Strategies:

    • Recrystallization: This is the most effective method if a suitable solvent system can be found. The key is to find a solvent where the solubility difference between the two isomers is maximized.

Solvent SystemSuitabilityNotes
Ethanol/Water GoodThe desired product is often less soluble in cold aqueous ethanol.
Ethyl Acetate/Hexane ExcellentA common choice for moderately polar compounds. Dissolve in minimal hot ethyl acetate and add hexane until turbidity is observed, then cool slowly.
Toluene FairCan be effective, but may require careful temperature control.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best starting material for this synthesis? A common and effective precursor is diethyl 2-formylsuccinate, which can be reacted with hydrazine hydrate.[4] Another route involves the reaction of ethyl glyoxalate with a suitable C3-building block.

  • Q2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica plate and an eluent system like 1:1 Hexane:Ethyl Acetate. The product pyrazole will be more polar than the dicarbonyl starting material. Staining with potassium permanganate can help visualize the spots. For quantitative analysis and isomer ratio determination, ¹H NMR or GC-MS of an aliquot from the reaction mixture is recommended.

  • Q3: What are the critical safety precautions when working with hydrazine? Hydrazine is toxic, corrosive, and a suspected carcinogen. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a quench solution (e.g., dilute sodium hypochlorite) ready for any spills.

  • Q4: I need to scale up this reaction. What are the main considerations? When scaling up, heat management becomes critical due to the reaction's exothermicity.[6] The surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6] Ensure your reactor has adequate cooling capacity. A slow, controlled addition of hydrazine via an addition funnel is mandatory to prevent a dangerous temperature spike.[6]

Section 4: Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is optimized for high regioselectivity towards the 3-carboxylate isomer.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve diethyl 2-formylsuccinate (1.0 eq) in absolute ethanol (5 mL per gram of starting material). Place the flask in an ice-water bath.

  • Reagent Preparation: In the addition funnel, prepare a solution of hydrazine hydrate (1.1 eq) in absolute ethanol (2 mL per mL of hydrazine) and add glacial acetic acid (1.2 eq).

  • Reaction: Add the hydrazine/acetic acid solution dropwise to the stirred dicarbonyl solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) to remove acetic acid, followed by a wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white to off-white solid.

Protocol 2: Analysis of Regioisomer Ratio by ¹H NMR

  • Sample Prep: Dissolve a small amount of the crude product in deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Identify the characteristic signals for each isomer. The proton on the pyrazole ring (C4-H for the 3-carboxylate and C4-H for the 5-carboxylate) will appear as distinct singlets in the aromatic region (typically 6.5-8.0 ppm).

  • Integration: Integrate the area of the characteristic singlet for each isomer. The ratio of these integrals corresponds to the molar ratio of the isomers in the mixture.

References

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate.
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. (n.d.). Benchchem.
  • Synthesis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. (2022). Who we serve.
  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (n.d.). Benchchem.
  • The Reaction of a-Acylsuccinic Esters With Hydrazine. (n.d.). ElectronicsAndBooks.

Sources

managing side reactions during the synthesis of pyrazole esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting strategies and answers to frequently asked questions to help you manage and overcome common challenges, particularly the formation of side products, during your experiments.

Introduction: The Challenge of Selectivity in Pyrazole Synthesis

The synthesis of pyrazole esters, core scaffolds in numerous pharmaceuticals and agrochemicals, is a well-established field.[1] However, the classic Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often presents a significant challenge: a lack of regioselectivity.[2] When using non-symmetrical dicarbonyl compounds, the reaction can lead to a mixture of two constitutional isomers, complicating purification and reducing the yield of the desired product.[3][4] This guide provides field-proven insights and detailed protocols to help you navigate these challenges effectively.

Troubleshooting Guide: Managing Common Side Reactions

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Poor Regioselectivity and Formation of Isomeric Esters

You observe a mixture of two or more pyrazole ester regioisomers in your final product, confirmed by ¹H NMR or HPLC analysis. This is the most common side reaction, arising from the two distinct electrophilic carbonyl carbons in the 1,3-dicarbonyl starting material.[4]

The reaction pathway is influenced by a delicate balance of factors:

  • Nucleophilicity of Hydrazine: In substituted hydrazines (e.g., methylhydrazine), the two nitrogen atoms have different nucleophilicities.

  • Reactivity of Carbonyls: In an unsymmetrical 1,3-diketone, one carbonyl group is typically more electrophilic (less sterically hindered or adjacent to an electron-withdrawing group) than the other.

  • Reaction Conditions: The solvent and catalyst play a critical role in mediating the reaction kinetics and thermodynamic stability of intermediates, ultimately dictating the final isomeric ratio.[5]

Solution A: Solvent-Mediated Regiocontrol

The polarity and hydrogen-bonding capability of the solvent can dramatically influence which nitrogen of the hydrazine attacks which carbonyl group.

  • Insight: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity.[4] Their strong hydrogen-bond-donating ability can stabilize key intermediates, favoring the formation of one isomer over the other. Aprotic dipolar solvents like DMF or DMAc have also been reported to yield better results than traditional protic solvents like ethanol.[3][6]

  • Workflow Diagram: Solvent Selection for Regiocontrol

    Caption: Logical workflow for troubleshooting poor regioselectivity via solvent optimization.

Solution B: Strategic Catalyst Selection

The choice of catalyst can steer the reaction towards a single regioisomer.

  • Insight: While many reactions are run under acidic conditions (e.g., acetic acid), specialized catalysts can offer superior control. Silver triflate (AgOTf) has been used for highly regioselective synthesis of 3-CF₃-pyrazoles at room temperature.[2] Lewis acids like lithium perchlorate (LiClO₄) can also effectively catalyze the reaction, sometimes proceeding smoothly at room temperature where uncatalyzed reactions fail.[2]

  • Data Table: Catalyst Performance in Pyrazole Synthesis

CatalystReactantsLoadingSolventTemp.TimeYield (%)Key AdvantageReference
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGoodStandard, widely used[7]
AgOTfTrifluoromethylated Ynones, Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%High regioselectivity, mild conditions[2][7]
LiClO₄1,3-Diketones, HydrazinesCatalyticEthylene GlycolRoom TempVaries70-95%Eco-friendly, mild conditions[2]
Nano-ZnOPhenylhydrazone, Ethyl AcetoacetateCatalyticNot SpecifiedNot SpecifiedShortup to 95%Green protocol, high yield[1]

Solution C: Temperature and Reaction Time Optimization

  • Insight: For some systems, temperature is a critical control parameter. For instance, in certain silver-catalyzed reactions, raising the temperature to 60 °C improved yield, but further increases were detrimental.[2] It is crucial to perform an optimization matrix to find the sweet spot for your specific substrates.

Problem 2: Formation of Dimer Byproducts

You observe a high-molecular-weight byproduct, potentially a dimer, especially when using amino-substituted pyrazole precursors.

  • Insight: 5-Aminopyrazoles are known to undergo copper-promoted oxidative dimerization to form pyrazole-fused pyridazines or pyrazines.[8][9] This C-H/N-H or N-H/N-H coupling is a known side reaction pathway.

  • Solutions:

    • Protecting Groups: If your synthesis plan allows, protect the amino group (e.g., as an amide) before subsequent reactions.

    • Control of Oxidants: Avoid unnecessary exposure to air/oxygen, especially in the presence of catalytic copper or other transition metals. Running the reaction under an inert atmosphere (N₂ or Ar) can mitigate this side reaction.

    • Purification: These dimer byproducts are often significantly less polar or have different solubility profiles, allowing for separation by crystallization or chromatography.[10]

Problem 3: N-Alkylation Side Reactions

During esterification or subsequent modification steps involving alkyl halides, you observe alkylation on one of the pyrazole's ring nitrogens in addition to the desired ester formation.

  • Insight: The pyrazole ring contains two nitrogen atoms that can act as nucleophiles, especially after deprotonation. This leads to a competition between N-alkylation and other desired reactions.[11] The regioselectivity of N-alkylation is often controlled by sterics, with the alkyl group adding to the less hindered nitrogen.[12][13]

  • Solutions:

    • Use of Mild Alkylating Agents: For N-alkylation, trichloroacetimidates under Brønsted acid catalysis can be a milder alternative to strong bases and alkyl halides, potentially offering different selectivity.[12]

    • Order of Operations: Synthesize the N-substituted pyrazole first, if that is the desired scaffold, before introducing the ester functionality. This avoids ambiguity.

    • Enzymatic Catalysis: For ultimate selectivity, engineered enzymes have been developed that can perform N-alkylation with near-perfect regiodivergence, though this is a highly specialized approach.[11]

Frequently Asked Questions (FAQs)

Q1: How do I choose between an acid or base catalyst for my pyrazole synthesis? Generally, the condensation of 1,3-diketones and hydrazines is catalyzed by acid (like acetic or sulfuric acid) to activate the carbonyl groups.[1] However, some syntheses, such as those starting from nitroolefins and hydrazones, utilize a strong base (like t-BuOK) to achieve high regioselectivity for a different isomer.[3] The choice depends on your specific starting materials and desired regioisomer.

Q2: My pyrazole ester is difficult to purify. What are some non-chromatographic methods? Purification can often be achieved without resorting to silica gel chromatography.

  • Method: Acid Salt Crystallization

    • Principle: Pyrazoles are basic and can be protonated by strong acids to form salts. These salts often have different solubility properties than the free base and can be selectively crystallized, leaving non-basic impurities behind in the solvent.[14][15]

    • Diagram: Purification via Acid Salt Formation

      G cluster_0 Step 1: Dissolution & Protonation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Isolation & Neutralization start Crude Product (Pyrazole Ester + Impurities) in Organic Solvent (e.g., Acetone) add_acid Add equimolar amount of strong acid (e.g., H₃PO₄ or HCl) start->add_acid salt_formation Pyrazole Ester Salt (Solid) precipitates add_acid->salt_formation impurities_remain Neutral Impurities (Remain in Solution) filter Filter to isolate the salt crystals salt_formation->filter neutralize Re-dissolve salt and neutralize with base (e.g., NaHCO₃) to recover pure pyrazole ester. filter->neutralize

      Caption: Workflow for purifying pyrazole esters by forming and crystallizing acid addition salts.

  • Protocol: General Procedure for Purification via Phosphate Salt Formation

    • Dissolve the crude pyrazole ester product in a suitable organic solvent like acetone or isopropanol.[14]

    • Slowly add an equimolar amount of phosphoric acid (H₃PO₄) while stirring.

    • Cool the mixture to promote crystallization of the pyrazolium phosphate salt.

    • Isolate the salt by filtration and wash with cold solvent.

    • To recover the free base, dissolve the salt in water and neutralize with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the pure pyrazole ester with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

Q3: How can I reliably characterize my pyrazole ester and its regioisomers? A combination of spectroscopic techniques is essential.

  • ¹H NMR: This is the most powerful tool for distinguishing regioisomers. The chemical shift of the pyrazole C-H proton and the protons on the substituents will be different for each isomer. NOESY experiments can be used to confirm through-space proximity between substituents on the ring and the N-alkyl group, definitively assigning the structure.[12]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are unique for each isomer.

  • Mass Spectrometry (MS): While MS will give the same molecular weight for isomers, it confirms the mass of the product and helps identify impurities. High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition.[16]

  • FT-IR: Useful for confirming the presence of key functional groups, such as the ester carbonyl (C=O) stretch (typically ~1700-1750 cm⁻¹) and N-H or C-H bonds.[17]

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2009). ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC - NIH. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2012). ACS Publications. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Method for purifying pyrazoles. (2011).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). NIH. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Wiley Online Library. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ResearchGate. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling (Supplementary Information). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). MDPI. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). PubMed. [Link]

  • Process for the purification of pyrazoles. (2009).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014). ResearchGate. [Link]

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. (2014). Royal Society of Chemistry. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole... (2018). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression. (2018). Iranian Chemical Communication. [Link]

  • (a) The three protonated isomers of pyrazole and their PM3 standard... (2017). ResearchGate. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2010). ResearchGate. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development. [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2025). RSC Publishing. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 1H-Pyrazole-3-Carboxylate

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and proper storage of this compound (CAS No: 5932-27-4). As a key building block in pharmaceutical synthesis and medicinal chemistry, maintaining its integrity is paramount for reproducible experimental outcomes.[1][2] This document is intended for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

1. What are the optimal storage conditions for solid this compound?

The compound is generally stable when stored correctly.[3][4] For long-term storage and to ensure maximum shelf-life, the following conditions are recommended based on information from safety data sheets (SDS) and supplier guidelines.

Table 1: Recommended Storage Conditions for Solid this compound

Condition Recommendation Rationale & Justification
Temperature Store in a cool place; room temperature is acceptable.[3][5] Avoids potential thermal degradation. While stable at room temperature, extreme heat should be avoided.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[3][6] The pyrazole ring can be susceptible to oxidation over time. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis of the ester group.
Container Keep container tightly closed.[3][4][6] Prevents contamination and exposure to atmospheric moisture and oxygen.
Location Store in a dry and well-ventilated area.[3][7] Minimizes moisture exposure, which can lead to hydrolysis. Good ventilation is a standard safety practice for all chemicals.

| Incompatibilities | Store away from strong oxidizing agents.[3][4] | Prevents potentially hazardous reactions that could degrade the compound. |

2. Is it mandatory to store it under an inert atmosphere?

For short-term storage (weeks to a few months), storage in a tightly sealed container in a desiccator may be sufficient. However, for long-term storage (months to years) or for applications requiring very high purity, an inert atmosphere is strongly recommended.[3][6] This is a preventative measure to minimize the risk of slow degradation pathways, ensuring the compound's integrity for sensitive downstream applications.

3. What are the physical and chemical signs of degradation?

Degradation of this compound can manifest in several ways:

  • Change in Appearance: The pure compound is a solid.[3] Any significant change in color (e.g., yellowing or browning) or texture (e.g., clumping, becoming oily) suggests the presence of impurities or degradation products.

  • Melting Point Depression: The melting point of the pure compound is reported to be in the range of 148-154 °C.[3] A significant depression or broadening of this range is a classic indicator of impurity.

  • Insolubility: If the compound does not dissolve in a solvent in which it was previously soluble, this may indicate polymerization or the formation of insoluble byproducts.

  • Inconsistent Analytical Data: Discrepancies in NMR, LC-MS, or other analytical data compared to a reference standard are clear signs of degradation or contamination.

4. Is the compound sensitive to light or moisture?

While specific photostability data is not prominently available, heterocyclic compounds can be light-sensitive. Therefore, storing the compound in an opaque container or in a dark location is a prudent practice. The ester functional group is susceptible to hydrolysis, making the compound sensitive to moisture, especially under acidic or basic conditions.[8] Keeping the container tightly sealed and storing it in a dry environment is crucial.[3]

5. How long can I store stock solutions, and under what conditions?

Section 2: Troubleshooting Guide

This section provides a logical framework for troubleshooting experimental issues that may be related to the stability of this compound.

G Troubleshooting Workflow: Compound Stability start Experimental Anomaly (e.g., low yield, unexpected side product, no reaction) check_appearance Visually Inspect Compound - Color change? - Clumping/Oily? start->check_appearance check_solubility Check Solubility - Does it dissolve as expected? start->check_solubility check_age Review Storage History - Age of compound? - Stored under inert gas? start->check_age decision_appearance Degradation Suspected? check_appearance->decision_appearance decision_solubility Solubility Issue? check_solubility->decision_solubility check_age->decision_appearance action_qc Action: Perform Quality Control - Run Melting Point (Protocol 1) - Obtain analytical data (NMR, LC-MS) decision_appearance->action_qc Yes end_ok Compound Likely Stable Investigate other experimental parameters decision_appearance->end_ok No action_dissolution Troubleshoot Dissolution - Gently warm or sonicate - Check solvent purity decision_solubility->action_dissolution Yes decision_solubility->end_ok No action_purify Action: Purify Material (e.g., recrystallization) action_qc->action_purify If impure action_new_reagent Action: Use New Reagent - Purchase from a reputable supplier - Use a freshly opened bottle action_qc->action_new_reagent If severely degraded

Caption: Troubleshooting workflow for compound stability issues.

1. My reaction is yielding poor results. Could the this compound have degraded?

Yes, this is a possibility. Chemical degradation can lead to lower effective concentrations of the starting material and introduce impurities that may inhibit or interfere with the reaction.

  • First Steps: Refer to the troubleshooting workflow above. Start by visually inspecting the solid material for any changes in color or texture.

  • Verification: The most definitive way to check for degradation is to perform a quality control check. A simple melting point determination is a fast and effective method (see Protocol 1). If the melting point is sharp and within the expected range (148-154 °C), the compound is likely of high purity.[3] If it is broad or depressed, degradation has likely occurred. For a more detailed analysis, obtain an NMR spectrum and compare it to a reference spectrum.

2. The solid has turned from white to a yellowish-brown. What does this indicate and can I still use it?

A change in color is a strong indicator of chemical degradation. This is often due to slow oxidation or other side reactions occurring upon exposure to air, light, or trace impurities over time. While the material may still contain a significant amount of the desired compound, it is no longer of high purity. Using it is not recommended for reactions where stoichiometry is critical or where byproducts could complicate purification. If you must use it, purification by recrystallization is advised. However, the most reliable approach is to use a new, unopened batch of the reagent.

3. The compound is not dissolving in a solvent it should be soluble in. What can I do?

First, confirm that you are using a fresh, anhydrous grade of the solvent, as water or other contaminants in the solvent can affect solubility. If the solvent is appropriate and pure, difficulty in dissolving may suggest that the compound has polymerized or degraded into less soluble byproducts. You can try gently warming the mixture or using an ultrasonic bath to aid dissolution. If it still fails to dissolve, the compound is likely compromised and should not be used.

Section 3: Experimental Protocols

Protocol 1: Quality Assessment by Melting Point Determination

This protocol describes a fundamental technique to assess the purity of your this compound solid. A pure crystalline solid has a characteristic, sharp melting point, whereas an impure substance melts over a wider range and at a lower temperature.

Objective: To determine the melting point range of a sample and compare it to the literature value (148-154 °C) to infer its purity.[3]

Materials:

  • Melting point apparatus

  • Capillary tubes (closed at one end)

  • Sample of this compound

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Sample Preparation: Place a small amount of the solid on a clean, dry surface. If the crystals are large, gently crush them into a fine powder using a spatula or mortar and pestle. This ensures uniform packing and heat transfer.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to force a small amount of the sample into the tube. Invert the tube and tap the closed end gently on a hard surface to pack the powder down. Aim for a packed sample height of 2-3 mm.

  • Placing the Sample: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating Rate: Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to quickly approach the expected melting point.

  • Observation: At approximately 20 °C below the expected melting point (i.e., around 128 °C), reduce the heating rate to 1-2 °C/min. A slow heating rate is critical for an accurate reading.

  • Record the Range: Observe the sample closely.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • Interpretation:

    • High Purity: A sharp melting range of 1-2 °C that falls within the literature value (e.g., 150-151 °C) indicates high purity.

    • Impure/Degraded: A broad melting range (>3 °C) and/or a range that is significantly below the literature value (e.g., 142-147 °C) indicates the presence of impurities or degradation products.

Section 4: References

  • ChemicalBook. (2025). Ethyl pyrazole-3-carboxylate - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • MedChemExpress. (2024). Ethyl 3-amino-1H-pyrazole-4-carboxylate - SDS. Retrieved from --INVALID-LINK--

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 1-ethyl-1H-pyrazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2023). Safety Data Sheet - Ethyl 5-amino-1-methyl-4-pyrazolecarboxylate. Retrieved from --INVALID-LINK--

  • Wokai Biotechnology Co., Ltd. (n.d.). SAFETY DATA SHEET - 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl Pyrazole-3-carboxylate. Retrieved from --INVALID-LINK--

  • Szilágyi, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Organic Process Research & Development. Retrieved from ResearchGate.

  • Singh, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Retrieved from ResearchGate.

  • BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Georganics. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Thieme. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Retrieved from --INVALID-LINK--

References

Technical Support Center: Preventing N-Alkylation Side Products in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole chemistry. The regioselective N-alkylation of unsymmetrically substituted pyrazoles is a persistent challenge due to the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2). This often results in the formation of hard-to-separate regioisomeric mixtures, impacting yield and purity.[1][2][3]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you control and prevent the formation of unwanted N-alkylation side products.

Frequently Asked Questions (FAQs)

Q1: Why is controlling N-alkylation in pyrazole synthesis so challenging?

The core of the problem lies in the tautomerism of the pyrazole ring, which makes the N1 and N2 positions have very similar reactivity.[2] Alkylation is often substrate-controlled, leading to mixtures of products that are difficult to separate.[2] The final ratio of N1 to N2 alkylated products is a delicate balance of steric and electronic effects of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions.[3][4]

Q2: What are the primary factors influencing whether alkylation occurs at the N1 or N2 position?

The regiochemical outcome is governed by a combination of factors:

  • Steric Hindrance: This is often the dominant factor. The alkyl group will preferentially add to the less sterically hindered nitrogen atom.[4] The bulkiness of substituents at the C3 and C5 positions of the pyrazole ring, as well as the steric bulk of the alkylating agent itself, are critical.[3][4]

  • Reaction Conditions (Solvent, Base, Counter-ion): The choice of solvent and base can dramatically influence the regioselectivity. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) often favors N1-alkylation.[1][3] Polar aprotic solvents like DMF, DMAc, and NMP can also promote the formation of a single regioisomer.[5]

  • Electronic Effects: Electron-donating or -withdrawing groups on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the alkylation site.

  • Kinetic vs. Thermodynamic Control: At lower temperatures and shorter reaction times (kinetic control), the product that forms faster is favored.[6][7] At higher temperatures and longer reaction times (thermodynamic control), the more stable product will be the major isomer.[6][7][8][9][10]

Q3: I am getting a mixture of N1 and N2 isomers. How can I favor the N1-alkylated product?

To selectively synthesize the N1-alkylated pyrazole, consider the following strategies:

  • Leverage Steric Hindrance: If possible, design your pyrazole precursor so that the substituent at the C3 position is bulkier than the substituent at the C5 position. This will sterically shield the N2 nitrogen, directing the alkylating agent to the N1 position.

  • Use Bulky Alkylating Agents: Employing sterically demanding alkylating agents can enhance N1 selectivity. A notable example is the use of α-halomethylsilanes, which can significantly improve N1 selectivity, followed by a protodesilylation step.[11]

  • Utilize a Directing Protecting Group: A triphenylsilyl group can be used to sterically block one of the nitrogen atoms, directing alkylation to the other. This group can then be removed.[12]

  • Optimize Reaction Conditions: As mentioned, combinations like K2CO3 in DMSO are known to favor N1-alkylation.[12]

Q4: Conversely, how can I promote the formation of the N2-alkylated isomer?

Favoring the N2 position often requires overcoming the inherent steric factors. Here are some approaches:

  • Catalyst-Controlled Alkylation: The use of certain catalysts, such as magnesium-based Lewis acids, has been shown to direct alkylation specifically to the N2 position.

  • Enzymatic Alkylation: Engineered enzymes have demonstrated the ability to perform highly regioselective alkylation of pyrazoles, achieving greater than 99% selectivity for a specific isomer.[2]

  • Strategic Substituent Placement: Ensure the substituent at the C5 position is significantly bulkier than the one at the C3 position.

Troubleshooting Guides

Issue 1: Poor Regioselectivity with a Mixture of N1 and N2 Products

This is the most common issue in pyrazole N-alkylation.

Root Cause Analysis
  • Similar Steric Environment: The substituents at C3 and C5 may be of similar size, offering little steric differentiation between N1 and N2.

  • Suboptimal Reaction Conditions: The chosen base and solvent may not be providing sufficient directing effect.

  • Reactive Alkylating Agent: Small and highly reactive alkylating agents (e.g., methyl iodide) are less selective.

Solutions and Protocols

Workflow for Optimizing Regioselectivity

start Start: Mixture of N1/N2 Isomers sterics Analyze Steric Hindrance at C3 and C5 start->sterics reagent Modify Alkylating Agent sterics->reagent If sterics are similar conditions Screen Reaction Conditions (Base, Solvent, Temperature) sterics->conditions If sterics are different reagent->conditions protecting_group Consider Protecting Group Strategy conditions->protecting_group If optimization is insufficient end Achieve Desired Regioisomer conditions->end If successful protecting_group->end

Caption: Workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.

Protocol 1: Screening Bases and Solvents for N1-Selectivity

  • Setup: In parallel reaction vials, add your pyrazole starting material (1 equivalent).

  • Base Addition:

    • Vial A: Add K2CO3 (1.5 equivalents).

    • Vial B: Add Cs2CO3 (1.5 equivalents).

    • Vial C: Add NaH (60% dispersion in mineral oil, 1.2 equivalents) carefully in a fume hood.

  • Solvent Addition:

    • To Vials A and B, add DMSO.

    • To Vial C, add anhydrous THF.

  • Alkylating Agent: Add the alkylating agent (1.1 equivalents) to each vial.

  • Reaction: Stir the reactions at room temperature and monitor by TLC or LC-MS. If no reaction occurs, gently heat to 50-80°C.

  • Analysis: After completion, quench the reactions appropriately, work up, and determine the N1:N2 ratio by ¹H NMR or other suitable analytical techniques.

ConditionTypical Outcome
K2CO3 / DMSOGenerally good N1-selectivity[12]
Cs2CO3 / DMFOften provides good N1-selectivity
NaH / THFStrong base, can favor N1-alkylation[1]
Issue 2: Low Overall Yield Despite Good Regioselectivity

Even when one isomer is favored, the overall yield might be low.

Root Cause Analysis
  • Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the pyrazole N-H.

  • Side Reactions of the Alkylating Agent: The alkylating agent might be unstable under the reaction conditions or react with the solvent.

  • Product Inhibition: The product may be inhibiting the reaction.

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, or conversely, heating may be causing decomposition.

Solutions and Protocols

Protocol 2: Enhancing Yield with Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) can often improve yields and drastically reduce reaction times by providing uniform and rapid heating.[13][14][15][16][17]

  • Reaction Mixture: In a microwave-safe reaction vessel, combine the pyrazole (1 equivalent), the chosen base (e.g., K2CO3, 1.5 equivalents), and the alkylating agent (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or even solvent-free).[13]

  • Microwave Irradiation: Place the vessel in a microwave reactor. Set the temperature to 100-120°C and the power to an appropriate level (e.g., 300-400 W). Irradiate for a short period (e.g., 5-20 minutes).[13][15]

  • Monitoring and Work-up: Monitor the reaction by TLC/LC-MS. Once complete, cool the vessel, and perform a standard work-up.

Advanced Strategies for Complete Regiocontrol

For particularly challenging substrates where conventional methods fail, more advanced strategies are required.

Protecting Group Strategies

A removable protecting group can be installed to block one of the nitrogen atoms, forcing alkylation to occur at the other. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile option.

Workflow for SEM-Group Directed Alkylation

start Pyrazole protect Protect with SEM-Cl start->protect deprotonate Deprotonate with n-BuLi protect->deprotonate alkylate Alkylate with R-X deprotonate->alkylate deprotect Deprotect with TBAF alkylate->deprotect product Regioselectively N-Alkylated Pyrazole deprotect->product

Caption: Sequential C-arylation and N-alkylation enabled by SEM-group transposition.[18]

Enzymatic Alkylation

Biocatalysis offers an elegant solution for achieving high regioselectivity. Engineered methyltransferases can use haloalkanes as precursors to generate non-natural S-adenosyl-L-methionine (SAM) analogs, which then selectively transfer the alkyl group to the pyrazole.[2] While this requires specialized enzymes, it can provide >99% regioselectivity.[2]

References

  • Shcherbakov, K., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Born, F., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Katritzky, A. R., et al. (2000). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Levin, M. D., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. [Link]

  • BenchChem. (2025).
  • DeLaTore, D. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. [Link]

  • BenchChem. (2025).
  • Katritzky, A. R., et al. (2004). Regioselective N1-alkylation of pyrazoles. The Journal of Organic Chemistry.
  • S. S. V. Ramasastry, et al. (2010). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research.
  • Aydin, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry. [Link]

  • Zheldakova, T. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.
  • Zheldakova, T. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules. [Link]

  • da Silva, F. C., et al. (2015). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Sharma, R., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances. [Link]

  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • da Silva, F. C., et al. (2015). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. [Link]

  • Zheldakova, T. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules. [Link]

  • Organic Chemistry Portal. (2024). Pyrazole synthesis. . [Link]

  • Moglila, S. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Matos, J., et al. (2011). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. [Link]

  • Al-dujailly, A. H. (2020). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. International Journal of Drug Delivery Technology.
  • Worrell, B. T., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Daugulis, O., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition. [Link]

  • Ion, A., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Pieczykolan, M., & Stawinski, J. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Shcherbakov, K., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Levin, M. D., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. [Link]

  • Fernández, I., et al. (2020). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]

  • Al-Adilee, K. J., & Al-Juboori, A. M. H. (2025). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. Baghdad Science Journal.
  • Levin, M. D., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.

Sources

Technical Support Center: Large-Scale Synthesis of Ethyl 1H-Pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the large-scale production of this important heterocyclic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your synthesis.

Section 1: Core Synthesis Pathways and Mechanism

The most prevalent and industrially relevant method for synthesizing this compound is a variation of the Knorr pyrazole synthesis. This involves the condensation-cyclization reaction between a hydrazine species and a 1,3-dielectrophile, typically an intermediate derived from diethyl oxalate and a suitable ketone.

A common pathway involves two key steps:

  • Claisen Condensation: Formation of a 1,3-dicarbonyl intermediate, such as ethyl 2,4-dioxo-4-phenylbutanoate, by reacting a ketone (e.g., acetophenone) with diethyl oxalate.[1]

  • Pyrazole Formation: Cyclization of the 1,3-dicarbonyl intermediate with hydrazine hydrate.[1][2]

The critical challenge in this synthesis, especially when using unsymmetrical dicarbonyl compounds, is controlling the regioselectivity of the hydrazine addition.[3][4] Hydrazine, having two nucleophilic nitrogen atoms, can attack either carbonyl group, potentially leading to a mixture of regioisomers: the desired this compound and the undesired ethyl 1H-pyrazole-5-carboxylate.

Knorr_Synthesis cluster_step1 Step 1: Formation of 1,3-Dicarbonyl Intermediate cluster_step2 Step 2: Condensation-Cyclization Diethyl_Oxalate Diethyl Oxalate Intermediate Ethyl 2,4-dioxobutanoate (1,3-Dicarbonyl Intermediate) Diethyl_Oxalate->Intermediate Ketone Enolizable Ketone (e.g., Ethyl Acetate) Base Base (e.g., NaOEt) Ketone->Intermediate Base->Intermediate Catalyst Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Attack_A Path A: Attack at C4 Intermediate->Attack_A Attack_B Path B: Attack at C2 Intermediate->Attack_B Hydrazine->Attack_A Hydrazine->Attack_B Product_Desired This compound (Desired Regioisomer) Attack_A->Product_Desired Favored by steric/electronic factors Product_Undesired Ethyl 1H-pyrazole-5-carboxylate (Undesired Regioisomer) Attack_B->Product_Undesired

Caption: General reaction pathway for the Knorr synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield in this synthesis is a multifaceted problem. As a Senior Application Scientist, my first step is always to break down the process into key areas:

  • Purity of Starting Materials: The purity of the 1,3-dicarbonyl intermediate is paramount. Ensure the initial Claisen condensation has gone to completion and that the intermediate is used directly or purified effectively. Residual base or unreacted starting materials can interfere with the subsequent cyclization.

  • Hydrazine Quality and Stoichiometry: Use a reputable source for hydrazine hydrate. While a slight excess (1.1-1.2 equivalents) is often used to drive the reaction to completion, a large excess can complicate purification.

  • Reaction Temperature Control: The initial addition of hydrazine to the dicarbonyl compound is exothermic. On a large scale, inadequate temperature control can lead to side reactions. It is often recommended to add the hydrazine dropwise at a lower temperature (e.g., 0-10 °C) before allowing the reaction to proceed at room temperature or with gentle heating.[5]

  • Atmosphere Control: While not always critical, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your reagents have trace metal impurities that can catalyze oxidation.

  • Work-up and Isolation: The product, this compound, has moderate water solubility. During aqueous work-up, ensure the pH is adjusted correctly (typically to neutral or slightly acidic) to minimize the amount of product remaining in the aqueous layer. Salting out with brine before extraction can improve recovery. Incomplete extraction is a common, and often overlooked, source of yield loss.

Q2: My synthesis produces a mixture of regioisomers (3-carboxylate and 5-carboxylate). How can I improve selectivity for the desired 3-carboxylate isomer?

A2: This is the most significant challenge in this synthesis.[3] The formation of two regioisomers arises from the two non-equivalent carbonyl groups in the 1,3-dicarbonyl precursor.[4] The regiochemical outcome is a delicate balance of steric hindrance, electronics, and reaction conditions.[4]

Here is a breakdown of factors and optimization strategies:

FactorInfluence on RegioselectivityTroubleshooting Strategy
Electronic Effects The initial, more rapid attack of a hydrazine nitrogen atom typically occurs at the more electrophilic (electron-deficient) carbonyl carbon. In many precursors for the title compound, this is the ketone-derived carbonyl.Modify the substituents on your starting materials if possible. An electron-withdrawing group on the ketone fragment can enhance the electrophilicity of the adjacent carbonyl.
Steric Hindrance The less sterically hindered carbonyl group is more accessible for nucleophilic attack.This is a fundamental property of your substrate. If the desired pathway involves attack at a more hindered site, you must rely more heavily on other factors.
Reaction pH The pH of the medium is critical. Under acidic conditions, the terminal -NH2 group of hydrazine is more nucleophilic than the substituted nitrogen, which can alter the site of initial attack compared to neutral or basic conditions.[3]Carefully control the pH. The use of glacial acetic acid as a co-solvent or catalyst is common and can direct the regioselectivity.[1] Experiment with slight variations in acid concentration.
Solvent Choice The solvent can dramatically influence the isomer ratio. Protic solvents like ethanol are common but may not offer the best selectivity.Field-Proven Insight: Switching to non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to significantly enhance regioselectivity.[6] These solvents do not compete with hydrazine for the attack on the carbonyl group, leading to a cleaner reaction profile.[6]

Workflow for Optimizing Regioselectivity:

Regioselectivity_Optimization Start Mixture of Regioisomers Observed Check_pH Analyze Reaction pH Start->Check_pH Adjust_pH Optimize pH: - Add Acetic Acid - Buffer System Check_pH->Adjust_pH Not Optimal Change_Solvent Change Solvent System Check_pH->Change_Solvent Optimal Analyze_Results Analyze Isomer Ratio (NMR, LC-MS) Adjust_pH->Analyze_Results Use_TFE Test TFE or HFIP as Solvent Change_Solvent->Use_TFE Standard solvents fail Change_Solvent->Analyze_Results Try Ethanol, Methanol etc. Use_TFE->Analyze_Results Analyze_Results->Check_pH Ratio < 95:5 (Re-evaluate) Success High Regioselectivity Achieved Analyze_Results->Success Ratio > 95:5

Caption: Decision workflow for troubleshooting poor regioselectivity.
Q3: I'm struggling with purification on a large scale. Column chromatography is not viable. What are my options?

A3: Avoiding column chromatography is a primary goal in process chemistry. For this compound, several strategies can be employed:

  • Recrystallization: This should be your first approach. The key is finding a suitable solvent system. A binary solvent system (one solvent in which the product is soluble, and an anti-solvent in which it is not) is often effective.

    • Screening: Common systems include Ethyl Acetate/Hexanes, Toluene/Heptane, or Ethanol/Water.

    • Process: Dissolve the crude product in the minimum amount of the hot "good" solvent, then slowly add the "anti-solvent" until turbidity is observed. Cool slowly to allow for the formation of large, pure crystals.

  • Acid-Base Chemistry (Salt Formation): Pyrazoles are weakly basic and can be protonated to form salts. This property can be exploited for purification.

    • Protocol: A method for purifying pyrazoles involves dissolving the crude material in a suitable organic solvent (e.g., acetone) and treating it with an equimolar amount of an acid, such as hydrochloric acid or sulfuric acid.[7] The resulting pyrazolium salt often has different solubility properties and may crystallize out, leaving organic impurities behind. The salt is then filtered, washed, and neutralized with a base (e.g., sodium bicarbonate) in a biphasic system to recover the pure free base product.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent method for removing non-volatile impurities.[8] However, thermal stability studies (TGA/DSC) should be conducted first to ensure the product does not decompose.

Q4: What are the critical safety precautions for handling hydrazine hydrate on a large scale?

A4: Hydrazine is a hazardous chemical, and its safe handling is non-negotiable.[9] It is toxic, a suspected carcinogen, corrosive, and its vapors can form flammable mixtures with air.[10][11][12]

Mandatory Safety Protocols:

Precaution CategorySpecific ActionsRationale
Personal Protective Equipment (PPE) Wear a chemical-resistant apron, long gloves (butyl rubber or Viton recommended), and chemical splash goggles with a face shield.Hydrazine can cause severe burns on skin and eye contact and can be absorbed through the skin.[10][11]
Ventilation All handling must be performed in a well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure for large-scale operations.Hydrazine vapors are toxic upon inhalation and are flammable between 4.7% and 100% by volume in air.[9][10]
Storage Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Crucially, it must be stored separately from oxidizing agents (e.g., peroxides, nitrates) and acids.[10]Contact with oxidizing agents or certain metal oxides can lead to ignition and explosion.[10]
Spill Management Have a spill kit ready. Small spills can be diluted with a large amount of water. For larger spills, use an absorbent material like sand or vermiculite. Neutralize dilute hydrazine waste with a weak oxidizing agent like hydrogen peroxide or calcium hypochlorite solution (bleach), but never add concentrated bleach or dry powder to hydrazine as this can cause a violent reaction.[10]Water dilution is effective for fire fighting and mitigating flammability.[10] Controlled chemical neutralization is required for disposal.
Inert Atmosphere For large-scale storage and transfers, maintaining a nitrogen blanket over the hydrazine solution is a standard industrial practice to prevent contact with atmospheric oxygen and maintain purity.[10]Prevents the formation of flammable vapor-air mixtures and degradation of the reagent.[10]

Section 3: Generalized Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for specific laboratory or plant conditions by qualified personnel.

Step 1: Synthesis of Ethyl 2,4-dioxobutanoate Intermediate

  • To a cold solution (-5 °C) of freshly prepared sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl oxalate (1.0 eq).

  • Slowly add ethyl acetate (1.0 eq) portion-wise while maintaining the temperature below 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The reaction mixture is typically quenched with acid and extracted to isolate the intermediate, or in some cases, the resulting slurry is used directly in the next step.

Step 2: Synthesis of this compound

  • The crude or purified ethyl 2,4-dioxobutanoate (1.0 eq) is dissolved or suspended in a suitable solvent (e.g., ethanol, acetic acid).[1]

  • The solution is cooled to 0-5 °C in an ice bath.

  • Hydrazine hydrate (1.1 eq) is added dropwise via an addition funnel, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or gently refluxed until TLC/LC-MS analysis indicates the consumption of the starting material.[13]

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the bulk of the solvent.

  • The residue is taken up in ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product, which can then be purified by recrystallization or another appropriate method.

References

  • BenchChem. (2025). Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
  • Al-Ostoot, F.H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • BenchChem. (2025).
  • Defense Technical Information Center. (1981). Safety and Handling of Hydrazine. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ACS Publications. (2013). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]

  • ResearchGate. New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. [Link]

  • Wikipedia. Hydrazine. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. [Link]

  • Haz-Map. Hydrazine - Hazardous Agents. [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]

  • Google Patents. (2011).
  • ResearchGate. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. [Link]

  • PubMed Central. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

Sources

analytical methods for detecting impurities in ethyl 1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of Ethyl 1H-Pyrazole-3-carboxylate

Introduction: Welcome to the technical support hub for the analytical characterization of this compound. This molecule is a critical building block in the synthesis of various pharmaceutical agents. Consequently, ensuring its purity is paramount for the safety, efficacy, and quality of the final drug product. Impurities can arise from starting materials, synthetic by-products, or degradation and must be rigorously controlled.[1][2] This guide provides in-depth, field-tested advice, troubleshooting protocols, and validated methods to support researchers and quality control analysts in this essential task.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your analytical strategy.

Q1: What are the most probable impurities in a sample of this compound?

A1: Impurities are typically process-related or degradation products.[3] Based on common synthetic routes (e.g., condensation of a dialdehyde equivalent with hydrazine), the most likely impurities include:

  • Starting Materials: Unreacted reagents from the synthesis.

  • Regioisomers: The most common isomer is Ethyl 1H-pyrazole-5-carboxylate, which forms concurrently and often presents the main separation challenge.

  • By-products: Compounds resulting from side reactions during synthesis.

  • Degradation Products: Arise from instability during storage or processing.

  • Residual Solvents: Volatile organic compounds used during synthesis and purification.[3]

Table 1: Potential Impurities and Analytical Considerations

Impurity ClassExample(s)Recommended Primary Technique
Process-Related (Organic) Ethyl 1H-pyrazole-5-carboxylate (Regioisomer)RP-HPLC with UV detection
Process-Related (Organic) Unreacted intermediatesRP-HPLC with UV detection
Process-Related (Inorganic) Catalysts, inorganic saltsPharmacopoeial methods (e.g., ICP-MS)
Degradation Products Hydrolysis products (e.g., 1H-pyrazole-3-carboxylic acid)RP-HPLC with UV detection
Residual Solvents Ethanol, Toluene, AcetoneHeadspace GC-FID/MS

Q2: What are the regulatory limits for these impurities?

A2: The acceptable limits for impurities are defined by regulatory bodies like the International Council for Harmonisation (ICH). The key guideline is ICH Q3A(R2), which sets thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug substance.[3][4][5]

  • Reporting Threshold: Generally 0.05% for a maximum daily dose ≤ 2 g/day . Impurities above this level must be reported.[3]

  • Identification Threshold: Typically 0.10% or 1.0 mg/day (whichever is lower). Impurities exceeding this level must have their structure elucidated.

  • Qualification Threshold: Typically 0.15% or 1.0 mg/day (whichever is lower). Impurities above this level require safety qualification.[3]

Q3: Which analytical technique should I start with for impurity profiling?

A3: For non-volatile organic impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard starting point due to its robustness, sensitivity, and resolving power for polar heterocyclic compounds like pyrazoles.[6][7][8] For volatile impurities and residual solvents, Headspace Gas Chromatography (HS-GC) is the required technique.[9][10][11]

Section 2: RP-HPLC Method for Non-Volatile Impurities

This section provides a robust starting protocol and a detailed troubleshooting guide for the most common analytical technique.

Recommended Starting Protocol (Self-Validating)

This method is designed for high resolution and good peak shape for pyrazole compounds.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: Formic acid is used to control the pH and protonate the pyrazole nitrogen, which sharpens the peak shape by minimizing interactions with residual silanols on the column packing.[12]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (A modern, high-purity, end-capped column is crucial).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm (or optimized based on impurity UV spectra).

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 80
      25.0 80
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

  • System Suitability Test (SST) - The Self-Validation Check:

    • Before running samples, inject a standard solution and verify the following:

      • Tailing Factor (Asymmetry): The main peak should have a tailing factor of ≤ 1.5.

      • Theoretical Plates (N): The main peak should have > 5000 plates.

      • Resolution (Rs): If a standard for the 5-carboxylate isomer is available, the resolution between it and the main peak must be ≥ 2.0.

    • Scientist's Note: Failure to meet SST criteria indicates a problem with the column, mobile phase, or system that must be fixed before proceeding. This ensures the trustworthiness of your results.

HPLC Troubleshooting Guide (Q&A Format)

Q: My main peak is tailing severely (Tailing Factor > 1.8). What is the cause and how do I fix it?

A: This is a classic problem for basic compounds like pyrazoles.

  • Primary Cause: Secondary interactions between the basic nitrogen atoms of your analyte and acidic, ionized silanol groups (-Si-O⁻) on the surface of the silica-based C18 column.[12][13][14] This causes a portion of the analyte to "stick" to the stationary phase, resulting in a tailed peak.

  • Solutions (in order of recommendation):

    • Lower Mobile Phase pH: Ensure your mobile phase pH is low (around 2.5-3.0). The formic acid in the protocol aims to do this. At low pH, the silanol groups are protonated (-Si-OH) and less interactive, and the pyrazole is protonated, which can also improve peak shape.[12][13]

    • Use a High-Quality Column: Switch to a column with advanced end-capping (e.g., "Type B" silica) or a polar-embedded phase. These columns are designed to shield the underlying silica and dramatically reduce silanol interactions.[12][14]

    • Increase Buffer Strength: If using a buffer like phosphate instead of formic acid, increasing the concentration (e.g., from 10 mM to 25 mM) can help mask silanol sites.[12][13]

    • Consider a Sacrificial Base: As a last resort, adding a small amount (e.g., 0.05%) of a competing base like triethylamine (TEA) to the mobile phase can be effective. The TEA will preferentially bind to the active silanol sites, preventing the analyte from interacting with them.[13]

Q: I can't separate the main peak from its regioisomer (Ethyl 1H-pyrazole-5-carboxylate). What can I adjust?

A: Isomers are often the most difficult separation challenge.

  • Primary Cause: The two isomers have very similar polarity and structure, leading to nearly identical retention times under standard conditions.

  • Solutions:

    • Decrease Gradient Slope: Make the gradient shallower. For example, extend the ramp from 10% to 80% B over 40 minutes instead of 20. This gives more time for the small differences between the isomers to manifest as separation.

    • Change Organic Modifier: Switch the organic solvent from Acetonitrile to Methanol (or a mix). Methanol has different hydrogen bonding characteristics and can alter the selectivity of the separation, potentially resolving the isomers.

    • Change Column Chemistry: If adjusting the mobile phase fails, a different stationary phase is needed. A phenyl-hexyl column, for instance, offers different (pi-pi) interactions compared to a C18, which may provide the necessary selectivity to separate the isomers.

Visualization: Troubleshooting Peak Tailing

Below is a logical workflow for diagnosing and solving peak tailing issues.

G start Peak Tailing Observed (Tailing Factor > 1.5) check_all Does it affect ALL peaks or just basic compounds? start->check_all all_peaks Affects ALL Peaks check_all->all_peaks All basic_only Affects Basic Analytes Only check_all->basic_only Basic Only col_void Check for Column Void or Blocked Frit all_peaks->col_void silanol Primary Suspect: Silanol Interactions basic_only->silanol col_overload Check for Column Overload col_void->col_overload ph_check Is Mobile Phase pH low enough (~2.5-3.0)? silanol->ph_check ph_ok Yes ph_check->ph_ok ph_no No ph_check->ph_no column_check Is column old or not end-capped? ph_ok->column_check adjust_ph Adjust pH with Acid (Formic, TFA) ph_no->adjust_ph col_ok No column_check->col_ok col_bad Yes column_check->col_bad final_resort Consider adding a sacrificial base (e.g., TEA) col_ok->final_resort replace_col Replace with modern, end-capped C18 or polar-embedded column col_bad->replace_col

Caption: Decision tree for troubleshooting HPLC peak tailing.

Section 3: GC-MS Method for Residual Solvents

Recommended Starting Protocol (HS-GC-FID/MS)

This method follows the principles of USP <467> for the analysis of residual solvents.[9][11]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable diluent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).

    • Seal the vial immediately.

  • Headspace (HS) Conditions:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 30 min

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

  • Gas Chromatograph (GC) Conditions:

    • Column: G43 phase (e.g., DB-624 or equivalent), 30 m x 0.53 mm ID, 3.0 µm film thickness.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: 40 °C (hold 20 min), then ramp at 10 °C/min to 240 °C (hold 20 min).

    • Detector: Flame Ionization Detector (FID) for quantitation, Mass Spectrometer (MS) for identification.

Q: An unknown peak appears in my GC chromatogram. How do I identify it?

A: This is where the power of a Mass Spectrometry (MS) detector is critical.

  • Step 1: Mass Spectrum Analysis: Obtain the mass spectrum of the unknown peak. Compare this spectrum against a known library, such as the NIST Mass Spectral Library.[15] The library search will provide a list of probable matches.

  • Step 2: Confirm with a Standard: Once you have a probable identity (e.g., Toluene), inject a certified reference standard of Toluene using the same method. If the retention time and mass spectrum of the standard match your unknown peak, the identity is confirmed. GC-MS is a highly effective tool for this purpose.[16]

Section 4: Advanced Characterization: Impurity Identification Workflow

When an impurity is detected above the identification threshold, its structure must be determined.

G start Unknown Peak Detected (> 0.10% by HPLC-UV) lcms 1. LC-MS Analysis start->lcms mass_data Obtain Accurate Mass (HRMS) and Fragmentation Pattern (MS/MS) lcms->mass_data isolate 2. Isolation / Fraction Collection mass_data->isolate prep_hplc Use Preparative or Semi-Prep HPLC to isolate the impurity isolate->prep_hplc nmr 3. Structural Elucidation prep_hplc->nmr nmr_analysis Perform 1H, 13C, and 2D NMR on the isolated fraction nmr->nmr_analysis confirm Structure Confirmed nmr_analysis->confirm

Caption: Workflow for the identification of unknown impurities.

  • Step 1: LC-MS Analysis: The first step is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). High-Resolution Mass Spectrometry (HRMS) will provide a highly accurate mass for the impurity, allowing you to determine its molecular formula. Tandem MS (MS/MS) will fragment the molecule, giving crucial clues about its structure.[17] The fragmentation patterns of pyrazoles are well-studied and can be used for identification.[18][19]

  • Step 2: Isolation: To confirm the structure, the impurity must be isolated. This is typically done using preparative or semi-preparative HPLC to collect a sufficient quantity (milligrams) of the pure impurity.

  • Step 3: Structural Elucidation: The definitive structure is determined using Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments on the isolated compound provides unambiguous structural confirmation.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative. R Discovery. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. MDPI. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative. ResearchGate. [Link]

  • Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. Internet Scientific Publications. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Mass spectral investigation of compounds 1 and 11-15. ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]

  • The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. Labsolution. [Link]

  • 1H-Pyrazole. NIST WebBook. [Link]

Sources

Technical Support Center: Improving Regioselectivity of Reactions with Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity in reactions involving substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter ambiguous reaction outcomes and seek to optimize their synthetic routes for greater efficiency and predictability.

Here, we move beyond simple protocols to explore the underlying principles governing pyrazole reactivity. By understanding the interplay of steric, electronic, and reaction-condition-dependent factors, you can troubleshoot effectively and rationally design experiments to achieve the desired regioisomer.

Section 1: Understanding the Core Challenge: Pyrazole's Dichotomy

The primary difficulty in achieving regioselectivity with unsymmetrically substituted pyrazoles stems from the inherent properties of the pyrazole ring itself.

  • Tautomerism: NH-pyrazoles exist as a mixture of tautomers in solution. This equilibrium means that even with a single starting material, reactions like N-alkylation can occur at two different nitrogen atoms, leading to a mixture of products.[1][2]

  • Similar Nitrogen Nucleophilicity: The two nitrogen atoms in the pyrazole ring have similar electronic properties.[3][4][5] This makes it challenging to inherently favor one over the other for reactions like N-alkylation. The resulting pyrazolate anion, formed under basic conditions, exhibits delocalized negative charge, further complicating selective functionalization.[3]

  • Multiple Reactive Sites: The pyrazole ring has several potential sites for functionalization. Electrophilic substitution typically favors the C4 position, while nucleophilic attack can occur at C3 or C5.[1] C-H activation can also be directed to various positions, depending on the catalyst and directing groups used.[1][6][7]

This guide will provide strategies to overcome these intrinsic challenges for two major classes of reactions: N-Alkylation and C-H Functionalization .

Section 2: Troubleshooting Guide for N-Alkylation Regioselectivity (N1 vs. N2)

Common Issue: My N-alkylation of a 3,5-disubstituted pyrazole yields a mixture of N1 and N2 regioisomers that are difficult to separate.

This is the most frequent problem encountered. The ratio of N1 to N2 alkylated products is a delicate balance of steric hindrance, electronics, and reaction conditions.[4]

Troubleshooting Workflow: N-Alkylation

Below is a decision-making workflow to help you troubleshoot and optimize for the desired N-alkylated isomer.

G start Start: Mixture of N1/N2 Isomers q1 What is the desired isomer? start->q1 n1_path N1-Alkylated Isomer q1->n1_path N1 n2_path N2-Alkylated Isomer q1->n2_path N2 sterics_n1 Is C5 substituent smaller than C3? n1_path->sterics_n1 sterics_n2 Is C3 substituent smaller than C5? n2_path->sterics_n2 conditions_n1 Strategy: Maximize Steric Hindrance - Use a bulky alkylating agent - Use a non-coordinating base (e.g., NaH) in a non-polar solvent (e.g., THF) sterics_n1->conditions_n1 Yes reconsider_n1 Consider redesigning synthesis to place smaller group at C5 sterics_n1->reconsider_n1 No sterics_n1_yes Yes sterics_n1_no No end Achieved Desired Regioisomer conditions_n1->end conditions_n2 Strategy: Minimize Steric Hindrance & Exploit Chelation - Use a less bulky alkylating agent - Use a coordinating base/solvent system (e.g., K2CO3 in DMF or Cs2CO3 in MeCN) sterics_n2->conditions_n2 Yes reconsider_n2 Consider redesigning synthesis to place smaller group at C3 sterics_n2->reconsider_n2 No sterics_n2_yes Yes sterics_n2_no No conditions_n2->end

Caption: Decision workflow for troubleshooting N-alkylation regioselectivity.

Factors Influencing N-Alkylation and Recommended Solutions
FactorPrincipleTroubleshooting Action & Rationale
Steric Hindrance Alkylation generally occurs at the less sterically hindered nitrogen atom. The N1 position is adjacent to the C5 substituent, while the N2 position is adjacent to the C3 substituent.To favor N1: Ensure the C5 substituent is significantly smaller than the C3 substituent. Use a bulky alkylating agent to further amplify this steric bias.[4] To favor N2: Ensure the C3 substituent is smaller than the C5 substituent.
Reaction Conditions (Base & Solvent) The choice of base and solvent can dramatically influence regioselectivity by affecting the nature of the pyrazolate salt and its aggregation state.[3][8]To favor N1 (less hindered N): Use a non-coordinating base like NaH in a non-polar solvent like THF. This creates a "freer" pyrazolate anion where sterics dominate. To favor N2 (more hindered N): Use alkali metal carbonates (K₂CO₃, Cs₂CO₃) in polar aprortic solvents (DMF, MeCN). The cation can coordinate with the N2 atom and a directing group at C3, sterically blocking N1 and directing the alkylating agent to N2.[3][8]
Functional Group Tuning Introducing a functional group capable of chelation can steer the reaction. A hydrazone moiety, for example, can coordinate with alkali metal ions, sterically hindering one of the pyrazole nitrogen atoms.[3][5][8]To favor N2: If your C3 substituent has a chelating group (e.g., a hydrazone derived from an acetyl group), use conditions with coordinating cations (K⁺, Cs⁺) to promote chelation-directed alkylation.[3]
Enzymatic Catalysis Engineered enzymes, such as methyltransferases, can offer exquisite regioselectivity that is often unattainable with small-molecule catalysts.[9]For high-value targets where classical methods fail, consider exploring biocatalytic routes. This approach can provide access to either regioisomer with high selectivity by using engineered enzyme variants.[9]

Section 3: Troubleshooting Guide for C-H Functionalization Regioselectivity

Common Issue: My transition-metal-catalyzed C-H arylation/alkenylation is non-selective, giving me a mixture of C3, C4, and C5 functionalized products.

Direct C-H functionalization is a powerful, atom-economical strategy, but controlling its regioselectivity is paramount.[1][7] The inherent electronic properties of the pyrazole ring dictate its reactivity: C4 is nucleophilic (prone to electrophilic substitution), while C3 and C5 are more electrophilic.[1][6] Transition metal catalysis can override these intrinsic preferences.

Factors Influencing C-H Functionalization and Recommended Solutions
FactorPrincipleTroubleshooting Action & Rationale
Directing Groups (DGs) A directing group installed on the N1 nitrogen is the most powerful tool for controlling C-H functionalization. The DG coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond (usually C5).To achieve C5 functionalization: Introduce a directing group at the N1 position. Common DGs include pyridine, pyrimidine, or amide groups.[10][11] The Lewis basic N2 atom of the pyrazole ring itself can also act as an inherent directing group for functionalization at the C5 position.[6]
Catalyst and Ligand System The choice of metal catalyst (e.g., Pd, Rh, Cu) and its associated ligands can dramatically alter the regiochemical outcome.[1][7] Ligands can influence both the steric and electronic environment of the catalytic center.To switch between C3 and C7 (in pyrazolo[1,5-a]pyrimidines): Bedford's group demonstrated that a phosphine-containing palladium catalyst promotes arylation at the more acidic C7 position, while a phosphine-free protocol leads to C3 arylation.[10] This highlights the critical role of ligand choice. Experiment with different phosphine ligands (e.g., SPhos) or ligand-free conditions.
Solvent and Additives The reaction medium can influence the acidity of specific C-H bonds and the stability of key intermediates.To promote β-arylation (C4): For N-substituted pyrazoles where the α-position (C5) is free, using a protic solvent like 2-ethoxyethanol can enhance the acidity of the C4 proton, favoring β-C-H bond arylation with a ligand-free palladium catalyst.[11]
Substrate's Inherent Electronics The electronic nature of substituents already on the pyrazole ring can influence the reactivity of the C-H bonds. Electron-withdrawing groups can make adjacent C-H bonds more acidic and susceptible to deprotonation.If you are not using a strong directing group, consider the electronic landscape of your substrate. For example, the C5 proton is often the most acidic due to its proximity to the sp2 nitrogen, making it a favorable site for functionalization via deprotonation pathways.[6]
Visualization: Directing Group Strategy for C5 Functionalization

G cluster_0 Reaction Pathway start N1-Substituted Pyrazole with Directing Group (DG) catalyst Transition Metal Catalyst (e.g., Pd(OAc)2) coordination Coordination of DG to Metal Center start->coordination catalyst->coordination activation Directed C-H Activation at C5 Position coordination->activation Intramolecular coupling Coupling with Partner (e.g., Aryl Halide) activation->coupling product Regioselective C5-Functionalized Pyrazole Product coupling->product

Caption: Mechanism of directing group-assisted C-H functionalization at the C5 position.

Section 4: Experimental Protocols

Protocol 1: Regioselective N1-Alkylation using Steric Control

This protocol is designed to favor the N1-isomer of a pyrazole where the C5-substituent is smaller than the C3-substituent.

  • Materials:

    • 3-R¹, 5-R²-disubstituted pyrazole (1.0 mmol, where R² is sterically smaller than R¹)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

    • Alkylating agent (e.g., Iodomethane or Benzyl bromide) (1.1 mmol)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate and brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole (1.0 mmol).

    • Add anhydrous THF (10 mL) and cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 mmol) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

    • Slowly add the alkylating agent (1.1 mmol) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated aq. NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the major N1-regioisomer.

Protocol 2: Regioselective C5-Arylation using a Directing Group

This protocol is a general procedure for the palladium-catalyzed C5-arylation of N-arylpyrazoles.

  • Materials:

    • N-Arylpyrazole (e.g., 1-Phenylpyrazole) (1.0 mmol)

    • Aryl halide (e.g., Iodobenzene) (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • In an oven-dried Schlenk tube, combine the N-arylpyrazole (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

    • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

    • Add anhydrous DMF (5 mL) via syringe.

    • Seal the tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to yield the C5-arylated product.

Section 5: Frequently Asked Questions (FAQs)

Q1: My Knorr pyrazole synthesis from an unsymmetrical 1,3-diketone is giving a poor regioisomeric ratio. How can I improve it? A1: The regioselectivity of the Knorr condensation is highly dependent on reaction pH and solvent.[12][13] The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[12]

  • Acidic Conditions: Under acidic conditions, the less substituted nitrogen of the hydrazine becomes more nucleophilic, which can alter the site of initial attack.[12][13]

  • Solvent Effects: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can dramatically increase regioselectivity, often favoring one isomer significantly over what is observed in standard solvents like ethanol.[14]

Q2: I need to functionalize the C4 position. Is there a reliable method? A2: Functionalizing the C4 position is challenging due to the high reactivity of other sites. However, it is the most nucleophilic carbon and thus favors electrophilic substitution.[1] A common strategy is direct C4-halogenation (e.g., using NBS for bromination or I₂/KIO₃ for iodination), followed by a transition-metal-catalyzed cross-coupling reaction.[15]

Q3: Can I switch the selectivity of N-alkylation just by changing the base? A3: Yes, this is a powerful strategy. As detailed in the troubleshooting section, changing from a non-coordinating system like NaH/THF to a coordinating one like K₂CO₃/DMF can significantly alter, and sometimes even reverse, the N1/N2 product ratio.[3][4] The cation plays a key role in directing the alkylation.[8]

Q4: Are there any "protecting group-free" methods to achieve N-alkylation selectivity? A4: Yes. While classical approaches often rely on installing and removing directing or protecting groups, modern methods focus on exploiting the inherent properties of the molecule and reagents. The use of specific solvent systems (e.g., fluorinated alcohols), catalyst control (including biocatalysis), and functional group tuning are all strategies that avoid traditional protecting group chemistry.[9][14] A catalyst-free Michael addition has also been developed for highly regioselective N1-alkylation.[16][17]

Q5: My reaction is complete, but I can't separate the two regioisomers by column chromatography. What should I do? A5: This is a common and frustrating problem.

  • Optimize Chromatography: Try different solvent systems (e.g., toluene/ethyl acetate, DCM/methanol) or switch to a different stationary phase (e.g., alumina, or reverse-phase C18 silica).

  • Derivatization: If the isomers have a suitable functional handle, you can derivatize the mixture to create diastereomers (if a chiral center is present) or compounds with significantly different physical properties, which may be easier to separate.

  • Crystallization: Attempt fractional crystallization from various solvents. Often, one regioisomer will have a much lower solubility and will crystallize out preferentially.

References

  • Butt, A. Q., & Shved, A. (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Iaroshenko, V. O., et al. (2011). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 76(15), 6035–6043. [Link]

  • List, B., & Kennemur, J. L. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Synfacts, 17(03), 0322. [Link]

  • Yusuf, S., & Gong, L. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]

  • Joo, J. M., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]

  • Li, Y., et al. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 24(18), 3244. [Link]

  • Panda, N., & Jena, A. K. (2012). Ce-Catalyzed Regioselective Synthesis of Pyrazoles from 1,2-diols via Tandem Oxidation and C-C/C-N Bond Formation. Organic Letters, 14(19), 5172-5175. [Link]

  • Wang, Y., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Joo, J. M., et al. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

  • Djebbar, S., et al. (2019). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 24(22), 4153. [Link]

  • Sharma, S., et al. (2024). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ChemistrySelect. [Link]

  • El Hassani, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . [Link]

  • Lee, H., & Joo, J. M. (2019). Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. [Link]

  • Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5860. [Link]

  • Pace, A., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2772. [Link]

  • Kumar, A., & Kumar, S. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 1(2), 1-12. [Link]

  • Mani, N. S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10836–10844. [Link]

  • Martins, M. A. P., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3169. [Link]

  • Fernández, I., et al. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate. [Link]

  • Mani, N. S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10836–10844. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Smith, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2415-2422. [Link]

  • Zhang, G., et al. (2019). Selective Functionalization of Pyrazoles Using a Switchable Metal-Directing Group. ResearchGate. [Link]

  • Wang, Y., et al. (2014). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. ResearchGate. [Link]

  • El-Ghozlani, M., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(24), 5601. [Link]

  • Borrell, J. I., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5853. [Link]

  • Zhang, Y., et al. (2020). N N bridged pyrazoles from nitrogen‐centered radicals: A comparative study of spin densities, molecular structures, and reactivities. ResearchGate. [Link]

Sources

Technical Support Center: Safe Handling and Disposal of Reagents for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of hazardous reagents commonly employed in pyrazole synthesis. It is designed to move beyond basic checklists, offering causal explanations for protocols to foster a deep-rooted culture of safety and experimental integrity.

Introduction: The Duality of Pyrazole Synthesis

The synthesis of pyrazoles, a cornerstone of medicinal chemistry and materials science, frequently involves highly reactive and toxic reagents. While essential for forging the core pyrazole scaffold, reagents like hydrazine and its derivatives pose significant health and safety risks if mishandled.[1][2][3] This document serves as a technical support guide, structured in a question-and-answer format, to address specific, practical issues encountered in the laboratory. Our goal is to empower researchers with the knowledge to not only follow protocols but to understand the fundamental principles of safety that underpin them.

Section 1: Foundational Safety Principles

This section covers universal safety practices that are prerequisites for handling any hazardous chemical.

Q: What is the most critical engineering control for pyrazole synthesis?

A: The single most important engineering control is the mandatory use of a properly functioning chemical fume hood for all manipulations of volatile, toxic, or corrosive reagents.[1][2] This includes weighing, transferring, and running reactions. A fume hood is your primary line of defense against inhaling hazardous vapors, such as hydrazine, which is acutely toxic and a suspected carcinogen.[1][4][5][6]

Q: Beyond the fume hood, what are the minimum Personal Protective Equipment (PPE) requirements?

A: The non-negotiable minimum PPE includes:

  • Eye Protection: Splash-proof chemical safety goggles are mandatory.[1][2] For tasks with a high splash potential, such as transferring large volumes of hydrazine, a full-face shield should be worn in addition to goggles.[1][2][7]

  • Lab Coat: A flame-resistant lab coat provides a critical barrier against splashes and spills.[3]

  • Gloves: The correct type of chemical-resistant glove is essential. Nitrile gloves are a common starting point, but for prolonged work or with aggressive solvents, more robust options are necessary.[2][3] Always inspect gloves for tears or pinholes before use.[8]

  • Closed-Toe Shoes: Proper footwear is required to protect against spills and falling objects.

Diagram: The Workflow of Safe Reagent Handling

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood handle_retrieve Retrieve Reagent prep_hood->handle_retrieve handle_weigh Weigh/Measure (in hood) handle_retrieve->handle_weigh handle_reaction Perform Reaction (in hood) handle_weigh->handle_reaction disp_quench Quench/Neutralize handle_reaction->disp_quench disp_segregate Segregate Waste disp_quench->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_store Store for Pickup disp_label->disp_store

Caption: General workflow for safe reagent handling.

Section 2: Reagent-Specific Safety Data & Handling

This core section addresses the specific hazards of reagent classes used in pyrazole synthesis.

2.1 Hydrazine and its Derivatives (e.g., Hydrazine Hydrate, Phenylhydrazine)

Hydrazines are the most hazardous reagents in this process. They are acutely toxic, corrosive, and classified as probable human carcinogens.[4][6][9][10]

Hazard Summary Table: Hydrazine Hydrate

PropertyDataCitation(s)
Primary Hazards Acutely toxic (inhalation, dermal, ingestion), Corrosive, Probable Human Carcinogen (Group B2), Sensitizer.[2][4][6]
Physical Appearance Colorless, oily liquid with an ammonia-like odor.[5]
Boiling Point ~120 °C (for 64% solution)[7]
Key Incompatibilities Strong oxidizing agents, acids, metals (can liberate hydrogen gas).[7][11]

Q: What type of gloves provides the best protection against hydrazine hydrate?

A: While nitrile gloves offer a baseline of protection for incidental contact, they are not ideal for prolonged handling or significant splash hazards.[2][3] For these situations, butyl rubber or chloroprene gloves are recommended due to their higher resistance to permeation by hydrazine.[3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

Q: I need to store hydrazine hydrate. What are the critical storage requirements?

A: Store hydrazine hydrate in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for corrosives and toxins.[8] It should be stored under an inert atmosphere (e.g., nitrogen or argon) and kept separate from incompatible materials, especially oxidizing agents and acids.[8] The storage area must be secured and locked.[8]

Q: Can I work with hydrazine hydrate on an open bench if it's just for a quick transfer?

A: No. All handling of hydrazine hydrate, regardless of duration, must be conducted inside a chemical fume hood.[1][2][3] Its vapors are toxic, and inhalation exposure is a primary risk.[5][6] Acute exposure can cause severe irritation, dizziness, nausea, and damage to the liver, kidneys, and central nervous system.[4][5][6]

2.2 1,3-Dicarbonyl Compounds (e.g., Acetylacetone, Ethyl Acetoacetate)

These reagents are generally less hazardous than hydrazine but are flammable and can be harmful.

Hazard Summary Table: Acetylacetone (2,4-pentanedione)

PropertyDataCitation(s)
Primary Hazards Flammable liquid and vapor, Harmful if swallowed, Toxic if inhaled or in contact with skin.[12][13][14]
Flash Point 35.5 °C / 95.9 °F[15]
Key Incompatibilities Strong oxidizing agents, strong acids, strong bases, metals.[15][16]

Q: Acetylacetone has a low flash point. What specific precautions are needed?

A: Since acetylacetone is a flammable liquid, all sources of ignition must be eliminated from the work area.[13][15][17] This includes hot plates, open flames, and non-intrinsically safe electrical equipment. Use non-sparking tools and take measures to prevent the buildup of static electricity, such as grounding and bonding containers during transfer.[12][15][17] All work should be done in a fume hood to control flammable vapors.[15]

Q: What are the first aid measures for skin contact with ethyl acetoacetate?

A: If skin contact occurs, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[16][18] Remove any contaminated clothing.[17] Seek medical attention if irritation or other symptoms develop.[16][18]

2.3 Solvents & Catalysts (e.g., Ethanol, Toluene, Acetic Acid, Piperidine)

Solvents are used in large volumes and present flammability and toxicity risks. Catalysts are used in smaller amounts but can be highly corrosive or toxic.

Q: What is the main hazard associated with solvents like ethanol and toluene?

A: The primary hazard is flammability.[19] Both are volatile organic compounds (VOCs) that can form explosive mixtures with air. Always handle them in a well-ventilated area (preferably a fume hood), away from ignition sources.[20] Toluene also carries reproductive toxicity risks.

Q: Piperidine is often used as a basic catalyst. What are its main hazards?

A: Piperidine is a flammable liquid and is toxic and corrosive.[21] It can cause severe skin burns and eye damage.[21] It is harmful if swallowed or inhaled. All handling must be done in a fume hood while wearing appropriate PPE, including chemical-resistant gloves and eye protection.[21][22]

Section 3: Waste Management & Disposal Protocols

Proper waste handling is a critical part of the experimental lifecycle, preventing pollution and ensuring safety.

Q: How should I dispose of mixed organic solvent waste from my reaction workup?

A: Organic solvent waste is considered hazardous and must never be poured down the drain.[23][24] It must be collected in a designated, properly labeled hazardous waste container.[23][25] Crucially, you must segregate halogenated and non-halogenated solvents into separate waste streams, as their disposal methods and costs differ significantly.[24][26] Ensure the waste container is kept closed when not in use.[23]

Q: I have unreacted hydrazine hydrate left after my reaction. How do I safely quench it before disposal?

A: Quenching excess hydrazine is a critical safety step. Never add a strong oxidant to concentrated hydrazine, as this can cause a violent, explosive reaction.[11] A controlled quench must be performed in a fume hood.

Protocol for Quenching Excess Hydrazine Hydrate

Objective: To safely neutralize residual hydrazine hydrate in a reaction mixture before it is consolidated into a hazardous waste container.

Materials:

  • Reaction mixture containing excess hydrazine.

  • Large beaker (at least 5-10 times the volume of the reaction mixture).

  • Ice bath.

  • Dilute aqueous solution of sodium hypochlorite (household bleach, typically 5-6%) or calcium hypochlorite.[27][28][29]

  • Stir bar and stir plate.

Procedure:

  • Dilution: Place the beaker in an ice bath on a stir plate. Slowly and with constant stirring, dilute the reaction mixture containing hydrazine with a large volume of cold water (e.g., 5-10 parts water to 1 part reaction mixture). This dissipates heat and reduces the concentration.

  • Neutralization: While maintaining cooling and vigorous stirring, add the dilute sodium hypochlorite solution dropwise via an addition funnel. The reaction is exothermic; maintain the temperature below a manageable level.

    • Causality: Hypochlorite oxidizes hydrazine to nitrogen gas and water.[29] Adding it slowly to a dilute, cold solution prevents the reaction rate from becoming dangerously fast.

  • Monitor for Completion: Continue adding the hypochlorite solution until the addition no longer causes a significant temperature increase. A slight excess of hypochlorite is often recommended to ensure complete destruction of the hydrazine.[28]

  • Final pH Check: After the reaction is complete, check the pH of the solution. Neutralize if necessary before consolidating it into the appropriate aqueous hazardous waste container.

  • Labeling: Label the final waste container clearly, indicating that it contains the neutralized products of a hydrazine quench.

Diagram: Hydrazine Waste Neutralization Workflow

G start Reaction Mixture (Excess Hydrazine) dilute 1. Dilute with Cold Water (in Ice Bath) start->dilute add_bleach 2. Add Dilute NaOCl (Slowly, with Stirring) dilute->add_bleach monitor 3. Monitor Temperature & Ensure Complete Reaction add_bleach->monitor check_ph 4. Check & Neutralize pH monitor->check_ph dispose 5. Transfer to Aqueous Hazardous Waste check_ph->dispose end Disposal Complete dispose->end

Caption: Step-by-step process for neutralizing hydrazine waste.

Section 4: Troubleshooting Safety Incidents & Spills

Immediate and correct action during an emergency can significantly mitigate harm.

Q: I've spilled a small amount of hydrazine hydrate inside the fume hood. What should I do?

A: For a small, contained spill inside a fume hood:

  • Alert Others: Inform your lab colleagues of the spill.

  • Contain: Use an inert absorbent material like sand, diatomaceous earth, or vermiculite to soak up the spill.[15][30] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbent material using non-sparking tools and place it in a suitable, sealable container for hazardous waste disposal.[15][31]

  • Decontaminate: Wipe the spill area with a suitable decontaminating solution (e.g., dilute bleach), followed by a water rinse.

  • Dispose: Label the waste container clearly as "Hydrazine Spill Debris" and arrange for its disposal through your institution's environmental health and safety (EHS) office.

Q: What is the procedure for a large hydrazine spill outside of a fume hood?

A: This is a major emergency. Do not attempt to clean it up yourself.[2][3]

  • Evacuate: Immediately evacuate the area.

  • Alert: Alert all personnel in the vicinity and activate your facility's emergency alarm or call your emergency number (e.g., 911) and your institution's EHS office.[2][3]

  • Isolate: If safe to do so, close the doors to the affected area to contain the vapors.

  • Report: Remain at a safe distance to provide information to the emergency responders.[3]

Diagram: Chemical Spill Response Decision Tree

G spill Chemical Spill Occurs is_major Is the spill large, highly toxic, or outside containment? spill->is_major evacuate EVACUATE AREA Call EHS/911 is_major->evacuate Yes is_trained Are you trained & equipped to handle it? is_major->is_trained No is_trained->evacuate No alert Alert Colleagues is_trained->alert Yes contain Contain & Absorb Spill alert->contain collect Collect Waste contain->collect decon Decontaminate Area collect->decon dispose_waste Dispose of Waste Properly decon->dispose_waste

Caption: Decision tree for responding to a chemical spill.

Q: What is the first aid for skin or eye exposure to a reagent like piperidine or hydrazine?

A: This requires immediate action.

  • Skin Contact: Immediately remove all contaminated clothing while simultaneously flushing the affected skin with copious amounts of water for at least 15 minutes in an emergency safety shower.[3] Seek immediate medical attention.[2][3]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][30] Seek immediate medical attention.[2][3]

Section 5: Frequently Asked Questions (FAQs)

Q1: Why is segregating waste so important? A1: Segregation prevents dangerous reactions within the waste container (e.g., acid + base, or oxidant + organic solvent) and ensures proper disposal. For instance, mixing non-halogenated solvents (which can be recycled as fuel) with halogenated ones contaminates the entire batch, drastically increasing disposal costs and environmental impact.[24][26]

Q2: Can I scale up a pyrazole synthesis without changing my safety procedures? A2: No. Scaling up a reaction introduces new risks. The potential for exothermic events becomes much greater, and the consequences of a spill are more severe. A formal risk assessment must be conducted before any scale-up, potentially requiring larger equipment, enhanced cooling capacity, and more stringent PPE.

Q3: My reaction involves heating hydrazine hydrate. What should I be concerned about? A3: Heating increases the vapor pressure of hydrazine, leading to higher concentrations in the fume hood and a greater risk of inhalation exposure. Ensure your fume hood has adequate flow. More importantly, be aware that anhydrous hydrazine can be explosive, so avoid any procedure that could concentrate it by boiling off the water.[11] Always heat with a controlled temperature bath and never take it to dryness.

Q4: Is it acceptable to work alone when using highly hazardous reagents? A4: It is strongly discouraged. Always ensure a colleague is aware of the hazardous work you are performing and is in the vicinity. In the event of an emergency, such as an exposure or spill that renders you unable to call for help, having a "buddy" is a critical safety measure.

Section 6: References
  • Carcinogenicity and chronic toxicity of hydrazine monohydrate in rats and mice by two-year drinking water treatment. (PubMed)

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines. (NCBI Bookshelf)

  • Acetylacetone (2,4-pentanedione) - SAFETY DATA SHEET. (Thermo Fisher Scientific)

  • Acetylacetone,0045E-3,2024/09/19 - Safety Data Sheet. (Kanto Chemical Co., Inc.)

  • Acetylacetone - SAFETY DATA SHEET. (Pentachemicals)

  • Carcinogenicity and chronic toxicity of hydrazine monohydrate in rats and mice by two-year drinking water treatment | Request PDF. (ResearchGate)

  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. (Benchchem)

  • Hydrazine Standard Operating Procedure Template. (University of New Mexico - Environmental Health & Safety)

  • Hydrazine Standard Operating Procedure. (UC Santa Barbara - Environmental Health & Safety)

  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (Arkema)

  • ETHYL ACETOACETATE - CAMEO Chemicals. (NOAA)

  • Performance Chemicals Hydrazine. (Arxada)

  • How Should You Dispose of Excess Organic Solvents? (Solvent Washer)

  • Ethyl Acetate - HAZARD SUMMARY. (New Jersey Department of Health)

  • Hydrazine Hydrate - Product Safety Summary. (Lanxess)

  • Is Personal Protective Equipment Required When Working with Solvents? (MicroCare)

  • Hydrazine hydrate 35% in water - SAFETY DATA SHEET. (Toronto Research Chemicals)

  • Hydrazine hydrate - SAFETY DATA SHEET. (Thermo Fisher Scientific)

  • Understanding Solvents and PPE for Chemical Safety. (MCR Safety)

  • Hydrazine Hazard Summary. (US EPA)

  • Practical Hydrazine Hydrate Safety : r/chemistry. (Reddit)

  • Chemical waste management: combining compatible used organic solvents. (University of Louisville)

  • Hydrazine - STOP Carcinogens at work. (stopcarcinogens.work)

  • Safety Data Sheet: Acetylacetone. (Carl ROTH)

  • Acetyl Acetone CAS No 123-54-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (CDH Fine Chemical)

  • Organic Solvent Waste Disposal. (University of British Columbia - Safety & Risk Services)

  • Safety and Handling of Hydrazine. (DTIC)

  • Hydrazine - Health effects. (Wikipedia)

  • Ethyl acetoacetate - SAFETY DATA SHEET. (Thermo Fisher Scientific)

  • Organic Solvent Disposal: Best Practices for Overall Safety. (Simple Solvents)

  • Ethyl Acetoacetate CAS No 141-97-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (CDH Fine Chemical)

  • MATERIAL SAFETY DATA SHEET - Ethyl Acetoacetate. (Pharmco Products, Inc.)

  • How to quench excess hydrazine monohydrate : r/Chempros. (Reddit)

  • Organic Solvents. (3M)

  • Guidelines for Solvent Waste Recycling and Disposal. (Hazardous Waste Experts)

  • Safety Data Sheet: Piperidine. (Carl ROTH)

  • Personal Protective Equipment. (US EPA)

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (Oregon OSHA)

  • Safety Data Sheet: Piperidine. (Chemos GmbH&Co.KG)

  • PIPERIDINE - HAZARD SUMMARY. (New Jersey Department of Health)

  • Piperidine Safety Data Sheet. (Jubilant Life Sciences Limited)

  • Piperidine - SAFETY DATA SHEET. (Penta chemicals)

  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (ResearchGate)

  • Remove excess hydrazine hydrate? (ResearchGate)

  • Hydrazine hydrate removal by column chromatography : r/OrganicChemistry. (Reddit)

  • Methods and systems for neutralization of hydrazine. (Google Patents)

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge in drug discovery: the poor aqueous solubility of pyrazole derivatives. This document is designed to provide you with the rationale behind various solubilization strategies and to offer detailed, actionable protocols to ensure the reliability and reproducibility of your biological assay data.

Introduction: The Pyrazole Solubility Challenge

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2][3][4] However, their often planar, aromatic nature and potential for strong crystal lattice interactions frequently lead to poor aqueous solubility.[5] This low solubility is not merely an inconvenience; it is a significant experimental hurdle that can lead to compound precipitation in assay media, inaccurate concentration measurements, and ultimately, misleading biological data.[6] Understanding and systematically addressing this issue is paramount for the successful progression of pyrazole-based drug candidates.

This guide will walk you through a logical progression of troubleshooting steps, from simple solvent adjustments to more advanced formulation technologies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when encountering solubility issues with their pyrazole compounds.

Q1: My pyrazole derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer/cell culture medium. What's my first step?

This is a classic sign of a compound "crashing out" of solution. It indicates that the final concentration of your compound in the assay medium exceeds its kinetic solubility.[7][8] The DMSO concentration might also be too high, causing the compound to be less soluble when diluted into an aqueous environment.

Immediate Actions:

  • Lower the Final Compound Concentration: The simplest first step is to test a lower final concentration of your pyrazole derivative.

  • Reduce the DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and certainly not exceeding 1%, as higher concentrations can be toxic to cells and interfere with assay components.[9][10][11][12][13]

  • Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions. For instance, first dilute your DMSO stock into a small volume of buffer (e.g., a 1:10 dilution), vortex thoroughly, and then add this intermediate dilution to your final assay volume.[14]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one matters for my in vitro assay?

Understanding this distinction is crucial for troubleshooting.

  • Thermodynamic Solubility is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid-state form.[7][15] This is a fundamental property of the compound under specific conditions (pH, temperature).

  • Kinetic Solubility is the concentration at which a compound, typically dissolved in an organic solvent like DMSO first, precipitates when added to an aqueous buffer.[8][15][16] This measurement is highly relevant for high-throughput screening and most in vitro assays where stock solutions in organic solvents are used.[8][16]

For most biological assays, you are primarily concerned with the kinetic solubility . You need to ensure your compound stays in solution for the duration of the experiment.[6]

Q3: Can I improve the solubility of my pyrazole derivative by adjusting the pH?

Yes, if your compound has ionizable functional groups. The solubility of weakly acidic or basic compounds is highly dependent on pH.[6][]

  • Weakly Basic Pyrazoles: These compounds become more soluble at lower (more acidic) pH values as they become protonated and form a more soluble salt.

  • Weakly Acidic Pyrazoles: These compounds become more soluble at higher (more basic) pH values as they are deprotonated.[][18]

You can perform a simple pH-solubility screen to determine the optimal pH range for your compound.

Q4: Are there alternatives to DMSO for dissolving my pyrazole derivative?

While DMSO is a powerful and common solvent, it can sometimes interfere with assays or cause cell toxicity.[11][12][19][20][21] Other co-solvents can be considered, but their compatibility with your specific assay must be validated.[22][23][24]

Co-SolventTypical Starting Concentration in AssayPotential Issues
Ethanol< 1%Can have biological effects; potential for cytotoxicity.[11][20][22][23]
Polyethylene Glycol (PEG 300/400)< 5%Generally well-tolerated but can be viscous.[22][25]
Propylene Glycol (PG)< 5%Similar to PEG, generally low toxicity.[22]

Q5: When should I consider more advanced formulation strategies like cyclodextrins or nanosuspensions?

If you have exhausted simpler methods (e.g., pH adjustment, co-solvents) and still cannot achieve the desired concentration without precipitation, it's time to consider enabling technologies.

  • Cyclodextrins: These are excellent for early-stage in vitro work when you need a true solution. They are particularly useful if your pyrazole derivative is lipophilic.[26][27][28][29]

  • Nanosuspensions: This approach is valuable when high drug loading is required or for transitioning towards in vivo studies. It involves reducing the particle size of the drug to the nanometer range, which increases the dissolution rate.[30][31][32][33]

Troubleshooting Guides & Protocols

This section provides a structured approach to systematically improving the solubility of your pyrazole derivatives.

Workflow for Solubility Enhancement

The following diagram outlines a logical decision-making process for addressing solubility issues.

Solubility_Workflow Start Start: Compound Precipitates in Assay Check_Conc Is final concentration necessary? Can it be lowered? Start->Check_Conc Lower_Conc Lower Concentration & Re-test Check_Conc->Lower_Conc Yes pH_Screen Perform pH-Solubility Screen (if compound is ionizable) Check_Conc->pH_Screen No End Proceed with Assay Lower_Conc->End pH_Success Use Optimal pH Buffer pH_Screen->pH_Success Solubility Improved Co_Solvent Systematic Co-Solvent Screen (DMSO, EtOH, PEG) pH_Screen->Co_Solvent No Improvement pH_Success->End Co_Solvent_Success Use Optimal Co-Solvent Mix Co_Solvent->Co_Solvent_Success Solubility Improved Advanced Consider Advanced Formulations Co_Solvent->Advanced No Improvement Co_Solvent_Success->End Cyclodextrin Cyclodextrin Complexation Advanced->Cyclodextrin Nanosuspension Nanosuspension Formulation Advanced->Nanosuspension Cyclodextrin->End Nanosuspension->End

Caption: A decision tree for troubleshooting poor compound solubility.

Protocol 1: Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is the foundation of reliable assay results.[34][35]

Objective: To prepare a high-concentration stock solution of a pyrazole derivative, typically in DMSO.

Materials:

  • Pyrazole derivative (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Volumetric flask

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of the pyrazole derivative using an analytical balance.

  • Dissolution: Transfer the compound to a volumetric flask. Add a portion of DMSO (e.g., about 70-80% of the final volume).

  • Solubilization: Vortex the solution vigorously. If the compound does not dissolve completely, use a sonicator bath for 5-10 minutes. Gentle warming may also be employed, but be cautious of compound stability.

  • Final Volume: Once the compound is fully dissolved, add DMSO to reach the final desired volume in the volumetric flask.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Protocol 2: pH-Solubility Profiling

Objective: To determine the effect of pH on the solubility of an ionizable pyrazole derivative.

Materials:

  • Pyrazole derivative stock solution (in DMSO)

  • A series of buffers covering a range of pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • 96-well plate (UV-transparent if using a plate reader for analysis)

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity (absorbance at ~620 nm)

Procedure:

  • Plate Setup: In a 96-well plate, add 198 µL of each buffer to different wells.

  • Compound Addition: Add 2 µL of your high-concentration DMSO stock solution to each well. This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and place it on a plate shaker at room temperature for 2-4 hours to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a nephelometer or by reading the absorbance at a high wavelength (e.g., 620 nm), where the compound itself does not absorb light.

  • Analysis: Plot the turbidity reading against the pH of the buffer. A significant drop in turbidity indicates a pH range where your compound is more soluble.

Protocol 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble "guest" molecules, thereby increasing their aqueous solubility.[26][27][29] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[26]

Objective: To prepare a pyrazole derivative-cyclodextrin inclusion complex for use in biological assays.

Materials:

  • Pyrazole derivative (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 10-20% (w/v).

  • Add Compound: Add the solid pyrazole derivative directly to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously for several minutes. Follow this with sonication for 30-60 minutes. The solution should become clear as the inclusion complex forms.

  • Filtration (Optional): To remove any undissolved compound, filter the solution through a 0.22 µm syringe filter. This will give you a true solution of the complex.

  • Quantification: It is advisable to determine the actual concentration of the solubilized compound in the final solution using a method like HPLC-UV.

Advanced Strategies: A Brief Overview

For particularly challenging compounds, more advanced formulation techniques may be necessary. These often require specialized equipment and expertise.

  • Nanosuspensions: This technology involves reducing the particle size of the drug down to the sub-micron range using methods like wet media milling or high-pressure homogenization.[32][33] The significant increase in surface area enhances the dissolution rate.[30][31]

  • Amorphous Solid Dispersions: In this approach, the crystalline drug is converted into a higher-energy amorphous state by dispersing it within a polymer matrix.[36][37] This amorphous form is more soluble than the stable crystalline form.

Conclusion

Overcoming the poor solubility of pyrazole derivatives is a critical, multi-step process that requires careful planning and systematic experimentation. By understanding the underlying physicochemical principles and employing a logical troubleshooting workflow, researchers can successfully generate reliable and reproducible data in their biological assays. Always begin with the simplest methods, such as optimizing solvent concentrations and pH, before progressing to more complex formulation strategies. Remember to always include appropriate vehicle controls in your experiments to account for any effects of the solvents or excipients themselves.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate. Available at: [Link]

  • Enhancing solubility and stability of poorly soluble drugs. LinkedIn. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. Available at: [Link]

  • What effects does DMSO have on cell assays? Quora. Available at: [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • DMSO in cell based assays. Scientist Solutions. Available at: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. Available at: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Available at: [Link]

  • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. MDPI. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health. Available at: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. National Institutes of Health. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

  • Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. PubMed. Available at: [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. Available at: [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. National Institutes of Health. Available at: [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Carrick Institute. Available at: [Link]

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Nanosuspensions of poorly soluble drugs: Preparation and development by wet milling. ElectronicsAndBooks. Available at: [Link]

  • Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds. PubMed. Available at: [Link]

  • Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

  • Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • How to tackle compound solubility issue. Reddit. Available at: [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Institutes of Health. Available at: [Link]

  • Effect of pH on pyrazole binding to liver alcohol dehydrogenase. PubMed. Available at: [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed. Available at: [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Institutes of Health. Available at: [Link]

  • Synthesis, computational and biological study of pyrazole derivatives. OUCI. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of Ethyl 1H-Pyrazole-3-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and validation of novel therapeutic agents.[1] Among the heterocyclic compounds showing significant promise, the pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide focuses on a specific, promising subclass: ethyl 1H-pyrazole-3-carboxylate analogs. These compounds have emerged as potent candidates in the fight against pathogenic microbes, with studies demonstrating significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antimicrobial efficacy of novel this compound analogs. We will move beyond simple screening to establish a robust, comparative analysis, grounding our methodologies in internationally recognized standards to ensure data integrity and reproducibility. This guide emphasizes the "why" behind the "how," offering insights into experimental design, data interpretation, and the critical assessment of a compound's therapeutic potential.

Comparative Framework: Establishing a Baseline for Efficacy

To meaningfully assess the potential of novel analogs, their performance must be benchmarked against established standards and clinically relevant pathogens. A robust validation strategy should be designed to answer the following key questions:

  • Spectrum of Activity: Against which types of microorganisms (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi) is the analog effective?

  • Potency: What is the minimum concentration required to inhibit microbial growth (Minimum Inhibitory Concentration, MIC) or to kill the microbe (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC)?

  • Selectivity: Does the analog exhibit toxicity towards mammalian cells at or near its effective antimicrobial concentration? A high therapeutic index is crucial for a viable drug candidate.

  • Structure-Activity Relationship (SAR): How do specific chemical modifications to the pyrazole scaffold influence its antimicrobial potency and spectrum?[7]

Our validation workflow is designed to address these questions systematically, beginning with primary antimicrobial screening and culminating in a preliminary safety assessment.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Quantitative Potency Determination cluster_2 Phase 3: Selectivity & Safety Assessment cluster_3 Outcome Synthesis Synthesis of Pyrazole Analogs PrimaryScreen Primary Antimicrobial Screen (e.g., Agar Diffusion) Synthesis->PrimaryScreen Characterized Compounds MIC Determine Minimum Inhibitory Concentration (MIC) PrimaryScreen->MIC Active Compounds MBC Determine Minimum Bactericidal Concentration (MBC/MFC) MIC->MBC Inhibitory Analogs Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) MBC->Cytotoxicity Potent Analogs SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Data Synthesis LeadCandidate Lead Candidate Identification SAR->LeadCandidate

Caption: High-level workflow for antimicrobial validation.

Experimental Validation Protocols

The following protocols are described based on the "gold standard" methodologies established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and universally comparable.[8][9][10][11]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] We will use the broth microdilution method, a precise and widely accepted technique.[14][15]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the pyrazole analogs in a 96-well microtiter plate. Growth is assessed after incubation by visual inspection of turbidity. The lowest concentration well with no visible growth is the MIC.

Step-by-Step Methodology:

  • Preparation of Test Compounds:

    • Dissolve the synthesized this compound analogs in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Causality: DMSO is a common solvent for water-insoluble compounds. Using a high-concentration stock minimizes the final DMSO concentration in the assay, preventing solvent-induced toxicity to the microbes.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[16]

    • Dilute this standardized suspension in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the microtiter plate wells.[12]

    • Causality: A standardized inoculum is critical for reproducibility. Too high a density can overwhelm the antimicrobial agent, leading to falsely high MICs, while too low a density can lead to falsely low MICs.

  • Plate Setup (96-Well Plate):

    • Dispense 100 µL of sterile broth into all wells.

    • Add 100 µL of the stock solution of your test compound to the first column of wells. This creates the initial concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).

    • The 11th column serves as the positive control (inoculum + broth, no compound) and the 12th column as the negative/sterility control (broth only).

    • Add 100 µL of the standardized bacterial inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.

  • Incubation & Reading:

    • Incubate the plates at 35 ± 2°C for 16-20 hours under ambient air conditions.[12]

    • Following incubation, visually inspect the wells. The MIC is the lowest concentration of the analog at which there is no visible turbidity (i.e., the first clear well).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13] This test distinguishes bactericidal (killing) agents from bacteriostatic (inhibiting) ones.

Principle: Following the MIC determination, aliquots from the wells that show no visible growth are subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration that results in no colony growth after incubation.

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • Select the wells from the completed MIC assay corresponding to the MIC, 2x MIC, and 4x MIC. Also include the positive control well.

    • Causality: Plating from multiple wells helps to confirm the killing effect and avoids errors from a single sampling point.

    • From each selected well, aspirate a 10 µL aliquot and spot it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Reading:

    • Count the number of colonies from each spot.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[14] Practically, it is often recorded as the lowest concentration with no more than 1-2 colonies, confirming kill rather than just inhibition.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

A promising antimicrobial must be effective against pathogens without harming the host. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as a proxy for cell viability and proliferation.[17][18]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[17] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Exposure:

    • Prepare serial dilutions of your pyrazole analogs in serum-free culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • Incubate for a defined period (e.g., 24 or 48 hours).

  • MTT Reaction:

    • After incubation, remove the medium containing the compound.

    • Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[19]

    • Causality: Serum is removed as it can interfere with the MTT reduction process.[18] The incubation time must be optimized as both the cell line and its metabolic rate can affect the rate of formazan production.

  • Solubilization and Reading:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[18]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration that reduces cell viability by 50%).

Data Analysis and Comparative Presentation

Organizing the validation data into clear, comparative tables is essential for interpretation and decision-making.

Table 1: Comparative Antimicrobial Activity of this compound Analogs

Compound ID R¹-substituent R²-substituent S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
Analog-1 -H -4-Cl-Ph 8 16 32
Analog-2 -CH₃ -4-Cl-Ph 4 8 16
Analog-3 -H -4-F-Ph 16 32 >64
Analog-4 -CH₃ -4-F-Ph 8 16 32
Ciprofloxacin (Control) (Control) 0.5 0.015 N/A

| Fluconazole | (Control) | (Control) | N/A | N/A | 2 |

Table 2: Bactericidal Activity and Cytotoxicity Profile

Compound ID S. aureus MBC (µg/mL) MBC/MIC Ratio HEK293 IC₅₀ (µg/mL) Selectivity Index (SI = IC₅₀/MIC)
Analog-1 16 2 >128 >16
Analog-2 8 2 >128 >32
Analog-3 64 4 >128 >8

| Analog-4 | 16 | 2 | >128 | >16 |

Note: Data presented are illustrative examples and should be replaced with experimental results.

Structure-Activity Relationship (SAR) and Interpretation

The data from these tables allows for a preliminary SAR analysis. For instance, in our illustrative data:

  • Impact of R¹-substituent: The presence of a methyl group (-CH₃) at the R¹ position (Analog-2 vs. Analog-1; Analog-4 vs. Analog-3) consistently improves antimicrobial potency (lower MIC values) across all tested strains.

  • Impact of R²-substituent: A chloro-phenyl substituent at R² appears more favorable for broad-spectrum activity than a fluoro-phenyl group (Analog-1 vs. Analog-3).

  • Bactericidal vs. Bacteriostatic: The MBC/MIC ratio for the most active analogs is 2, which is indicative of bactericidal activity (a ratio ≤4 is generally considered bactericidal).

  • Selectivity: All tested analogs show high IC₅₀ values against the mammalian cell line, resulting in favorable Selectivity Indices (SI). Analog-2, with the lowest MIC and highest SI, emerges as the most promising lead candidate from this hypothetical series.

This type of analysis is crucial for guiding the next cycle of analog design, allowing for the rational optimization of the pyrazole scaffold to enhance potency and selectivity.[7][20]

G cluster_0 Experimental Data Input cluster_1 Analysis & Interpretation MIC_Data MIC Data Analog-1: 8 µg/mL Analog-2: 4 µg/mL Analysis Data Analysis MIC_Data->Analysis MBC_Data MBC Data Analog-1: 16 µg/mL Analog-2: 8 µg/mL MBC_Data->Analysis IC50_Data IC50_Data IC50_Data->Analysis Potency Potency Lower MIC is better Analog-2 is more potent Analysis->Potency Compares MICs Cidality Bactericidal Activity MBC/MIC ≤ 4 Both are bactericidal Analysis->Cidality Calculates Ratio Selectivity Selectivity Index (SI) SI = IC50/MIC Analog-2 is more selective Analysis->Selectivity Calculates SI

Sources

ethyl 1H-pyrazole-3-carboxylate versus methyl 1H-pyrazole-3-carboxylate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Ethyl and Methyl 1H-Pyrazole-3-carboxylate in Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the pyrazole scaffold is a cornerstone, integral to the development of a wide array of therapeutic agents. Among the most versatile building blocks for introducing this privileged heterocycle are the ethyl and methyl esters of 1H-pyrazole-3-carboxylic acid. While structurally similar, the choice between this compound and its methyl counterpart can have significant implications for reaction outcomes, purification strategies, and overall synthetic efficiency. This guide provides an in-depth, objective comparison of these two critical reagents, supported by experimental data and mechanistic insights to inform your synthetic choices.

I. Physicochemical Properties: A Tale of Two Esters

The subtle difference in the alkyl chain of the ester group—ethyl versus methyl—gives rise to distinct physical properties that influence their handling and application in synthesis.

PropertyMthis compoundThis compound
Molecular Formula C5H6N2O2C6H8N2O2
Molecular Weight 126.11 g/mol 140.14 g/mol
Physical State White to off-white solidSolid
Melting Point 141-143°CNot specified in search results
Boiling Point 108-110°C (at 1 Torr)Not specified in search results
Solubility Soluble in methanolNot specified in search results

Mthis compound is a well-characterized solid with a defined melting point range. This crystalline nature can be advantageous for purification by recrystallization, often yielding a high-purity material. The ethyl ester, while also a solid, has less publicly available data on its specific melting and boiling points. This can sometimes necessitate more rigorous analytical characterization upon receipt or synthesis.

From a practical standpoint, the lower molecular weight of the methyl ester can be a factor in cost-effectiveness on a molar basis, although this is highly dependent on the current market price from suppliers.

II. Synthetic Considerations and Reactivity

Both esters are versatile intermediates, primarily utilized as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Their pyrazole ring contains both nucleophilic and electrophilic sites, and the ester functionality allows for a range of chemical modifications including hydrolysis, transesterification, and reduction.

The choice between the methyl and ethyl ester often hinges on the specific downstream reactions and the desired final product.

A. Ester Hydrolysis and Saponification

A common transformation for these esters is hydrolysis to the corresponding carboxylic acid, a key intermediate for amide bond formation in the synthesis of many active pharmaceutical ingredients. The kinetics of ester hydrolysis can be influenced by the nature of the alkyl group.

Generally, methyl esters tend to hydrolyze slightly faster than ethyl esters under both acidic and basic conditions. This is attributed to the reduced steric hindrance of the methyl group, allowing for more facile nucleophilic attack at the carbonyl carbon.

Experimental Protocol: Comparative Saponification

This protocol outlines a typical procedure for the hydrolysis of the pyrazole-3-carboxylate esters.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up Ester Ethyl or Mthis compound (1 eq) Solvent Methanol/Water (e.g., 1:1) Ester->Solvent Dissolve Base NaOH or KOH (2-3 eq) Solvent->Base Add Reflux Heat to reflux (e.g., 60-80°C) Base->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Cool Cool to room temperature Monitor->Cool Concentrate Remove methanol under reduced pressure Cool->Concentrate Acidify Acidify with aq. HCl to pH ~3-4 Concentrate->Acidify Precipitate Collect precipitate by filtration Acidify->Precipitate Wash Wash with cold water Precipitate->Wash Dry Dry under vacuum Wash->Dry

Caption: General workflow for the saponification of pyrazole-3-carboxylate esters.

Expected Observations:

While both reactions will proceed to completion, the hydrolysis of mthis compound may reach completion in a shorter timeframe under identical conditions compared to the ethyl ester. This can translate to reduced energy consumption and faster throughput in a process chemistry setting.

B. Transesterification

In some synthetic routes, it may be necessary to convert the methyl or ethyl ester to a different ester, for example, a tert-butyl ester for use as a protecting group. Here, the volatility of the alcohol byproduct is a key consideration.

  • From Methyl Ester: Transesterification will release methanol (b.p. 64.7°C).

  • From Ethyl Ester: Transesterification will release ethanol (b.p. 78.37°C).

The lower boiling point of methanol can make it easier to remove from the reaction mixture, driving the equilibrium towards the desired product. This can be a significant advantage when using the methyl ester.

C. N-Alkylation and N-Arylation

The pyrazole ring is susceptible to substitution at the N1 and N2 positions. The choice of ester can have a subtle electronic effect on the nucleophilicity of the ring nitrogens, but in many cases, the reaction conditions (base, solvent, temperature) are the dominant factors.

Illustrative Synthesis: N-Methylation

A common synthetic step is the methylation of the pyrazole nitrogen.

G start Ethyl or Mthis compound N-H reagents Base (e.g., K2CO3, NaH) Methylating Agent (e.g., MeI, (MeO)2SO2) start:p1->reagents Deprotonation product Ethyl or Methyl 1-methyl-1H-pyrazole-3-carboxylate reagents->product Nucleophilic Attack

Caption: N-Methylation of 1H-pyrazole-3-carboxylate esters.

In this type of reaction, the choice between the ethyl and methyl ester is less likely to have a dramatic impact on the reaction yield or regioselectivity. The primary considerations would revert to the physical properties and cost of the starting material.

III. Applications in Drug Discovery

The pyrazole-3-carboxylate core is a key component in a multitude of drug candidates and approved medicines. For instance, derivatives of these esters are used in the synthesis of anti-inflammatory agents, kinase inhibitors for cancer therapy, and treatments for metabolic disorders.

  • Celecoxib (Celebrex): While not directly synthesized from these simple esters, the pyrazole core is central to its anti-inflammatory activity.

  • Darolutamide (Nubeqa): A key intermediate in the synthesis of this prostate cancer drug is an ethyl pyrazole carboxylate derivative.

The selection of the ethyl or methyl ester in these multi-step syntheses is often determined by the specific requirements of subsequent steps, such as solubility in a particular solvent system or the need to avoid transesterification with an alcohol-containing reagent.

IV. Conclusion and Recommendations

The choice between this compound and mthis compound is a nuanced decision that should be made on a case-by-case basis.

Choose Mthis compound when:

  • Faster reaction kinetics are desired for hydrolysis: The reduced steric hindrance of the methyl group can lead to shorter reaction times.

  • Transesterification is a planned downstream step: The lower boiling point of methanol facilitates its removal, driving the reaction to completion.

  • High purity is critical and recrystallization is the preferred method of purification: The well-defined crystalline nature of the methyl ester is an advantage.

Choose this compound when:

  • Specific solubility properties are required: In some solvent systems, the ethyl ester may offer improved solubility.

  • A specific synthetic precedent calls for it: In established, multi-step syntheses, consistency with previously developed protocols is often paramount.

  • Cost and availability are favorable: Market dynamics can sometimes make the ethyl ester a more economical choice.

Ultimately, for novel synthetic routes, it is advisable to perform small-scale trial reactions with both esters to empirically determine which provides the optimal balance of reactivity, yield, and ease of handling for your specific application.

References

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • PubChem. Mthis compound | C5H6N2O2 | CID 565662. [Link]

  • PubChem. This compound | C6H8N2O2 | CID 7147518. [Link]

  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. [Link]

  • Who we serve. lysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. [Link]

  • Georganics. This compound - High purity | EN. [Link]

  • J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. [Link]

  • ResearchGate. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • PubChem. 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176. [Link]

  • ACS Publications. Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. [Link]

  • NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ChemBK. ethyl 3-amino-1H-pyrazole-4-carboxylate. [Link]

  • RSC Publishing. Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). *Conformation and reactivity. Part VII.

A Researcher's Guide to the Preclinical Evaluation of Pyrazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the pyrazole scaffold represents a cornerstone in the design of novel anti-inflammatory therapeutics. The success of celecoxib, a diaryl-substituted pyrazole, has cemented the importance of this heterocyclic motif in targeting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This guide provides an in-depth comparison of the in vitro and in vivo testing methodologies for pyrazole-based compounds, supported by experimental data and a rationale for procedural choices, to aid in the robust preclinical assessment of these promising agents.

The Rationale for Targeting Inflammation with Pyrazole-Based Compounds

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital protective mechanism, chronic inflammation can lead to a host of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central pathway in inflammation involves the conversion of arachidonic acid to prostaglandins by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[1][2]

The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[3] Pyrazole derivatives have proven to be particularly effective as selective COX-2 inhibitors due to their specific structural features that allow for optimal binding to the active site of the COX-2 enzyme.[4]

Beyond COX-2, the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway is another critical regulator of inflammatory responses.[5] Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] Some pyrazole-based compounds have shown the potential to inhibit this pathway, offering a dual mechanism of action for combating inflammation.[5][7]

This guide will walk through the essential in vitro and in vivo assays used to characterize and compare the anti-inflammatory potential of novel pyrazole-based compounds.

In Vitro Evaluation: A Multi-faceted Approach to Mechanistic Insight

In vitro assays are the first line of evaluation, providing crucial information on the mechanism of action, potency, and selectivity of pyrazole derivatives.

Cyclooxygenase (COX) Inhibition Assays

The primary in vitro screen for this class of compounds is the COX inhibition assay, which determines the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 enzymes. A high COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is a desirable characteristic.

dot

cluster_0 In Vitro Screening Workflow A Test Compound (Pyrazole Derivative) B COX-1 Enzyme Assay A->B C COX-2 Enzyme Assay A->C G Cell-Based Assays (e.g., RAW 264.7) A->G D Calculate IC50 (COX-1) B->D E Calculate IC50 (COX-2) C->E F Determine Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) D->F E->F H Nitric Oxide (NO) Inhibition Assay G->H I Cytokine (TNF-α, IL-6) Inhibition Assay G->I cluster_1 Inflammatory Signaling Pathway A Inflammatory Stimuli (e.g., Carrageenan) B Cell Membrane Phospholipids A->B H p38 MAPK Pathway A->H C Arachidonic Acid B->C D COX-2 Enzyme C->D E Prostaglandins (e.g., PGE2) D->E F Inflammation (Edema, Pain) E->F G Pyrazole-Based Inhibitor G->D Inhibition G->H Potential Inhibition I Pro-inflammatory Cytokines (TNF-α, IL-6) H->I I->F

Sources

A Comparative Guide to the Efficacy of Pyrazole-Based Drugs and Traditional NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of anti-inflammatory therapeutics is dominated by nonsteroidal anti-inflammatory drugs (NSAIDs). This guide provides an in-depth technical comparison of pyrazole-based NSAIDs, a class of selective cyclooxygenase-2 (COX-2) inhibitors, and traditional non-selective NSAIDs. We will delve into their mechanisms of action, comparative efficacy, side-effect profiles, and the experimental methodologies used to evaluate them.

The Core Principle: Cyclooxygenase Inhibition

The therapeutic effects of NSAIDs, including their anti-inflammatory, analgesic, and antipyretic properties, are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3]

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastrointestinal mucosa and regulating renal blood flow.[3][4]

  • COX-2: This isoform is typically inducible, with its expression significantly upregulated at sites of inflammation.[3][4] It is the primary mediator of the production of prostaglandins that cause pain and inflammation.[3][4]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[5] While this dual inhibition is effective in reducing inflammation, the concurrent inhibition of the protective COX-1 enzyme can lead to undesirable side effects, most notably gastrointestinal issues.[5][6][7]

The Advent of Pyrazole-Based COX-2 Selective Inhibitors

The discovery of the two COX isoforms spurred the development of drugs that selectively target COX-2, with the aim of providing the anti-inflammatory benefits of traditional NSAIDs while minimizing gastrointestinal toxicity.[8][9] The pyrazole chemical scaffold has proven to be a promising foundation for developing selective COX-2 inhibitors.[10][11] Celecoxib is a well-known example of a pyrazole-based NSAID that demonstrates this selective inhibition.[4][10]

The rationale behind this selective approach is to specifically block the production of pro-inflammatory prostaglandins at the site of inflammation (mediated by COX-2) while preserving the physiological functions of COX-1 in the gut and kidneys.[8]

Visualizing the Mechanism of Action

The following diagram illustrates the differential inhibition of COX pathways by traditional and pyrazole-based NSAIDs.

cluster_0 Arachidonic Acid Cascade cluster_1 COX-1 Pathway (Constitutive) cluster_2 COX-2 Pathway (Inducible) cluster_3 Drug Action Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins1 Physiological Prostaglandins COX1->Prostaglandins1 GI_Protection GI Mucosal Protection Prostaglandins1->GI_Protection Platelet Platelet Aggregation Prostaglandins1->Platelet Prostaglandins2 Inflammatory Prostaglandins COX2->Prostaglandins2 Inflammation Inflammation, Pain, Fever Prostaglandins2->Inflammation Traditional_NSAIDs Traditional NSAIDs (e.g., Ibuprofen, Naproxen) Traditional_NSAIDs->COX1 Inhibits Traditional_NSAIDs->COX2 Inhibits Pyrazole_NSAIDs Pyrazole-Based NSAIDs (e.g., Celecoxib) Pyrazole_NSAIDs->COX2 Selectively Inhibits

Caption: Differential inhibition of COX-1 and COX-2 pathways.

Comparative Efficacy: A Data-Driven Analysis

Numerous clinical trials have compared the efficacy of pyrazole-based COX-2 inhibitors with traditional NSAIDs in various inflammatory conditions, such as osteoarthritis and rheumatoid arthritis.

A systematic review of studies involving over 15,000 patients concluded that celecoxib is as effective as traditional NSAIDs like naproxen and diclofenac in treating the symptoms of osteoarthritis and rheumatoid arthritis.[6][12] For osteoarthritis, celecoxib demonstrated a reduction in the Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index composite scores, which include pain, stiffness, and physical function, to the same extent as naproxen.[6] Similarly, for rheumatoid arthritis, celecoxib showed improvement in the American College of Rheumatology (ACR) 20 responder rates, a measure of improvement in tender and swollen joints, comparable to diclofenac and naproxen.[6]

A randomized, double-blind, non-inferiority trial comparing celecoxib to ibuprofen for knee osteoarthritis found that celecoxib (200 mg once daily) was as effective as ibuprofen (800 mg three times daily).[13] The study also noted that patients treated with celecoxib had significantly greater improvement in the stiffness domain compared to both ibuprofen and placebo.[13]

Drug Class Condition Key Efficacy Findings Supporting Data Source(s)
Pyrazole-Based NSAIDs (Celecoxib)OsteoarthritisNon-inferior to ibuprofen in pain assessment; significantly greater improvement in stiffness.[13]Randomized, double-blind, non-inferiority trial.[13]
Equivalent reduction in WOMAC composite scores compared to naproxen.[6]Systematic review and meta-analysis.[6]
Rheumatoid ArthritisSimilar improvement in ACR-20 responder rates compared to diclofenac and naproxen.[6]Systematic review and meta-analysis.[6]
Traditional NSAIDs (Ibuprofen, Naproxen, Diclofenac)Osteoarthritis, Rheumatoid ArthritisEstablished efficacy in reducing pain, stiffness, and improving physical function.[6]Multiple clinical trials and systematic reviews.[6]

Side-Effect Profiles: A Balancing Act

The primary driver for the development of COX-2 selective inhibitors was to mitigate the gastrointestinal side effects associated with traditional NSAIDs.

Gastrointestinal (GI) Effects

Clinical data has consistently shown that selective COX-2 inhibitors are associated with a lower risk of certain gastrointestinal complications compared to non-selective NSAIDs.[7][8] Patients taking celecoxib are less likely to discontinue the medication due to gastrointestinal upset than those taking traditional NSAIDs.[6][12] One study found that upper gastrointestinal events were less frequent with celecoxib (1.3%) compared to ibuprofen (5.1%).[13] However, it's important to note that some research suggests that celecoxib does not decrease the incidence of serious gastrointestinal adverse events with long-term therapy.[6][12] A study on older patients with arthritis found that celecoxib treatment for 120 days or more was associated with a lower risk of GI bleeding compared to traditional NSAIDs.[14]

Cardiovascular (CV) and Renal Effects

The emergence of data suggesting potential cardiovascular risks with some COX-2 inhibitors has led to careful consideration of their use.[7][8] The PRECISION trial, a large-scale safety trial, found that the cardiovascular safety profile of celecoxib is no worse than that of ibuprofen or naproxen.[15] In fact, the highest rates of cardiovascular events were observed with ibuprofen, followed by naproxen, with celecoxib having the lowest rates.[15]

Conversely, a retrospective cohort study of older patients with arthritis suggested that cardiovascular and renal risks appeared higher with celecoxib than with traditional NSAIDs.[14] This highlights the complexity and the need for careful patient selection and monitoring.

Experimental Protocols for Efficacy and Safety Assessment

The evaluation of NSAIDs involves a combination of in vitro and in vivo studies to characterize their activity, selectivity, and safety profile.

In Vitro COX Inhibition Assay

This assay is fundamental for determining the inhibitory potency (IC50) and selectivity of a compound for COX-1 and COX-2.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing the enzyme, heme cofactor, and a substrate (arachidonic acid) is prepared.

  • Inhibitor Addition: The test compound (e.g., a novel pyrazole derivative) is added at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (typically 37°C) for a specific duration.

  • Detection: The product of the enzymatic reaction, typically prostaglandin E2 (PGE2), is measured. This can be done using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or other colorimetric/fluorometric techniques.[3][16]

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by plotting the concentration-response curve.

The selectivity index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

In Vivo Models of Inflammation and Pain

Animal models are crucial for assessing the anti-inflammatory and analgesic efficacy of NSAIDs in a physiological context.

Carrageenan-Induced Paw Edema Model:

This is a widely used and well-established model for evaluating acute inflammation.[11][17]

Methodology:

  • Animal Selection: Typically, rats or mice are used.[18]

  • Baseline Measurement: The initial volume of the animal's hind paw is measured using a plethysmometer.[17][18]

  • Drug Administration: The test compound, a positive control (e.g., a known NSAID), and a vehicle control are administered to different groups of animals, usually orally or intraperitoneally.[18]

  • Induction of Inflammation: A sub-plantar injection of carrageenan (a pro-inflammatory agent) is administered into the paw.[17]

  • Edema Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[17]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

Acetic Acid-Induced Writhing Test:

This model is used to assess the peripheral analgesic activity of a compound.[1]

Methodology:

  • Animal Selection: Mice are commonly used for this assay.[18]

  • Drug Administration: The test compound and controls are administered.

  • Induction of Pain: An intraperitoneal injection of a dilute solution of acetic acid is given to induce a characteristic stretching behavior known as "writhing."[1][18]

  • Observation: The number of writhes is counted for a specific period (e.g., 20-30 minutes) after the acetic acid injection.[1]

  • Data Analysis: A reduction in the number of writhes in the drug-treated group compared to the control group indicates analgesic activity.[1]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a novel pyrazole-based NSAID.

cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Testing cluster_2 Safety and Toxicology cluster_3 Decision Point A Compound Synthesis (Novel Pyrazole Derivatives) B In Vitro COX-1/COX-2 Inhibition Assay A->B C Determine IC50 and Selectivity Index (SI) B->C J Lead Compound Selection C->J High Potency & Selectivity D Carrageenan-Induced Paw Edema Model F Assess Anti-inflammatory and Analgesic Activity D->F E Acetic Acid-Induced Writhing Test E->F F->J Significant Efficacy G Acute Toxicity Studies G->J Acceptable Safety Profile H Gastric Ulceration Assessment H->J Low Ulcerogenic Potential I Cardiovascular and Renal Function Monitoring I->J No Adverse CV/Renal Effects J->D J->E J->G J->H J->I

Caption: Preclinical evaluation workflow for novel NSAIDs.

Conclusion

Pyrazole-based NSAIDs represent a significant advancement in anti-inflammatory therapy, offering comparable efficacy to traditional NSAIDs for conditions like osteoarthritis and rheumatoid arthritis.[6][12] Their primary advantage lies in a generally improved gastrointestinal safety profile, stemming from their selective inhibition of the COX-2 enzyme.[7] However, the potential for cardiovascular and renal side effects necessitates a careful risk-benefit assessment for each patient.[7][14] The continued development of novel pyrazole-based compounds and rigorous preclinical and clinical evaluation are essential for identifying new therapeutic agents with enhanced efficacy and an even more favorable safety profile.

References

  • Comparing celecoxib with traditional nonsteroidal anti-inflammatory drugs. (2003). The Journal of Family Practice, 52(2), 96–98. [Link]

  • Borer, J. S., & Simon, L. S. (2005). Cardiovascular and gastrointestinal effects of COX-2 inhibitors and NSAIDs: achieving a balance. Arthritis Research & Therapy, 7(Suppl 4), S14–S22. [Link]

  • Lanza, F. L. (2009). Gastrointestinal and Cardiovascular Risk of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Gastroenterology, 104(3), 729–738. [Link]

  • Comparing celecoxib with traditional nonsteroidal anti-inflammatory drugs. (2003). The Journal of Family Practice, 52(2), 96–98. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]

  • Borer, J. S., & Simon, L. S. (2005). Cardiovascular and gastrointestinal effects of COX-2 inhibitors and NSAIDs: achieving a balance. Arthritis Research & Therapy, 7(Suppl 4), S14. [Link]

  • Balancing Pain Relief and Safety: Gastrointestinal and Cardiovascular Risk Assessment in Nonsteroidal Anti-Inflammatory Drug Users and the Role of Gastroprotective Co-Therapy. (2023). MDPI. [Link]

  • PRECISION exonerates celecoxib: cardiovascular risk is no worse than that of nonselective NSAIDs. (2017). MDedge. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). RSC Medicinal Chemistry, 14(10), 2005–2023. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131–144. [Link]

  • Park, J., Lee, J., & Lee, E. (2018). Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis. PLoS ONE, 13(12), e0208723. [Link]

  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (2019). Bioorganic Chemistry, 86, 265–276. [Link]

  • Essex, M. N., O'Connell, M. A., & Behar, R. (2010). Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial. The Journal of International Medical Research, 38(4), 1247–1259. [Link]

  • Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). (n.d.). Al-Mustansiriyah University. [Link]

  • [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review]. (2011). Revista Espanola de Anestesiologia y Reanimacion, 58(7), 433–444. [Link]

  • Progress in COX-2 inhibitors: A journey so far. (2019). ResearchGate. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2013). Molecules, 18(11), 13647–13668. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 359–373. [Link]

  • COX-2-Selective NSAIDs: new and improved? (2000). JAMA, 284(10), 1297–1299. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). Revista Dor, 20(1). [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy, 7(1), 183. [Link]

  • Conduct of efficacy studies for non-steroidal anti-inflammatory drugs (NSAIDs). (2022). European Medicines Agency. [Link]

  • Analgesic efficacy of non-steroidal anti-inflammatory drugs in experimental pain in humans. (1997). British Journal of Clinical Pharmacology, 43(3), 275–282. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6567. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). Revista Dor, 20(1). [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (2020). ResearchGate. [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). Basic & Clinical Pharmacology & Toxicology, 108(4), 263–273. [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). RSC Medicinal Chemistry. [Link]

  • COX-2 specific inhibitors offer improved advantages over traditional NSAIDs. (2000). Orthopedics, 23(7 Suppl), S761–S764. [Link]

  • Comparative efficacy of traditional non-selective NSAIDs and selective cyclo-oxygenase-2 inhibitors in patients with acute gout: a systematic review and meta-analysis. (2020). BMJ Open, 10(9), e036953. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of Ethyl 1H-pyrazole-3-carboxylate: RP-HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of key chemical entities is paramount. Ethyl 1H-pyrazole-3-carboxylate, a vital heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds, demands robust analytical methods to ensure the quality, efficacy, and safety of final products.[1] This guide provides an in-depth comparison of two powerful analytical techniques for the quantification of this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights grounded in practical application and established scientific principles. The methodologies described are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.

Choosing the Right Tool for the Job: A Head-to-Head Comparison

The selection of an analytical method is a critical decision in the development pipeline. Both RP-HPLC and GC-MS offer unique advantages and are suited to different analytical challenges. The primary distinction lies in the physical state of the analyte during analysis. HPLC is ideal for non-volatile and thermally unstable compounds dissolved in a liquid, while GC is tailored for volatile or semi-volatile compounds that can be vaporized without degradation.[2][3][4][5][6]

FeatureReverse-Phase HPLC (RP-HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Ideal for polar to moderately non-polar analytes.Best for volatile or semi-volatile compounds that are thermally stable.
Principle of Separation Partitioning between a liquid mobile phase and a non-polar stationary phase based on polarity.[3]Partitioning between a gaseous mobile phase and a stationary phase based on boiling point and polarity.[5]
Operating Temperature Typically ambient to moderately elevated (e.g., 25-60 °C).[2][3]High temperatures are required for vaporization (e.g., 150-300 °C).[2][3]
Sensitivity & Selectivity High sensitivity with UV detection. Selectivity can be enhanced with detectors like PDA or MS.Very high sensitivity and exceptional selectivity, especially with mass spectrometric detection.[2]
Speed of Analysis Runtimes typically range from 10 to 60 minutes.[2][6]Faster analysis is often possible, with run times from a few minutes to under 30 minutes.[2]
Instrumentation Cost Generally higher due to high-pressure pumps and solvent management systems.[2]Instrumentation can be less expensive, though high-end MS detectors can increase the cost.
Solvent Consumption Higher consumption of organic solvents, which can be a significant operational cost and environmental concern.Minimal solvent usage, primarily for sample preparation. Uses inert gases as the mobile phase.

In-Depth Guide to RP-HPLC Method Validation

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for a wide range of compounds, including pyrazole derivatives.[7][8] The method detailed below is a highly sensitive and specific approach for the quantification of this compound.

Experimental Workflow for RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Methanol A->B C Dilute to Working Concentration B->C F Autosampler (Inject 20 µL) C->F Inject Sample D Mobile Phase Reservoir (ACN:Water) E HPLC Pump D->E E->F G C18 Column (25°C) F->G H UV/PDA Detector (λ = 237 nm) G->H I Chromatogram Acquisition H->I Signal Output J Peak Integration I->J K Concentration Calculation (vs. Calibration Curve) J->K GC_MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Dichloromethane A->B C Spike with Internal Standard B->C D GC Inlet (250°C) C->D Inject 1 µL E Capillary Column (e.g., DB-5ms) D->E F Temperature Programmed Oven E->F G MS Transfer Line (280°C) F->G H Mass Spectrometer (EI, 70 eV) G->H I Total Ion Chromatogram (TIC) H->I Data Acquisition J Selected Ion Monitoring (SIM) I->J K Quantification & Identification J->K

Sources

Comparative Docking Studies of Pyrazole Derivatives with Target Enzymes: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Pyrazole Scaffold and In Silico Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing inhibitors targeting a wide array of enzymes and receptors.[1] Consequently, pyrazole derivatives have been successfully developed into anticancer, anti-inflammatory, and antimicrobial agents.[1][2] In the modern drug discovery paradigm, molecular docking has become an indispensable computational tool. It predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[1] This in silico technique provides critical insights into binding affinities and interaction patterns, thereby guiding the rational design and optimization of potent and selective drug candidates before their costly and time-consuming synthesis and in vitro testing.[2]

This guide offers an objective comparison of the performance of various pyrazole derivatives against two major classes of therapeutically relevant enzymes: Cyclooxygenases (COX) and Protein Kinases. By synthesizing data from multiple peer-reviewed studies, we aim to elucidate key structure-activity relationships (SAR) and provide a validated framework for researchers in the field.

I. Pyrazole Derivatives as Cyclooxygenase (COX) Inhibitors: Targeting Inflammation

Expertise & Experience: The Rationale Behind COX Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3][4] The enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is inducible and predominantly expressed at sites of inflammation.[5] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to undesirable gastrointestinal side effects (via COX-1 inhibition).[6] Therefore, the central goal in this area is to design selective COX-2 inhibitors. Pyrazole derivatives have emerged as a highly promising class of selective COX-2 inhibitors, with the FDA-approved drug Celecoxib serving as a prime example.[5]

Molecular docking is instrumental in achieving this selectivity. It allows for the detailed examination of the active sites of COX-1 and COX-2, guiding the design of ligands that preferentially bind to COX-2.

Comparative Docking Performance Against COX-1 and COX-2

Numerous studies have explored the interactions of pyrazole derivatives with COX enzymes. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the stability of the ligand-protein complex; a more negative value signifies a stronger interaction. The selectivity index (SI) is calculated as the ratio of the 50% inhibitory concentrations (IC₅₀) for COX-1 over COX-2, with a higher SI value indicating greater selectivity for COX-2.

Derivative Class/CompoundTarget EnzymeDocking Score (kcal/mol)Key Interacting ResiduesIn Vitro IC₅₀ (µM)Selectivity Index (SI)Reference
Hybrid Pyrazole 5u COX-2-12.907His90, Arg513, Phe518, Ser3531.7972.73[7][8]
Hybrid Pyrazole 5s COX-2-12.18His90, Arg513, Phe518, Ser3532.5165.75[7][8]
Celecoxib (Reference) COX-2-9.924His90, Arg513, Phe518~0.0478.06[7][8]
Pyrazole-Pyridazine 6f COX-2Not ReportedPhe504, Arg4991.15>86.95[9]
Tetrasubstituted Pyrazole COX-2Not ReportedHis90, Tyr355Not ReportedNot Reported[6]

Authoritative Grounding & Analysis:

The data reveals a strong correlation between docking scores and in vitro inhibitory activity. For instance, compounds 5u and 5s exhibited higher docking scores than the reference drug Celecoxib and correspondingly potent COX-2 inhibition.[7] The key to COX-2 selectivity lies in the specific interactions within the enzyme's active site. Docking studies consistently show that the sulfonamide (-SO₂NH₂) or a similar functional group on the pyrazole scaffold is crucial.[7][8] This group inserts deep into a selective pocket of the COX-2 active site, forming critical hydrogen bonds with residues like His90, Arg513, and Phe518.[7] The absence of this pocket in COX-1 is the structural basis for the selective inhibition. Further studies on pyrazole-pyridazine hybrids identified additional interactions, such as with Phe504, that can enhance inhibitory activity.[9] These computational insights are invaluable, as they confirm that the presence and proper orientation of a hydrogen-bond-donating/accepting group are paramount for designing next-generation, potent, and selective COX-2 inhibitors.

II. Pyrazole Derivatives as Kinase Inhibitors: A Strategy for Anticancer Therapy

Expertise & Experience: The Rationale for Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, including cell growth, proliferation, and differentiation.[10] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[10] Kinases have a conserved ATP-binding site, which has become a primary target for inhibitor development. By designing molecules that compete with ATP for this binding site, it is possible to block the downstream signaling pathways that drive cancer progression. Pyrazole derivatives have proven to be an effective scaffold for developing inhibitors against a wide range of kinases, including receptor tyrosine kinases (e.g., VEGFR, EGFR) and serine/threonine kinases (e.g., BRAF, AKT, CDK2).[10][11][12]

Comparative Docking Performance Against Various Kinases

The versatility of the pyrazole scaffold allows for its adaptation to target the ATP-binding sites of diverse kinases. Docking studies are essential for predicting binding modes and identifying opportunities for achieving selectivity, which is a major challenge given the similarity of ATP-binding sites across the kinome.

Pyrazole DerivativeTarget Kinase (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesBiological ActivityReference
Compound 1b VEGFR-2 (2QU5)-10.09Cys919, Asp1046Potential Inhibitor[11][12]
Compound 2b CDK2 (2VTO)-10.35Leu83, Lys33Potential Inhibitor[11][12]
Compound 1d Aurora A (2W1G)-8.57Ala213, Leu263Potential Inhibitor[11][12]
Triarylpyrazole 6 EGFRNot ReportedMet79399% Inhibition at 100 µM[10][13]
Triarylpyrazole 6 BRAF V600ENot ReportedCys532>94% Inhibition at 100 µM[10][13]
Triarylpyrazole 6 AKT1Not ReportedLys158>94% Inhibition at 100 µM[10][13]

Authoritative Grounding & Analysis:

The studies demonstrate that pyrazole derivatives can effectively occupy the ATP-binding pockets of various kinases. For example, derivatives 1b and 2b showed very strong binding energies with VEGFR-2 and CDK2, respectively, suggesting potent inhibitory activity.[11][12] A crucial finding from these docking simulations is the identification of a common mode of interaction at the ATP-binding site.[10][13] The pyrazole core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region (e.g., Cys919 in VEGFR-2, Met793 in EGFR), a pattern observed in many known kinase inhibitors. The substituents on the pyrazole ring then extend into adjacent hydrophobic pockets, contributing to both affinity and selectivity.

The case of the 1,3,4-triarylpyrazole compound 6 is particularly insightful. This single compound showed potent inhibitory activity against six different kinases, including EGFR, BRAF, and AKT1.[10] Molecular docking simulations supported this multi-kinase activity, suggesting a common binding mode across these targets.[10][13] This highlights the power of in silico screening to identify not only potent single-target inhibitors but also promising multi-target agents, which can be particularly effective in cancer therapy by simultaneously blocking multiple oncogenic signaling pathways.

Methodologies: A Self-Validating System

Trustworthiness in computational research is built on a robust and reproducible methodology. The following protocols outline the standard, self-validating workflows for molecular docking and its subsequent experimental verification.

Experimental Protocol: Molecular Docking Workflow

This protocol provides a generalized procedure for performing molecular docking studies.

  • Step 1: Protein Preparation (The Target)

    • Action: Obtain the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).

    • Causality: The crystal structure provides the precise atomic coordinates of the enzyme's active site, which is the foundation for a meaningful docking simulation.

    • Procedure:

      • Remove all non-essential molecules, such as water, co-factors, and existing ligands from the PDB file.

      • Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges). This is critical for accurately calculating electrostatic and hydrogen bonding interactions.

      • Save the prepared protein in a suitable format like PDBQT for use with docking software (e.g., AutoDock).[5]

  • Step 2: Ligand Preparation (The Pyrazole Derivative)

    • Action: Generate a 3D structure of the pyrazole derivative.

    • Causality: The ligand must be in a low-energy, 3D conformation to accurately simulate its binding.

    • Procedure:

      • Draw the 2D structure of the ligand using chemical drawing software (e.g., ChemDraw).

      • Convert the 2D structure to a 3D model and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand has realistic bond lengths and angles.

      • Save the prepared ligand in the PDBQT format.[5]

  • Step 3: Grid Generation (Defining the Search Space)

    • Action: Define a 3D grid box that encompasses the entire binding site of the target enzyme.

    • Causality: The docking algorithm will confine its search for the best binding pose within this grid. A well-defined grid increases computational efficiency and accuracy by focusing the search on the relevant area.

  • Step 4: Docking Simulation

    • Action: Run the docking algorithm (e.g., AutoDock Vina) to predict binding poses and affinities.

    • Causality: The algorithm systematically samples different conformations and orientations of the ligand within the grid box, scoring each pose based on a pre-defined scoring function that estimates the binding free energy.

  • Step 5: Analysis of Results

    • Action: Analyze the docking results to identify the best binding pose and key interactions.

    • Causality: This step translates the numerical output into chemical insight.

    • Procedure:

      • Rank the poses based on the docking score (binding affinity). The lowest energy score represents the most favorable predicted binding mode.

      • Visualize the top-ranked protein-ligand complex to identify specific interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[5] This analysis is crucial for understanding the structural basis of the inhibitor's activity and for planning future modifications.

Diagram: General Molecular Docking Workflow

G PDB 1. Obtain Protein Structure (e.g., from PDB) PrepP 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepP Grid 5. Define Binding Site (Grid Box Generation) PrepP->Grid DrawL 3. Draw Ligand Structure PrepL 4. Prepare Ligand (Energy Minimization) DrawL->PrepL PrepL->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 7. Analyze Results (Scores & Interactions) Dock->Analyze SAR 8. Guide SAR & Synthesis Analyze->SAR

Caption: A generalized workflow for molecular docking studies.

Diagram: Simplified COX-2 Inflammatory Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids AA Arachidonic Acid Membrane_Phospholipids->AA COX2 COX-2 Enzyme AA->COX2 substrate PGs Prostaglandins COX2->PGs converts to Inflammation Inflammation (Pain, Swelling) PGs->Inflammation PLA2 PLA2 PLA2->Membrane_Phospholipids cleaves Stimuli Inflammatory Stimuli Stimuli->PLA2 Pyrazole Pyrazole Derivative (COX-2 Inhibitor) Pyrazole->COX2 inhibits

Sources

A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Novel Pyrazole Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the vast landscape of chemical scaffolds, pyrazole derivatives have emerged as a particularly promising class of heterocyclic compounds.[1][2] Their unique chemical structure allows for a broad spectrum of pharmacological activities, and numerous studies have highlighted their potential as potent and selective anticancer agents.[1][2] This guide provides an in-depth, technical comparison of key cytotoxicity assays, offering field-proven insights to rigorously evaluate the anticancer potential of novel pyrazole compounds.

The Rationale: Why Pyrazoles and Why Cytotoxicity Screening?

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1][3] Its structure allows for various substitution reactions, enabling the design of compounds that can interact with a multitude of biological targets implicated in cancer progression, such as tubulin, various kinases (EGFR, CDK, BTK), and DNA.[1][2]

The initial and most critical step in evaluating a new pyrazole derivative is to determine its cytotoxic potential—its ability to kill or inhibit the proliferation of cancer cells. This is typically the first filter in the drug discovery pipeline, and a robust, well-designed cytotoxicity assessment is paramount.

Choosing Your Weapon: A Comparative Analysis of Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is a critical decision that hinges on the specific research question, the compound's potential mechanism of action, and the characteristics of the cancer cell lines being used.[4] Here, we compare three widely used colorimetric assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH).

Assay Principle Advantages Disadvantages Best Suited For
MTT Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[5]Well-established, relatively inexpensive, and provides a quantitative measure of cell viability.[6]Can be affected by compounds that interfere with mitochondrial respiration. Requires a solubilization step.[6]Initial high-throughput screening of large compound libraries.
SRB Measures total cellular protein content, which is proportional to cell number.[7][8]Unaffected by metabolic interference from test compounds. Stable endpoint.[7]Requires cell fixation, which can sometimes lead to cell detachment and loss.Compounds with unknown mechanisms of action or those suspected of interfering with cellular metabolism.
LDH Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[9][10]Directly measures cell death (cytotoxicity) rather than just a reduction in viability.Less sensitive for detecting early cytotoxic events. Background LDH from serum can interfere.[11]Investigating compounds that are expected to induce necrosis or late-stage apoptosis.
Expert Insight: Selecting the Right Assay

Experimental Design: A Self-Validating System

A well-designed experiment is a self-validating one. This means incorporating the right controls and replicates to ensure the data is reliable and reproducible.

Workflow for Cytotoxicity Assessment

Sources

A Comparative Guide to the Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of pyrazole-based compounds as selective cyclooxygenase-2 (COX-2) inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized analysis grounded in experimental data, explaining the causality behind scientific choices and methodologies. We will explore the structure-activity relationships, comparative efficacy, and the critical experimental protocols used to validate these promising anti-inflammatory agents.

The Rationale for Selective COX-2 Inhibition

Inflammation is a critical biological response, but its chronic dysregulation leads to pathologies like arthritis and has been implicated in cancer and neurodegenerative diseases.[1] The cyclooxygenase (COX) enzymes are central to the inflammatory cascade. There are two primary isoforms: COX-1, a constitutive "housekeeping" enzyme responsible for physiological functions like protecting the gastric mucosa, and COX-2, an inducible enzyme that is significantly upregulated at sites of inflammation.[2][3]

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both isoforms. While this reduces inflammation, the concurrent inhibition of COX-1 is responsible for common and severe side effects, including gastrointestinal ulceration.[3][4] This challenge spurred the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory relief while minimizing gastric side effects.[3] The pyrazole heterocycle is a privileged scaffold in this domain, forming the core of commercially successful drugs like Celecoxib.[5][6] This guide delves into the evaluation of novel pyrazole derivatives that aim to improve upon the efficacy and safety profile of existing therapies.

The COX-2 Signaling Pathway

The induction of the COX-2 enzyme by pro-inflammatory stimuli like cytokines (e.g., TNF-α, IL-1) and lipopolysaccharide (LPS) is a pivotal event in the inflammatory response.[7] Once expressed, COX-2 catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is subsequently converted into various prostaglandins, most notably prostaglandin E2 (PGE2).[8][9] PGE2 is a potent mediator of inflammation, pain, and fever.[8][10] Selective inhibitors act by blocking the active site of the COX-2 enzyme, thereby preventing this cascade.

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (Cytokines, LPS) COX2_Enzyme COX-2 Enzyme ProInflammatory_Stimuli->COX2_Enzyme Induces Expression Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Catalyzes Arachidonic_Acid->COX2_Enzyme PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Catalyzes PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Catalyzes Inflammation Inflammation, Pain, Fever PGE2->Inflammation Mediates Pyrazole_Inhibitor Pyrazole Derivatives (COX-2 Inhibitors) Pyrazole_Inhibitor->COX2_Enzyme Inhibits

Caption: The COX-2 inflammatory signaling pathway and point of inhibition.

Comparative Analysis of Pyrazole Derivatives

The true measure of a novel inhibitor lies in its performance relative to established standards. Here, we compare several recently developed pyrazole derivatives against Celecoxib, the archetypal pyrazole-based COX-2 inhibitor. The key metrics for evaluation are the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2, and the resulting Selectivity Index (SI), calculated as (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2, which is the desired therapeutic profile.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)Reference
Celecoxib (Reference) 15.00.045327[11]
Celecoxib (Reference) 5.422.162.51[5]
Pyrazole-pyridazine 5f 14.341.509.56[5]
Pyrazole-pyridazine 6f 9.561.158.31[5]
Pyrazolyl-thiazolidinone 16a >1000.743>134.6[12]
Diarylpyrazole 5u 134.111.7974.92[13]
Diarylpyrazole 5s 183.112.5172.95[13]

Note: IC50 and SI values can vary between different assays and labs; data is presented as reported in the cited literature.

From this data, several key insights emerge. The pyrazole-pyridazine hybrids 5f and 6f demonstrate more potent COX-2 inhibition (lower IC50) than Celecoxib in the same assay.[5] The pyrazolyl-thiazolidinone derivative 16a shows remarkable selectivity, with an SI value exceeding 134, suggesting a very low potential for COX-1 related side effects.[12] Similarly, the diarylpyrazoles 5u and 5s exhibit high selectivity indices, comparable to or better than many established inhibitors.[13] These findings underscore the immense potential of modifying the pyrazole scaffold to fine-tune potency and selectivity.

Structure-Activity Relationships (SAR)

The efficacy of pyrazole derivatives as COX-2 inhibitors is not arbitrary; it is dictated by specific structural features that govern their interaction with the enzyme's active site. Molecular docking and SAR studies have revealed a consistent pattern required for potent and selective inhibition.[1][3]

The COX-2 active site possesses a larger, more accommodating binding pocket compared to COX-1, due to the substitution of isoleucine in COX-1 with a smaller valine in COX-2. This creates a distinct side pocket that selective inhibitors are designed to occupy.[4] Key SAR insights include:

  • Vicinal Diaryl Substitution: Two aromatic rings attached to adjacent positions on the pyrazole core are critical. This arrangement mimics the structure of arachidonic acid and correctly orients the molecule within the active site.[3]

  • The "COX-2 Pharmacophore": One of the aryl rings must bear a para-sulfonamide (-SO2NH2) or methylsulfone (-SO2Me) group.[14] This group is essential for selectivity as it inserts deep into the hydrophilic side pocket of the COX-2 active site, forming crucial hydrogen bonds with residues like His90 and Arg513.[14]

  • Substituents on the Second Aryl Ring: The other aryl ring typically fits into a hydrophobic region of the active site. The presence of small, electron-withdrawing groups like fluorine or chlorine on this ring can enhance inhibitory activity.[3]

Caption: Key structure-activity relationships for pyrazole-based COX-2 inhibitors.

Essential Experimental Protocols

Validating a potential COX-2 inhibitor requires a tiered approach, moving from rapid in vitro screens to more complex in vivo models. The trustworthiness of these evaluations hinges on robust and well-described protocols.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay is a primary screen to determine the IC50 and selectivity of a compound. It leverages the peroxidase activity of the COX enzyme, which is measured colorimetrically.[15][16]

Principle: The peroxidase component of COX catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be measured spectrophotometrically at ~590 nm. The rate of color development is proportional to enzyme activity.

Assay_Workflow Start Start: Prepare Reagents Plate_Setup 1. Set up 96-well plate: - Background Wells - 100% Activity Wells - Inhibitor Wells Start->Plate_Setup Add_Reagents 2. Add Assay Buffer, Heme, and Enzyme (COX-1 or COX-2) to appropriate wells. Plate_Setup->Add_Reagents Add_Inhibitor 3. Add serial dilutions of Pyrazole Derivative (or DMSO vehicle) to Inhibitor wells. Add_Reagents->Add_Inhibitor Pre_Incubate 4. Pre-incubate plate (e.g., 10 min at 37°C) Add_Inhibitor->Pre_Incubate Initiate_Reaction 5. Initiate reaction by adding Arachidonic Acid (Substrate) and TMPD (Colorimetric Probe) Pre_Incubate->Initiate_Reaction Incubate_Develop 6. Incubate for a set time (e.g., 5 min at 25°C) to allow color development. Initiate_Reaction->Incubate_Develop Read_Plate 7. Read absorbance at 590-610 nm using a plate reader. Incubate_Develop->Read_Plate Analyze 8. Calculate % Inhibition and determine IC50 values. Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the in vitro colorimetric COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and dissolve test compounds in DMSO to create stock solutions for serial dilution.[15]

  • Plate Loading: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells (typically in triplicate).[15][17]

  • Inhibitor Addition: Add various concentrations of the pyrazole derivative or vehicle (DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Start the reaction by adding a solution containing the substrate (arachidonic acid) and the colorimetric probe (TMPD).[16]

  • Detection: Monitor the increase in absorbance at 590-610 nm over a short period (e.g., 5 minutes).

  • Data Analysis: Correct for background absorbance. Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema Model)

This is a standard and widely accepted acute inflammation model used to evaluate the in vivo efficacy of anti-inflammatory agents.[18][19]

Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into a rodent's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimate for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Randomly divide animals into groups (e.g., n=6 per group): Vehicle Control, Positive Control (e.g., Celecoxib), and Test Groups (different doses of the pyrazole derivative). Fast animals overnight before the experiment.

  • Baseline Measurement: Measure the initial volume of each rat's right hind paw using a plethysmometer.

  • Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups via the appropriate route (e.g., oral gavage) one hour before inducing inflammation.

  • Inflammation Induction: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume again at several time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[13]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume from baseline.

Conclusion and Future Directions

The pyrazole scaffold remains a highly fertile ground for the discovery of potent and selective COX-2 inhibitors. As demonstrated by recent research, strategic modifications to this core structure can yield compounds with inhibitory profiles superior to established drugs like Celecoxib.[5][20] The development of dual-target inhibitors, such as compounds that inhibit both COX-2 and other inflammatory targets like 5-lipoxygenase (5-LOX) or soluble epoxide hydrolase (sEH), represents a promising future direction to achieve broader anti-inflammatory efficacy with potentially enhanced safety.[21][22]

The rigorous and systematic evaluation of these derivatives, using the standardized in vitro and in vivo protocols detailed in this guide, is paramount. By combining potent and selective enzyme inhibition with favorable pharmacokinetic profiles, the next generation of pyrazole-based anti-inflammatory agents holds the potential to offer safer and more effective treatments for a wide range of inflammatory disorders.

References

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]

  • Tewari, A. K., Singh, V. P., Yadav, P., Gupta, G., Singh, A., Goel, R. K., Shinde, P., & Mohan, C. G. (2014). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic Chemistry, 56, 8-15. [Link]

  • Vukicevic, M., Djikic, T., Nikolic, K., & Agbaba, D. (2023). Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. Arhiv za farmaciju, 73(3), 205-221. [Link]

  • Al-Sanea, M. M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. [Link]

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Publishing. [Link]

  • Hwang, S. H., Wagner, K. M., Morisseau, C., Liu, J. Y., Dong, H., Wecksler, A. T., & Hammock, B. D. (2011). Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. Journal of Medicinal Chemistry, 54(8), 3037-3050. [Link]

  • Gouda, M. A., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Bioorganic Chemistry, 96, 103632. [Link]

  • Ito, K., & Koshino, T. (2005). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition, 37(1), 9-18. [Link]

  • Al-Sanea, M. M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. ResearchGate. [Link]

  • Gauthier, C., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(13), 1539-1565. [Link]

  • Tewari, A. K., et al. (2014). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Amrita Vishwa Vidyapeetham. [Link]

  • Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 167-177. [Link]

  • El-Sayed, M. A. A., et al. (2012). Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. Bioorganic & Medicinal Chemistry, 20(10), 3306-3316. [Link]

  • Yüksek, H., et al. (2021). Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors. ProQuest. [Link]

  • Pescador, N., et al. (2019). The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. FEBS Open Bio, 9(7), 1195-1208. [Link]

  • Biores Scientia. (2023). The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Biores Scientia. [Link]

  • Evranos Aksöz, B., & Altan, A. B. (2021). MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS. Sağlık Bilimleri Dergisi, 30(3), 295-300. [Link]

  • Wang, D., & Dubois, R. N. (2010). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Bioscience, 15(3), 1064-1075. [Link]

  • Hwang, S. H., et al. (2011). Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. PubMed. [Link]

  • Zarrin, A., & Sadraei, H. (2016). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacopuncture, 19(1), 53-60. [Link]

  • Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central. [Link]

  • Korbecki, J., et al. (2023). The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. International Journal of Molecular Sciences, 24(3), 2886. [Link]

  • El-Naggar, M., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Scientific Reports, 12(1), 1642. [Link]

  • Al-Hourani, B. J., et al. (2011). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. The Open Enzyme Inhibition Journal, 4, 1-7. [Link]

  • BioWorld Science. (2023). Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo. BioWorld. [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

  • Dhope, S., et al. (2022). A review on formulation and evaluation of Cox2 inhibitor. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 7(2), 20-24. [Link]

  • Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 7(11), 1145-1158. [Link]

  • Mohamed, M. F. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. [Link]

  • Rahman, M. M., et al. (2023). Anti-inflammatory activity of d-pinitol possibly through inhibiting COX-2 enzyme: in vivo and in silico studies. Frontiers in Pharmacology, 14, 1195655. [Link]

  • Talath, S., & Gadad, A. K. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Pharmaceuticals, 15(7), 827. [Link]

  • ResearchGate. (n.d.). Some selective COX-2 Inhibitors. ResearchGate. [Link]

  • ResearchGate. (n.d.). Some examples of COX‐2 inhibitors (celecoxib, A and B) and our designed compounds. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. Within the vast landscape of heterocyclic chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1][2] However, the therapeutic potential of a pyrazole derivative is not solely dictated by the substituents attached to the ring; the very arrangement of these substituents—its isomerism—plays a critical role in defining its pharmacological profile. This guide provides an in-depth comparison of the biological activities of pyrazole isomers, offering experimental data and detailed protocols to empower your research endeavors.

The Significance of Isomerism in Pyrazole Scaffolds

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] This arrangement allows for the existence of various regioisomers when substituted, most notably the 1,3-, 1,5-, and 1,3,5-trisubstituted pyrazoles. The spatial orientation of substituent groups profoundly influences how a molecule interacts with its biological target, affecting binding affinity, selectivity, and ultimately, its therapeutic efficacy and toxicity. The regioselective synthesis of pyrazole isomers, therefore, is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacological activity.[4][5]

Comparative Biological Activity of Pyrazole Isomers

The following sections delve into a comparative analysis of pyrazole isomers across key therapeutic areas, supported by experimental findings.

Anticancer Activity: A Tale of Two Isomers

The differential effects of pyrazole isomerism are starkly illustrated in the realm of oncology. A compelling study on novel pyrazolylnucleosides revealed that the position of the sugar moiety on the pyrazole ring is a critical determinant of anticancer activity.[6]

In this study, two series of regioisomers were synthesized and evaluated against the National Cancer Institute's 60 human cancer cell lines. The isomers with the sugar attached to the N-1 position of the pyrazole ring were found to be largely inactive. In stark contrast, the regioisomeric series with the sugar at the N-2 position, particularly compounds with 4-chloro and 4-bromo substituents on the aromatic ring, demonstrated significant inhibitory activity against multiple cancer cell lines.[6] For instance, compound 6e (4-bromo substituted) showed noteworthy activity against 39 cancer cell lines, with a GI50 of 3.0 µM against the breast cancer cell line HS 578T.[6]

This dramatic difference in activity underscores the importance of precise structural control in drug design. The spatial arrangement of the sugar and the substituted aromatic ring in the active isomers likely facilitates optimal interaction with the undisclosed biological target, leading to the observed cytotoxic effects.

Anti-inflammatory Activity: Targeting COX-2 with Regiospecificity

Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target cyclooxygenase (COX) enzymes. The discovery of a selective COX-2 inhibitor, Celecoxib, which features a pyrazole core, has spurred extensive research into pyrazole derivatives as anti-inflammatory agents.[7] The regiochemistry of substituents on the pyrazole ring is crucial for potent and selective COX-2 inhibition.

A study on new pyrazole–pyridazine hybrids demonstrated that subtle changes in the pyrazole core and substituent positions significantly impact COX-2 inhibitory activity and selectivity.[8] For example, compounds with a pyrazolone skeleton generally exhibited more potent COX-2 inhibition than those with an aminopyrazole scaffold. Furthermore, the nature and position of substituents on an attached benzylidene ring were critical, with a trimethoxy-substituted compound (6f ) showing a COX-2 IC50 of 1.15 µM, which is more potent than the reference drug celecoxib (IC50 = 2.16 µM).[8]

The structure-activity relationship (SAR) suggests that the specific arrangement of atoms in the more active isomers allows for optimal binding within the active site of the COX-2 enzyme, often involving hydrogen bonding and hydrophobic interactions with key amino acid residues.[7]

Antimicrobial Activity: The Influence of Isomeric Substitution Patterns

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial and antifungal activities.[9][10][11] The isomeric form of these derivatives can significantly influence their antimicrobial potency.

In a study investigating novel pyrazole derivatives, the position of substituents was shown to be a key factor in their activity against various bacterial and fungal strains. For instance, a comparative analysis of pyrazole derivatives revealed that the presence of electron-donating groups at specific positions on the pyrazole nucleus can enhance antibacterial activity.[12] One study found that a dimethyl amine-substituted pyrazole (5a ) was two to four times more effective against all tested bacterial isolates compared to its methoxy-substituted counterpart (5b ).[12]

Furthermore, in a series of 1,3,5-trisubstituted pyrazoles, the presence of electronegative groups like bromine and chlorine at the third and fifth positions was found to be crucial for potent antifungal activity.[13] This highlights how the electronic properties and spatial arrangement of substituents, dictated by the isomeric form, are critical for effective interaction with microbial targets.

Data Summary: A Comparative Look at Pyrazole Isomer Activity

Biological Activity Pyrazole Isomer/Derivative Key Findings Reference
Anticancer N-1 vs. N-2 substituted pyrazolylnucleosidesN-2 substituted isomers showed significant activity against 39 cancer cell lines, while N-1 isomers were inactive.[6]
Anti-inflammatory (COX-2 Inhibition) Pyrazole-pyridazine hybridsTrimethoxy-substituted pyrazolone isomer (6f ) exhibited a lower IC50 (1.15 µM) than celecoxib (2.16 µM).[8]
Antimicrobial Substituted pyrazolesDimethyl amine substituted isomer (5a ) was 2-4 times more potent than the methoxy-substituted isomer (5b ).[12]
Antifungal 1,3,5-trisubstituted pyrazolesPresence of electronegative groups (Br, Cl) at the 3 and 5 positions was critical for high antifungal activity.[13]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key biological assays are provided below.

Protocol 1: MTT Assay for Anticancer Activity

This protocol is a widely used colorimetric assay to assess cell viability and cytotoxicity.[9]

Principle:

Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10]

Step-by-Step Methodology:
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole isomers in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells C 3. Treat Cells A->C B 2. Prepare Pyrazole Isomers B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4h) E->F G 7. Solubilize Formazan F->G H 8. Read Absorbance G->H I 9. Calculate IC50 H->I COX2_Inhibition_Workflow A Prepare Reagents B Add Buffer, Heme, COX-2 to Plate A->B C Add Pyrazole Isomers (Inhibitors) B->C D Incubate (15 min) C->D E Add Arachidonic Acid (Substrate) D->E F Incubate (10 min) E->F G Stop Reaction F->G H Quantify PGE2 (EIA) G->H I Calculate IC50 H->I

COX-2 Inhibition Assay Workflow
Protocol 3: Antibacterial Screening by Agar Well Diffusion Method

This is a standard method for preliminary screening of the antibacterial activity of chemical compounds. [14]

Principle:

The test compound diffuses from a well through a solidified agar medium that has been inoculated with a specific bacterium. If the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the well.

Step-by-Step Methodology:
  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the bacterial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the pyrazole isomer solutions (at a known concentration) into the wells. Include a solvent control and a positive control (e.g., a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.

Antibacterial_Screening_Workflow A Prepare Agar Plates C Inoculate Plates A->C B Prepare Bacterial Inoculum B->C D Create Wells C->D E Add Pyrazole Isomers D->E F Incubate (24h) E->F G Measure Zone of Inhibition F->G

Antibacterial Screening Workflow

Conclusion and Future Directions

The evidence presented in this guide unequivocally demonstrates that the isomeric form of pyrazole derivatives is a critical determinant of their biological activity. The subtle repositioning of substituents can lead to dramatic shifts in anticancer, anti-inflammatory, and antimicrobial efficacy. This underscores the necessity of regioselective synthesis and the comparative evaluation of isomers in the early stages of drug discovery.

As a senior application scientist, I encourage researchers to move beyond treating pyrazoles as a monolithic scaffold and to delve into the rich chemical space offered by their isomers. Future research should focus on elucidating the precise molecular interactions that underpin the differential activities of pyrazole isomers through techniques such as X-ray crystallography and computational modeling. This deeper understanding will undoubtedly pave the way for the rational design of next-generation therapeutics with enhanced potency and selectivity.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry.
  • Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences.
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules.
  • Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides. Molecules.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal.
  • Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. Journal of Molecular Structure.
  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances.
  • A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs. BenchChem.
  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, Characterization of some new 1,3,5-trisubstituted pyrazole derivatives for their antifungal potential. International Journal of Pharmaceutical Sciences and Research.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society.
  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry.
  • Reported examples of pyrazoles as anticancer agents with different mechanisms and structural rationalization of the newly designed compounds. Archiv der Pharmazie.
  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology.
  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters.
  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. International Letters of Chemistry, Physics and Astronomy.
  • Selective COX‐2 inhibitor pyrazole derivatives derived
  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-D
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research.

Sources

A Researcher's Guide to Pyrazole-Based Inhibitors: Navigating Cross-Reactivity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2][3] Its remarkable versatility and metabolic stability have cemented its role in a multitude of FDA-approved drugs, from anti-inflammatory agents to cutting-edge cancer therapies.[3][4][5][6] This is particularly true in the realm of kinase inhibition, where the pyrazole core serves as an exceptional "hinge-binding" motif, anchoring inhibitors within the ATP-binding pocket of these critical signaling enzymes.[4][6][7]

However, this efficacy comes with a significant challenge: ensuring target selectivity. The human kinome is vast, and the high degree of conservation in the ATP-binding site often leads to inhibitors binding to unintended kinases, an effect known as cross-reactivity.[8] These "off-target" interactions can lead to unforeseen toxicities or, in some cases, unexpected therapeutic benefits.[9]

This guide provides an in-depth comparison of the cross-reactivity profiles of prominent pyrazole-based inhibitors. We will delve into the structural basis of their interactions, present objective experimental data, and outline robust methodologies for profiling inhibitor selectivity, empowering researchers to make more informed decisions in their drug development campaigns.

The Pyrazole Scaffold: A Double-Edged Sword in Kinase Binding

The utility of the pyrazole scaffold stems from its electronic properties. The nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for potent interactions with the "hinge region" of the kinase ATP-binding site, a critical anchor point for most competitive inhibitors.[6] The rest of the pyrazole ring can be chemically modified with various substituents that extend into other pockets of the active site, and it is these modifications that ultimately dictate the inhibitor's potency and selectivity profile.[7]

Caption: General interaction of a pyrazole inhibitor with a kinase active site.

The very features that make pyrazoles effective hinge-binders also create the potential for broad cross-reactivity. Since many kinases share a similar hinge architecture, an unoptimized pyrazole core can inadvertently fit into the active sites of dozens of unintended enzymes.

Comparative Analysis of Prominent Pyrazole-Based Inhibitors

The selectivity of a pyrazole-based inhibitor can range from highly specific for a single target to promiscuous, binding dozens of proteins. This spectrum is not inherently good or bad; multi-targeted inhibitors are highly effective in certain cancers, but this often comes at the cost of a greater side-effect burden.[9] The key is to understand and control the interaction profile.

The following table compares several well-known pyrazole-containing drugs, highlighting the diversity of their selectivity profiles and the clinical consequences of their off-target effects.

InhibitorPrimary Target(s)Selectivity Profile & Key Off-TargetsAssociated Off-Target Effects / Clinical Implications
Celecoxib Cyclooxygenase-2 (COX-2)Selective Non-Kinase Inhibitor. Off-targets include Carbonic Anhydrases, Phosphodiesterases.[10][11] Shows antibacterial activity against F. tularensis.[10]GI bleeding/ulcers (class effect for NSAIDs), increased risk of cardiovascular events (MI, stroke), potential for skin reactions.[12][13]
Sunitinib VEGFRs, PDGFRs, KIT, FLT3Multi-Targeted Kinase Inhibitor. Broadly promiscuous, inhibiting numerous receptor and non-receptor tyrosine kinases. Also targets BMPR2.[14][15]Hand-foot syndrome, yellow skin discoloration, hypertension, cardiotoxicity, and hypothyroidism are common, reflecting its broad activity on multiple signaling pathways in healthy tissues.[15]
Ruxolitinib JAK1, JAK2Selective Kinase Inhibitor. Highly potent against JAK1/2. Shows some activity against JAK3 and TYK2.[16]Off-target inhibition of JAK2 in hematopoietic cells can lead to anemia and thrombocytopenia. Broader JAK inhibition can lead to immunosuppression.[17]
Tofacitinib Pan-JAK (JAK1, JAK2, JAK3)Multi-Targeted (within family). Inhibits multiple JAK family members.[17]Similar to Ruxolitinib, broad JAK inhibition increases risks of immune suppression, serious infections, and anemia due to effects on multiple cytokine pathways.[17]
BIRB 796 p38 MAP KinaseHighly Selective Kinase Inhibitor. Binds to the inactive "DFG-out" conformation, enhancing selectivity against other kinases.[18]Designed for high selectivity to treat inflammatory diseases, aiming to avoid the broad side effects of less selective compounds.[19]
Zanubrutinib Bruton's Tyrosine Kinase (BTK)Highly Selective Kinase Inhibitor. Designed to be more selective for BTK than the first-in-class inhibitor ibrutinib, with fewer off-target effects on kinases like EGFR, TEC, and SRC families.[6]Improved selectivity profile leads to a lower incidence of side effects like diarrhea and atrial fibrillation that are linked to off-target inhibition by other BTK inhibitors.[6]
Experimental Workflows for Determining Inhibitor Selectivity

A self-validating, multi-tiered approach is essential to accurately characterize the cross-reactivity of a pyrazole-based inhibitor. Relying on a single assay is insufficient; a robust dataset requires progression from broad biochemical screens to targeted validation in a cellular context.

Workflow 1: Comprehensive Kinome Profiling

The first step is to cast a wide net to identify all potential interactions across the human kinome. This establishes the foundational selectivity profile of the compound.

  • Primary Screen (Single-Dose): The inhibitor is tested at a single, high concentration (typically 1-10 µM) against a large panel of recombinant kinases (>300).[20] The goal is not to measure potency, but to identify any kinase showing significant inhibition (e.g., >70%).[20]

  • Dose-Response Confirmation (IC₅₀ Determination): All "hits" from the primary screen are then subjected to a 10-point dose-response assay to determine the precise IC₅₀ value, which measures the concentration required to inhibit 50% of the kinase's activity.[8][20] This quantifies the potency of the inhibitor against both its intended target and all identified off-targets.

  • Assay Methodologies:

    • Radiometric Assays: The classic method using [³²P]- or [³³P]-ATP to directly measure substrate phosphorylation.[21]

    • Fluorescence/Luminescence-Based Assays: Modern, high-throughput methods that measure either ATP consumption (e.g., ADP-Glo) or peptide phosphorylation using specific antibodies.[8][22]

    • Competitive Binding Assays: These measure the ability of the inhibitor to displace a known, high-affinity ligand from the ATP-binding site, providing a dissociation constant (Kd).[21]

Caption: A two-tiered workflow for biochemical kinase inhibitor profiling.

Workflow 2: Cellular Target Engagement and Unbiased Proteomics

Biochemical assays are essential but occur in an artificial system. It is critical to confirm that the inhibitor engages its targets within the complex environment of a living cell and to uncover off-targets that may not be present in a recombinant kinase panel.

  • Cellular Target Engagement Assays: These methods confirm that the drug can enter the cell and bind to its intended target. The NanoBRET™ assay, for example, uses bioluminescence resonance energy transfer to measure inhibitor binding to a specific kinase in live cells.[14]

  • Downstream Pathway Analysis: A functional validation where cells are treated with the inhibitor, and downstream signaling is measured via techniques like Western blotting for phosphorylated substrates. This confirms that target engagement leads to the desired biological effect.[16]

  • Chemical Proteomics (e.g., Kinobeads): This is a powerful, unbiased approach to identify both known and unexpected off-targets in their native state.[23][24]

    • Principle: A mixture of immobilized, non-selective kinase inhibitors ("kinobeads") is used to capture the majority of kinases from a cell lysate.

    • Competition: The lysate is pre-incubated with the soluble test inhibitor. The inhibitor will bind to its specific targets in the lysate, preventing them from being captured by the kinobeads.

    • Analysis: The proteins that do bind to the beads are eluted and identified via mass spectrometry. By comparing the protein profile with and without the test inhibitor, one can identify which kinases were "competed off," thus revealing the inhibitor's direct targets.[23][25]

Caption: Workflow for unbiased off-target discovery using chemical proteomics.

Conclusion and Future Outlook

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, enabling the development of potent inhibitors for a wide range of therapeutic targets. However, its inherent ability to bind the conserved kinase hinge region necessitates a rigorous and comprehensive evaluation of cross-reactivity to ensure the development of safe and effective drugs.

Achieving a desirable selectivity profile is not a matter of chance; it is the result of deliberate design and meticulous testing. By employing a tiered experimental strategy—from broad biochemical screens to in-cell target engagement and unbiased proteomic profiling—researchers can gain a complete picture of an inhibitor's activity. This deep understanding of on- and off-target effects is the critical factor that separates a promising lead compound from a clinical failure. As synthetic strategies evolve, such as the use of macrocyclization to improve selectivity[14], the ability to precisely map an inhibitor's interaction landscape will remain paramount to advancing the next generation of pyrazole-based therapeutics.

References
  • Benchchem. (n.d.). Comparative Analysis of Pyrazole-Based Compound Cross-Reactivity: A Guide for Researchers.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. (n.d.). IJRPR.
  • Bamborough, P., et al. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2025, August 9). ResearchGate.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • Selective Inhibition of p38 MAPK Isoforms using Bipyrazole Derivatives: An in Silico Approach. (n.d.). International Journal of Computer Applications.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • Refining Selectivity of p38 MAP Kinase Inhibitors. (n.d.).
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC - PubMed Central.
  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (n.d.). PubMed.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics | Oxford Academic.
  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Liang Tong.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). PMC - NIH.
  • Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute.
  • Celecoxib. (n.d.). StatPearls - NCBI Bookshelf.
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • Benchchem. (n.d.). Application Notes and Protocols for Kinase Inhibitor Development.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Off-Target Effects of BCR-ABL and JAK2 Inhibitors. (n.d.). PubMed.
  • Target Landscape of Clinical Kinase Inhibitors. (2017, January 12). EMBL-EBI.
  • Optimized chemical proteomics assay for kinase inhibitor profiling. (n.d.). Semantic Scholar.
  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (n.d.). NIH.
  • Landmark Study Demonstrates Pfizer's Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen. (2016, November 13).
  • Fields, T. R. (2022, January 18). Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). HSS.
  • Sunitinib | C22H27FN4O2. (n.d.). PubChem - NIH.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC - NIH.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central.
  • The designed pyrazole-based target compounds. (n.d.). ResearchGate.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022, January 5). PubMed.
  • Reported examples of pyrazoles as anticancer agents with different.... (n.d.). ResearchGate.
  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. (2011, December 7).
  • Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. (2023, August 3). ChemRxiv.
  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (n.d.). Taylor & Francis.
  • Unveiling the Veil of JAK Inhibitors. (2023, September 4). Patsnap Synapse.
  • Basic Mechanisms of JAK Inhibition. (2020, June 11). PMC - PubMed Central.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of ethyl 1H-pyrazole-3-carboxylate (CAS No. 5932-27-4). As a trusted partner in your research, we aim to deliver essential safety and operational intelligence that extends beyond the product itself, ensuring the well-being of your laboratory personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals who handle this compound.

Section 1: Hazard Assessment & The Precautionary Principle

This compound is a solid compound frequently used in synthetic chemistry. A review of available Safety Data Sheets (SDS) and databases reveals conflicting hazard classifications. Some sources classify the compound as a skin, eye, and respiratory irritant[1], while others do not list it as a hazardous substance under GHS classifications[2][3].

In the interest of maximum safety and regulatory compliance, this guide is grounded in the precautionary principle . We will operate under the more stringent hazard classification, treating this compound as a potentially hazardous substance. This approach ensures that all handling and disposal procedures provide the highest level of protection.

Property Value
Chemical Name This compound
CAS Number 5932-27-4[2][3]
Molecular Formula C₆H₈N₂O₂
Appearance Solid[2]
Melting Point 148 - 154 °C[2]
Assumed Hazards Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[1]

Section 2: Personal Protective Equipment (PPE) for Waste Handling

Before initiating any waste handling procedures, ensure you are wearing the appropriate PPE. The causality here is direct: proper PPE is your primary barrier against potential chemical exposure.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling large quantities of the powder outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary.[4]

Section 3: The Core Principle: Waste Minimization

The most effective disposal strategy begins with generating less waste.[5] The hierarchy of waste management prioritizes source reduction.[5][6] Before you begin an experiment, consider these strategies:

  • Source Reduction: Order only the quantity of chemical required for your immediate research needs.[6]

  • Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[6]

  • Inventory Management: Maintain an up-to-date chemical inventory to avoid ordering duplicate materials and to track expiration dates.[6][7]

Section 4: Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[8] Never dispose of this chemical down the drain or in the regular trash.[8][9] The only acceptable method is through your institution's licensed hazardous waste disposal program.

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step to prevent accidental chemical reactions.[8][10]

  • Solid Waste:

    • Collect unused or expired solid this compound in a designated solid chemical waste container.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.[9]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a designated liquid chemical waste container.

    • Crucially, do not mix this waste with incompatible materials. Based on the pyrazole structure, avoid mixing with strong oxidizing agents, strong bases, or strong reducing agents.[11][12]

Step 2: Container Selection and Labeling

The integrity and labeling of waste containers are vital for safe storage and transport.

  • Container Requirements:

    • Use containers that are chemically compatible, such as high-density polyethylene (HDPE) or glass bottles.[9]

    • Ensure containers are in good condition, free from leaks, and have a secure, tight-fitting lid.[8][13]

    • Do not overfill liquid waste containers; leave a headspace of at least 10% to allow for vapor expansion.[9][13]

  • Labeling Protocol:

    • Immediately label the waste container. The EPA requires that each label clearly states the words "Hazardous Waste." [14]

    • List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • Indicate the potential hazards (e.g., "Irritant").[14]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Federal regulations allow for the temporary storage of hazardous waste in designated areas within the lab.

  • Designate an SAA: Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[6][8][14]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub. This prevents spills or leaks from spreading.[7][10][15]

  • Adhere to Quantity Limits: Do not exceed the SAA limits, which are typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste.[5][6][16]

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding waste.[13]

Step 4: Arranging for Professional Disposal

The final and most critical step is to ensure the waste is handled by qualified professionals.

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste.

  • Do Not Transport: Never move hazardous waste from one SAA to another or attempt to transport it off-site yourself.[14][17] Disposal must be managed by a licensed waste disposal company arranged by your institution.[3][9]

Section 5: Emergency Procedures for Spills

In the event of a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain the Spill: Prevent the powder from becoming airborne.

  • Clean Up: Carefully sweep or vacuum the solid material and place it into a labeled hazardous waste container.[18][19]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

Section 6: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of waste containing this compound.

G cluster_start Generation & Segregation cluster_contain Containerization cluster_process Processing & Storage cluster_end Final Disposal start Waste Containing This compound Generated decision What is the waste form? start->decision solid Solid / Unused Reagent or Contaminated Labware (gloves, paper) decision->solid Solid liquid Liquid Solution (e.g., in solvent) decision->liquid Liquid container Select Chemically Compatible Container (e.g., HDPE, Glass) solid->container liquid->container label_node Securely Cap & Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazards (Irritant) container->label_node store Place in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_node->store end_node Contact Institutional EH&S for Professional Disposal store->end_node

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and drug development research, the pyrazole scaffold is a cornerstone of medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Ethyl 1H-pyrazole-3-carboxylate, a key building block in this class, requires meticulous handling to ensure operator safety and experimental integrity. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific chemical hazards of this compound.

Part 1: Hazard Analysis - The "Why" Behind the PPE

Understanding the inherent risks of a chemical is the first principle of laboratory safety. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that directly inform our PPE strategy.[2] The primary risks are not acute toxicity but rather irritant properties that can compromise the well-being of the researcher.

According to multiple safety data sheets (SDS), the compound presents the following hazards:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

These classifications dictate that our primary safety goal is to establish effective barriers for the skin, eyes, and respiratory system.

Hazard StatementGHS ClassificationConsequenceCorresponding PPE
H319 Eye Irritation (Category 2A)Causes serious, potentially painful, inflammation of the eyes upon contact.[2]Safety Goggles or a Face Shield
H315 Skin Irritation (Category 2)Can cause redness, itching, and inflammation on contact with skin.[2]Chemical-Resistant Gloves & Lab Coat
H335 Specific Target Organ Toxicity - Single Exposure (Category 3)Inhalation of dust or aerosol may irritate the respiratory tract, leading to coughing and discomfort.[2][3]Engineering Controls (Fume Hood) / Respirator

Part 2: A Risk-Based Approach to PPE Selection

Not all handling procedures carry the same level of risk. The choice of PPE must be dynamic and adapted to the specific experimental context. A simple risk assessment based on the physical form of the chemical and the scale of the operation is crucial.

The following workflow diagram illustrates a logical process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment & PPE Selection start Start: Handling This compound task_assessment Assess Task: What is the scale and procedure? start->task_assessment is_solid Handling small quantities (<1g) of solid (weighing)? task_assessment->is_solid is_solution Working with dilute solutions or transfers? is_solid->is_solution No ppe_base Core PPE: - Nitrile Gloves - Safety Glasses - Lab Coat is_solid->ppe_base Yes is_aerosol Risk of aerosol/dust generation? (e.g., sonicating, heating, large-scale solid transfer) is_solution->is_aerosol No is_solution->ppe_base Yes ppe_goggles Upgrade to: - Chemical Goggles is_aerosol->ppe_goggles Yes ppe_respirator Mandatory: - Work in Fume Hood - Consider N95 Respirator ppe_goggles->ppe_respirator DonningDoffing cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Eye Protection (Goggles/Face Shield) don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (Contaminated) doff2 2. Lab Coat (Turn inside out) doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Respirator (Clean Area) doff3->doff4

Caption: Standard sequence for donning and doffing PPE to prevent cross-contamination.

Disposal Plan

Contaminated PPE is considered chemical waste and must be handled accordingly to protect personnel and the environment.

  • Gloves: Disposable gloves should be removed using a technique that avoids touching the outer surface with bare skin. [4][5]Dispose of them immediately into a designated hazardous waste container.

  • Lab Coats: If a lab coat becomes contaminated, it must be removed immediately and decontaminated professionally or disposed of as hazardous waste, in line with your institution's policies. Do not take contaminated lab coats home.

  • General Disposal: All surplus material and contaminated disposables must be handled by a licensed professional waste disposal service. [6][7]Do not dispose of this chemical or its contaminated materials in standard trash or down the drain. [5][8] By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their valuable research.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Angene Chemical. Safety Data Sheet - Ethyl 5-ethyl-1H-pyrazole-3-carboxylate.[Link]

  • PubChem. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. National Center for Biotechnology Information. [Link]

  • Georganics. this compound - High purity.[Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.[Link]

  • BINGOLD. Chemical resistance list - disposable gloves.[Link]

  • Gloves By Web. Gloves Chemical Resistance Chart.[Link]

  • OSHA/Environmental Health and Safety. OSHA Glove Selection Chart.[Link]

  • Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.